Product packaging for 4-(Difluoromethoxy)-2-nitroaniline(Cat. No.:CAS No. 97963-76-3)

4-(Difluoromethoxy)-2-nitroaniline

Cat. No.: B3025321
CAS No.: 97963-76-3
M. Wt: 204.13 g/mol
InChI Key: FHRVMXFZUVYVPF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C7H6F2N2O3 and its molecular weight is 204.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2N2O3 B3025321 4-(Difluoromethoxy)-2-nitroaniline CAS No. 97963-76-3

Properties

IUPAC Name

4-(difluoromethoxy)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVMXFZUVYVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-2-nitroaniline, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, presents a thorough analysis of its spectroscopic characteristics, and discusses its potential roles in medicinal chemistry. The guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) that serves as a versatile building block, particularly in the creation of fluorinated bioactive molecules.[1] The strategic placement of the difluoromethoxy, nitro, and amino groups on the benzene (B151609) ring imparts unique reactivity and makes it a valuable precursor for a variety of heterocyclic compounds.[2]

Identification
ParameterValue
CAS Number 97963-76-3
IUPAC Name This compound
Synonyms 4-(Difluoromethoxy)-2-nitrobenzenamine, 2-Amino-5-(difluoromethoxy)nitrobenzene, Pantoprazole Impurity 10
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Canonical SMILES C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N
InChI Key FHRVMXFZUVYVPF-UHFFFAOYSA-N
Physicochemical Properties

The experimental data for the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table includes predicted values from reliable chemical databases. Researchers should verify these properties experimentally.

PropertyValueSource
Appearance Light yellow to yellow solid[3]
Boiling Point (Predicted) 330.0 ± 37.0 °C[4]
Density (Predicted) 1.470 ± 0.06 g/cm³[4]
pKa (Predicted) -0.74 ± 0.10[4]
LogP (Predicted) 2.88[4]
Solubility Moderate solubility in organic solvents is expected.[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. The most common pathways start from either 4-nitrophenol (B140041) or a substituted benzene derivative.

Synthesis Workflow from 4-Nitrophenol

This is a widely referenced method for the synthesis of this compound.[1]

synthesis_from_4_nitrophenol 4-Nitrophenol 4-Nitrophenol 1-(Difluoromethoxy)-4-nitrobenzene 1-(Difluoromethoxy)-4-nitrobenzene 4-Nitrophenol->1-(Difluoromethoxy)-4-nitrobenzene  1. CHClF₂, Base (e.g., NaOH) 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline 1-(Difluoromethoxy)-4-nitrobenzene->4-(Difluoromethoxy)aniline  2. Reduction (e.g., Hydrazine, Fe₂O₃/C) N-[4-(Difluoromethoxy)phenyl]acetamide N-[4-(Difluoromethoxy)phenyl]acetamide 4-(Difluoromethoxy)aniline->N-[4-(Difluoromethoxy)phenyl]acetamide  3. Amine Protection (e.g., Acetic Anhydride) N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide N-[4-(Difluoromethoxy)phenyl]acetamide->N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide  4. Nitration (HNO₃, H₂SO₄) This compound This compound N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide->this compound  5. Deprotection (Hydrolysis) benzimidazole_synthesis start This compound diamine 4-(Difluoromethoxy)-1,2-phenylenediamine start->diamine  Nitro Group Reduction benzimidazole 5-(Difluoromethoxy)benzimidazoles diamine->benzimidazole  Cyclization with Aldehydes or Carboxylic Acids

References

An In-depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Difluoromethoxy)-2-nitroaniline (B2914091), a key intermediate in the synthesis of various pharmaceuticals. The document details its molecular characteristics, outlines a detailed experimental protocol for its synthesis, and provides a method for its purification and analytical characterization.

Core Molecular and Physical Properties

This compound is a substituted aniline (B41778) derivative with the molecular formula C7H6F2N2O3.[1] Its chemical structure incorporates a difluoromethoxy group and a nitro group on the aniline backbone, which contribute to its specific reactivity and utility in organic synthesis.

PropertyValueSource
Molecular Formula C7H6F2N2O3[1]
Molecular Weight 204.13 g/mol [2]
IUPAC Name This compound
CAS Number 97963-76-3[2]
Canonical SMILES C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N[1]
Appearance Light yellow to yellow solid[3]
Boiling Point (Predicted) 330.0 ± 37.0 °C[4]
Density (Predicted) 1.470 ± 0.06 g/cm³[4]
Storage Temperature Room temperature, in a dark, inert atmosphere[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from the readily available precursor, 4-nitrophenol (B140041). This multi-step synthesis involves the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to an amine, protection of the amine, nitration, and final deprotection.

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow A 4-Nitrophenol B 1-(Difluoromethoxy)-4-nitrobenzene A->B Difluoromethylation (e.g., with ClCHF2, base) C 4-(Difluoromethoxy)aniline (B1299965) B->C Nitro Group Reduction (e.g., Hydrazine (B178648), Fe2O3/C) D N-(4-(Difluoromethoxy)phenyl)acetamide C->D Amine Protection (e.g., Acetic Anhydride) E N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide D->E Nitration (HNO3, H2SO4) F This compound E->F Deprotection (Acid or Base Hydrolysis)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene from 4-Nitrophenol [1][5]

This initial step involves a Williamson ether-type synthesis to introduce the difluoromethoxy group.

  • Reactants: 4-Nitrophenol, Sodium Hydroxide (B78521), Monochlorodifluoromethane.

  • Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-nitrophenol in the solvent within a pressure-rated reaction vessel.

    • Add sodium hydroxide to the solution to form the sodium 4-nitrophenoxide salt in situ.

    • Introduce monochlorodifluoromethane gas into the vessel under controlled pressure and temperature.

    • Maintain the reaction with stirring until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully vent the excess monochlorodifluoromethane and quench the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(difluoromethoxy)-4-nitrobenzene.

Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene to 4-(Difluoromethoxy)aniline [1][5]

The nitro group is reduced to a primary amine in this step.

  • Reactants: 1-(Difluoromethoxy)-4-nitrobenzene, Hydrazine hydrate (B1144303).

  • Catalyst: A mixture of ferric oxide (Fe2O3) and activated carbon.

  • Solvent: Water or a water/alcohol mixture.

  • Procedure:

    • To a suspension of 1-(difluoromethoxy)-4-nitrobenzene and the catalyst in the chosen solvent, add hydrazine hydrate dropwise at a controlled temperature (e.g., 80-90 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and filter to remove the catalyst.

    • Extract the filtrate with an organic solvent.

    • Wash, dry, and concentrate the organic phase to obtain 4-(difluoromethoxy)aniline.

Step 3: Protection of the Amine Group

To control the regioselectivity of the subsequent nitration, the amino group is protected, typically by acetylation.

  • Reactants: 4-(Difluoromethoxy)aniline, Acetic anhydride (B1165640).

  • Procedure:

    • Dissolve 4-(difluoromethoxy)aniline in a suitable solvent such as acetic acid.

    • Add acetic anhydride to the solution and stir at room temperature or with gentle heating.

    • Monitor the reaction for the formation of N-(4-(difluoromethoxy)phenyl)acetamide.

    • Upon completion, pour the reaction mixture into ice water to precipitate the acetylated product.

    • Collect the solid by filtration, wash with water, and dry.

Step 4: Nitration of N-(4-(Difluoromethoxy)phenyl)acetamide [2]

The nitro group is introduced ortho to the acetylamino group.

  • Reactants: N-(4-(Difluoromethoxy)phenyl)acetamide, Nitric acid (concentrated or fuming), Sulfuric acid (concentrated).

  • Procedure:

    • Dissolve the N-(4-(difluoromethoxy)phenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is kept low (e.g., 0-5 °C) using an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide.

    • Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 5: Deprotection to Yield this compound

The final step is the removal of the acetyl protecting group.

  • Reactants: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

  • Reagents: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Procedure:

    • Suspend the N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in the acidic or basic solution.

    • Heat the mixture to reflux and monitor the hydrolysis by TLC.

    • Once the reaction is complete, cool the solution.

    • If an acidic hydrolysis was performed, neutralize with a base to precipitate the product. If a basic hydrolysis was used, the product may precipitate upon cooling or acidification.

    • Collect the solid this compound by filtration, wash with water, and dry.

Purification and Characterization

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for anilines include ethanol/water or toluene.

  • General Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the amine protons, and the proton of the difluoromethoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.

  • ¹⁹F NMR: Fluorine NMR is a valuable tool to confirm the presence and environment of the fluorine atoms in the difluoromethoxy group.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the final product. A reversed-phase method is typically employed.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating the main compound from any impurities.[6]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is suitable.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to further verify the molecular formula.[2]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed synthetic and analytical protocols serve as a practical resource for the preparation and characterization of this important chemical intermediate.

References

Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical research, starting from the readily available precursor, 4-nitrophenol (B140041). This document details the core chemical transformations, experimental methodologies, and quantitative data to support laboratory-scale synthesis and process development.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of pharmacologically active compounds such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1][2] The incorporation of the difluoromethoxy group (-OCHF₂) is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines a robust three-step synthesis commencing with 4-nitrophenol, involving difluoromethylation, nitro group reduction, and subsequent regioselective nitration.

Overall Synthesis Pathway

The transformation of 4-nitrophenol to this compound is accomplished through the following three key steps:

  • Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic oxygen of 4-nitrophenol to yield 1-(difluoromethoxy)-4-nitrobenzene.

  • Reduction: Conversion of the nitro group of 1-(difluoromethoxy)-4-nitrobenzene to an amino group, affording 4-(difluoromethoxy)aniline (B1299965).

  • Nitration: Regioselective introduction of a nitro group at the ortho-position to the amino group of 4-(difluoromethoxy)aniline to produce the final product.

The overall workflow is depicted in the following diagram:

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Intermediate_1 1-(Difluoromethoxy)-4-nitrobenzene 4-Nitrophenol->Intermediate_1 Step 1: Difluoromethylation Intermediate_2 4-(Difluoromethoxy)aniline Intermediate_1->Intermediate_2 Step 2: Reduction Final_Product This compound Intermediate_2->Final_Product Step 3: Nitration

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Difluoromethylation of 4-Nitrophenol

The introduction of the difluoromethyl group can be achieved using various reagents. A common and effective method involves the use of monochlorodifluoromethane under basic conditions.[1][3]

Experimental Protocol:

  • To a solution of 4-nitrophenol in a suitable solvent (e.g., dioxane), add sodium hydroxide (B78521) to form the sodium salt of 4-nitrophenol.[3]

  • Under alkaline conditions, introduce monochlorodifluoromethane gas into the reaction mixture.

  • Maintain the reaction at a controlled temperature and pressure until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude 1-(difluoromethoxy)-4-nitrobenzene.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue/ConditionReference
Starting Material 4-Nitrophenol[3]
Reagents Sodium hydroxide, Monochlorodifluoromethane[1][3]
Solvent Dioxane[3]
Product 1-(Difluoromethoxy)-4-nitrobenzene[4]
Appearance Light yellow to brown to dark green powder to lump[5]
Melting Point 37-40 °C
Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene

The reduction of the aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol:

  • Charge a hydrogenation vessel with 1-(difluoromethoxy)-4-nitrobenzene, a suitable solvent (e.g., anhydrous methanol), and a catalyst such as Raney nickel or palladium on carbon (Pd/C).[6]

  • Pressurize the vessel with hydrogen gas (e.g., 2-3 MPa).[6]

  • Heat the reaction mixture to a moderate temperature (e.g., 30-45 °C) and stir vigorously.[6]

  • Monitor the reaction progress by the cessation of hydrogen uptake or by analytical techniques (TLC, LC-MS).

  • Once the reaction is complete, cool the mixture, carefully vent the hydrogen, and filter off the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-(difluoromethoxy)aniline.

ParameterValue/ConditionReference
Starting Material 1-(Difluoromethoxy)-4-nitrobenzene[6]
Reagents Hydrogen gas, Raney Nickel or Pd/C[6]
Solvent Anhydrous Methanol[6]
Pressure 2-3 MPa[6]
Temperature 30-45 °C[6]
Product 4-(Difluoromethoxy)aniline[7]
Overall Yield (Steps 1 & 2) ~90%[3]
Step 3: Nitration of 4-(Difluoromethoxy)aniline

The final step involves the regioselective nitration of the aniline (B41778) derivative. To control the regioselectivity and prevent oxidation, the amino group is often protected as an acetamide (B32628) before nitration.[7]

Experimental Protocol:

  • Protection (Acetylation):

    • Dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.

    • Slowly add acetic anhydride (B1165640) to the solution while stirring.

    • Gently warm the mixture to ensure complete reaction.

    • Pour the reaction mixture into ice-cold water to precipitate N-(4-(difluoromethoxy)phenyl)acetamide.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Nitration:

    • Add the dried acetanilide (B955) to concentrated sulfuric acid in a flask, ensuring it fully dissolves, while keeping the temperature below 20 °C.[8]

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled vessel.[8]

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 15-20 °C.[8]

    • After the addition is complete, continue stirring for a couple of hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

    • Filter the product and wash thoroughly with cold water until the washings are neutral.

  • Deprotection (Hydrolysis):

    • Suspend the N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).[9]

    • Heat the mixture (e.g., 60 °C) for a sufficient time to achieve complete hydrolysis.[9]

    • Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

    • Collect the product by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization.

ParameterValue/ConditionReference
Starting Material 4-(Difluoromethoxy)aniline[7]
Reagents Acetic anhydride, Concentrated H₂SO₄, Concentrated HNO₃, NaOH/H₂SO₄ (for hydrolysis)[7][8][9]
Intermediate N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide[10]
Nitration Temperature 15-20 °C[8]
Hydrolysis Temperature 60 °C (with NaOH)[9]
Product This compound[11][12]
Yield ~89% (for analogous nitration)[6]
Appearance Light yellow to yellow solid[2]
Molecular Formula C₇H₆F₂N₂O₃[11][12]
Molecular Weight 204.13 g/mol [1][11]

Logical Relationships in the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical progression and the rationale behind the chosen steps.

Logical_Relationships cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Nitration Start 4-Nitrophenol Step1_Action Introduce -OCHF₂ group Start->Step1_Action Step1_Product 1-(Difluoromethoxy)-4-nitrobenzene Step1_Action->Step1_Product Step2_Action Reduce -NO₂ to -NH₂ Step1_Product->Step2_Action Step2_Product 4-(Difluoromethoxy)aniline Step2_Action->Step2_Product Step3_Protect Protect -NH₂ group Step2_Product->Step3_Protect Step3_Nitrate Regioselective Nitration (ortho-directing) Step3_Protect->Step3_Nitrate Step3_Deprotect Deprotect to restore -NH₂ Step3_Nitrate->Step3_Deprotect Step3_Product This compound Step3_Deprotect->Step3_Product

Figure 2: Logical flow of the synthesis highlighting key transformations.

Conclusion

The synthesis of this compound from 4-nitrophenol is a multi-step process that can be achieved with good overall yields through a sequence of difluoromethylation, nitro reduction, and controlled nitration. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this important intermediate for further synthetic applications. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high purity and yield of the final product.

References

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The document details its predicted boiling point and density, outlines general experimental protocols for the determination of these properties, and includes a visual workflow for property characterization.

Introduction

This compound is an organic compound with the molecular formula C₇H₆F₂N₂O₃.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, including medicinal intermediates like 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[3][4] The strategic placement of the difluoromethoxy and nitro groups on the aniline (B41778) backbone imparts unique chemical reactivity, making it a valuable reagent in medicinal chemistry.[2][5] An understanding of its physical properties is essential for its handling, process development, and quality control in research and manufacturing settings.

Physical Properties

The physical properties of this compound have been predicted using computational models. These predicted values provide a valuable baseline for experimental design and process scale-up.

Physical PropertyPredicted ValueSource(s)
Boiling Point 330.0 ± 37.0 °C (at 760 mmHg)[3][6][7][8]
Density 1.470 ± 0.06 g/cm³[3][6][7]
1.5 ± 0.1 g/cm³[8]

Experimental Protocols

1. Determination of Boiling Point (Capillary Tube Method)

This method is suitable for small quantities of a substance and is a common technique for determining the boiling point of organic compounds.

  • Apparatus: Thiele tube or other heating bath (e.g., paraffin (B1166041) oil bath), thermometer, capillary tube (sealed at one end), sample tube (e.g., a small test tube or fusion tube), and a means of heating (e.g., Bunsen burner or heating mantle).

  • Procedure:

    • A small amount of the this compound sample is placed into the sample tube.

    • The capillary tube, with its open end downwards, is placed into the sample tube.

    • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the heating bath.

    • The bath is heated gradually. As the temperature approaches the boiling point, a rapid stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2. Determination of Density (Gas Pycnometry)

For a solid powder like this compound, gas pycnometry provides an accurate measurement of density by determining the volume of the solid.

  • Apparatus: Gas pycnometer, analytical balance, and a supply of an inert gas (e.g., helium).

  • Procedure:

    • The mass of the empty sample chamber of the pycnometer is recorded.

    • A known mass of the this compound sample is placed into the sample chamber.

    • The sample chamber is placed into the pycnometer.

    • The pycnometer is purged with the inert gas to remove any air and moisture.

    • The analysis is initiated. The instrument will automatically measure the volume of the sample by detecting the pressure change of the inert gas in a calibrated volume.

    • The density is then calculated by the instrument software using the formula: Density = Mass / Volume.

Visualized Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination and analysis of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Characterization cluster_0 Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Sample Acquisition B Purity Analysis (e.g., HPLC, NMR) A->B C Boiling Point Determination B->C D Density Measurement B->D E Data Compilation C->E D->E F Comparison with Predicted Values E->F G Technical Report Generation F->G

Caption: A flowchart illustrating the key stages in the experimental determination of physical properties for a chemical substance.

References

"4-(Difluoromethoxy)-2-nitroaniline" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental identifiers for 4-(Difluoromethoxy)-2-nitroaniline.

  • IUPAC Name : this compound

  • CAS Number : 97963-76-3[1][2]

  • Molecular Formula : C₇H₆F₂N₂O₃[1][3]

  • Synonyms :

    • 2-Nitro-4-(difluoromethoxy)aniline

    • 4-(Difluoromethoxy)-2-nitrobenzenamine

    • Benzenamine, 4-(difluoromethoxy)-2-nitro-

    • Pantoprazole Impurity 10

    • Pantoprazole Impurity 17

    • Pantoprazole Impurity 28

    • Pantoprazole Impurity Q

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
Molecular Weight 204.13 g/mol [1][3]
Appearance Light yellow to yellow solid[4]
Boiling Point (Predicted) 330.0 ± 37.0 °C[4]
Density (Predicted) 1.470 ± 0.06 g/cm³[4]
pKa (Predicted) -0.74 ± 0.10[4]
Storage Temperature Room temperature, in a dark, inert atmosphere[4]
InChI InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2[1]
InChI Key FHRVMXFZUVYVPF-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N[1]
Canonical SMILES C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N[1]

Spectroscopic Information:

While detailed spectra are not publicly available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are standard for the structural elucidation and confirmation of this compound.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula, with a calculated monoisotopic mass of 204.03464838 Da.[2]

Synthesis of this compound and its Derivatives

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[2] Its synthesis is a multi-step process that begins with more readily available precursors.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a crucial precursor for Pantoprazole, starting from 4-hydroxy acetanilide (B955). This compound is a key intermediate in this pathway.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Pantoprazole Precursor 4-hydroxy acetanilide 4-hydroxy acetanilide N-[4-(difluoromethoxy)phenyl]acetamide N-[4-(difluoromethoxy)phenyl]acetamide 4-hydroxy acetanilide->N-[4-(difluoromethoxy)phenyl]acetamide Difluoromethylation N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide N-[4-(difluoromethoxy)phenyl]acetamide->N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide Nitration This compound This compound N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide->this compound Hydrolysis 4-(Difluoromethoxy)benzene-1,2-diamine (B1354990) 4-(Difluoromethoxy)benzene-1,2-diamine This compound->4-(Difluoromethoxy)benzene-1,2-diamine Reduction 2-mercapto-5-difluoromethoxy-1H-benzimidazole 2-mercapto-5-difluoromethoxy-1H-benzimidazole 4-(Difluoromethoxy)benzene-1,2-diamine->2-mercapto-5-difluoromethoxy-1H-benzimidazole Cyclization

Caption: Synthetic pathway to 2-mercapto-5-difluoromethoxy-1H-benzimidazole.

Detailed Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

  • Objective : To introduce the difluoromethoxy group onto the 4-hydroxy acetanilide backbone.

  • Materials : 4-hydroxy acetanilide, isopropyl alcohol, sodium hydroxide (B78521) (NaOH), polyethylene (B3416737) glycol 600 (PEG-600), difluoromethylenechloride gas.

  • Procedure :

    • To a reaction vessel containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.

    • Add a catalytic amount of PEG-600 and heat the reaction mixture to 50°C for 1 hour.

    • Purge difluoromethylenechloride gas through the reaction mixture while maintaining the temperature at 50-55°C.

    • Monitor the pH of the reaction intermittently, ensuring it remains above 9. If the pH drops, pause the gas purging, add more NaOH, stir for 1 hour at 50-55°C, and then resume purging.

    • Upon completion of the reaction (monitored by TLC or HPLC), the organic layer containing the product is separated and used directly in the next step.

Step 2: Synthesis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide

  • Objective : To introduce a nitro group at the 2-position of the aromatic ring.

  • Materials : Organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide, dichloromethane, sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

  • Procedure :

    • Wash the organic layer from the previous step with water adjusted to pH 2.

    • Separate the organic layer and add sulfuric acid, stirring at 30-35°C for 30 minutes.

    • Cool the mixture to 20-25°C.

    • Slowly add fuming nitric acid dropwise over 2-3 hours, maintaining the temperature at 20-25°C.

    • After the addition is complete, stir the reaction mixture at 20-25°C for 2 hours.

    • Monitor the reaction progress by TLC (Toluene:Ethyl acetate, 60:40) and HPLC.

    • Upon completion, add water to separate the layers. Extract the aqueous layer with dichloromethane.

    • The combined organic layers containing the nitrated product are used for the subsequent step.[5]

Step 3: Synthesis of this compound (Hydrolysis)

  • Objective : To hydrolyze the acetamide (B32628) group to an amine.

  • Materials : Organic layer containing N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide, methanol (B129727), 50% sodium hydroxide (NaOH) solution.

  • Procedure :

    • To the organic layer from the previous step, add methanol and a 50% NaOH solution.

    • Reflux the reaction mixture for 3 hours.

    • Monitor the progress of the reaction by TLC (Toluene, 100) and HPLC.

    • After completion, cool the reaction mass to room temperature. The resulting organic layer contains this compound and is taken for the next step.

Step 4: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine (Reduction)

  • Objective : To reduce the nitro group to an amine.

  • Materials : Organic layer containing this compound, 50% NaOH solution, Raney Nickel catalyst, hydrazine (B178648) hydrate.

  • Procedure :

    • Take the organic layer from the previous step and make it alkaline by adding a 50% NaOH solution.

    • Add Raney Nickel catalyst to the mixture.

    • With chilled water circulating in the condenser, slowly add hydrazine hydrate. The reaction is exothermic and will reach reflux.

    • After the addition is complete and the reaction subsides, the product, 4-(difluoromethoxy)benzene-1,2-diamine, can be isolated and purified by standard methods if required.[6]

Step 5: Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole (Cyclization)

  • Objective : To form the benzimidazole (B57391) ring.

  • Materials : 4-(difluoromethoxy)benzene-1,2-diamine, sodium carbonate, water, carbon disulfide (CS₂), sulfuric acid, activated carbon.

  • Procedure :

    • In a reaction vessel, dissolve sodium carbonate in water.

    • Add 4-(difluoromethoxy)benzene-1,2-diamine and stir for 20 minutes.

    • Heat the mixture to 30°C and add carbon disulfide dropwise at 25-35°C.

    • Maintain the temperature at 30-40°C for 6 hours for condensation.

    • Increase the temperature to 60-70°C and maintain for another 6 hours to complete cyclization.

    • Add activated carbon for decolorization and filter the hot solution.

    • Adjust the pH of the filtrate to 5-6 with sulfuric acid to precipitate the product.

    • Filter, wash, and dry the precipitate to obtain 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[6]

Application in Drug Development: The Case of Pantoprazole

This compound is a crucial building block in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[2] The difluoromethoxy group is of particular importance in medicinal chemistry as it can enhance metabolic stability and lipophilicity, which are critical properties for effective drug candidates.[2]

Mechanism of Action of Pantoprazole

Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion.

The following diagram illustrates the mechanism of action of Pantoprazole at the cellular level.

G cluster_parietal_cell Gastric Parietal Cell Pantoprazole (inactive) Pantoprazole (inactive) Activated Pantoprazole Activated Pantoprazole Pantoprazole (inactive)->Activated Pantoprazole Activation in acidic environment H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Activated Pantoprazole->H+/K+ ATPase (Proton Pump) Irreversible Inhibition H+ H+ H+/K+ ATPase (Proton Pump)->H+ Pumps H+ out K+ K+ K+->H+/K+ ATPase (Proton Pump) Pumps K+ in Stomach Lumen (Acidic) Stomach Lumen (Acidic) Bloodstream Bloodstream Bloodstream->Pantoprazole (inactive) Absorption

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.[6] The activated form, a cyclic sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme.[6] This binding is irreversible and inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.[6] Acid secretion can only resume once new proton pump molecules are synthesized.[6] This leads to a prolonged duration of action of more than 24 hours.[6]

References

Role of difluoromethoxy group in "4-(Difluoromethoxy)-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Difluoromethoxy Group in 4-(Difluoromethoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its value stems from the unique combination of its functional groups: an aniline, a nitro group, and critically, a difluoromethoxy group (-OCHF₂).[1][2] The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, and the difluoromethoxy group, in particular, offers a nuanced set of properties that are highly advantageous in drug design.[3][4] This guide elucidates the specific role of the difluoromethoxy group in modulating the physicochemical properties, reactivity, and synthetic utility of the parent molecule, this compound, and the subsequent bioactive compounds derived from it.

The difluoromethoxy group acts as a metabolically robust, lipophilic hydrogen bond donor.[3][5] It enhances metabolic stability by blocking common pathways like O-demethylation, fine-tunes lipophilicity to improve membrane permeability, and provides unique hydrogen bonding capabilities that can enhance interactions with biological targets.[3][6][7] This document provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic and conceptual pathways.

The Physicochemical Impact of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique and often advantageous profile compared to its common analogs, the methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are frequently intermediate, allowing for precise molecular tuning.[3]

Lipophilicity and Electronic Effects

The -OCHF₂ group moderately increases lipophilicity, which is a critical factor for a drug's absorption, distribution, and ability to permeate biological membranes.[3][5] Its lipophilicity is greater than that of a methoxy group but less pronounced than that of a trifluoromethoxy group, offering a balanced option for property modulation.[5][8] Electronically, the two highly electronegative fluorine atoms make the difluoromethoxy group electron-withdrawing, which influences the reactivity of the aromatic ring and the basicity of nearby functional groups.[1][3]

Hydrogen Bonding Capability

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[3] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with acceptor atoms in protein binding sites.[9] This is a rare characteristic not shared by methoxy or trifluoromethoxy groups and allows -OCHF₂ to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining critical drug-target interactions while improving other properties.[3][9]

Metabolic Stability

One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance metabolic stability.[10] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[5][6] The difluoromethoxy group is particularly effective at preventing O-demethylation, a common and rapid metabolic pathway for compounds containing a methoxy group.[3][6] This increased stability can lead to a longer drug half-life, reduced clearance, and an improved pharmacokinetic profile.[3]

Table 1: Comparative Physicochemical Properties of Methoxy Analog Groups

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Hansch Hydrophobicity (π) -0.02+0.45 (approx.)+1.04
Hammett Constant (σp) -0.27+0.14 (approx.)+0.35
Hydrogen Bond Capability Acceptor OnlyDonor and AcceptorAcceptor Only
Metabolic Stability Prone to O-demethylationResistant to O-demethylationHighly resistant to metabolism

Role and Applications in Synthesis

This compound is not typically an end-product but rather a versatile building block for constructing more complex, biologically active molecules, particularly nitrogen-containing heterocycles.[2]

Precursor for Heterocyclic Compounds

The primary synthetic application of this compound is as a precursor for benzimidazoles, a scaffold prevalent in pharmaceuticals.[2] The synthesis involves the reduction of the nitro group to an amine, creating 4-(difluoromethoxy)-1,2-benzenediamine. This diamine can then undergo cyclocondensation with various reagents to form the benzimidazole (B57391) ring system.[1][2] A notable example is its use in preparing 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[11][12][13] The difluoromethoxy group is thus strategically carried into the final molecule, imparting its beneficial physicochemical and pharmacokinetic properties.

The electron-withdrawing nature of both the nitro and difluoromethoxy groups influences the reactivity of the aniline, making the amino group less basic and affecting the regioselectivity of further reactions.[1]

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number 97963-76-3[14]
Molecular Formula C₇H₆F₂N₂O₃[11]
Molecular Weight 204.13 g/mol [12]
Appearance Light yellow to yellow solid[12]
Boiling Point 330.0 ± 37.0 °C (Predicted)[11][12]
Density 1.470 ± 0.06 g/cm³ (Predicted)[11][12]
pKa -0.74 ± 0.10 (Predicted)[11][14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common industrial-scale synthesis starting from 4-nitrophenol (B140041).[2][15]

Step 1: Generation of 4-(Difluoromethoxy)nitrobenzene

  • React 4-nitrophenol with sodium hydroxide (B78521) in a suitable solvent to produce sodium 4-nitrophenoxide.[15]

  • In an alkaline medium, introduce monochlorodifluoromethane (Freon 22) gas under pressure. The phenoxide displaces the chloride to form 4-(difluoromethoxy)nitrobenzene.[2][15]

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work up the reaction mixture by neutralizing the base and extracting the product with an organic solvent. Purify by distillation or crystallization.

Step 2: Nitration (if starting from 4-(difluoromethoxy)aniline) Note: This step is part of an alternative route. For the main route, the nitro group is already present.

  • Protect the amine group of 4-(difluoromethoxy)aniline (B1299965) via acetylation to form N-(4-(difluoromethoxy)phenyl)acetamide.[1]

  • Perform electrophilic aromatic nitration using a mixture of fuming nitric acid and sulfuric acid at low temperature (0-5 °C) to install the nitro group ortho to the protected amine.[2]

  • Carefully quench the reaction with ice water and collect the precipitated product.

  • Deprotect the acetyl group via acid or base hydrolysis to yield this compound.[1]

Step 3: Reduction of Nitro Group (for subsequent steps) This step describes the use of the title compound to produce the key diamine intermediate.

  • Charge a reactor with this compound, a catalyst system (e.g., ferric oxide and activated carbon), water, and a reducing agent like hydrazine.[2][15]

  • Alternatively, use catalytic hydrogenation with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Heat the mixture and monitor the reaction progress.

  • Upon completion, filter off the catalyst and isolate the product, 4-(difluoromethoxy)-1,2-benzenediamine, from the filtrate.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard method to evaluate the metabolic stability conferred by the difluoromethoxy group.[5]

  • Preparation: Prepare a stock solution of the test compound (e.g., a benzimidazole synthesized from the title aniline) in DMSO. Prepare working solutions by diluting the stock in an incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound working solution with pooled Human Liver Microsomes (HLM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Visualizations

G cluster_synthesis Synthetic Pathway A 4-Nitrophenol B 4-(Difluoromethoxy) -nitrobenzene A->B 1. NaOH 2. CHClF₂ C 4-(Difluoromethoxy) -2-nitroaniline (Title Compound) B->C Nitration (Alternative Step) D 4-(Difluoromethoxy) -1,2-benzenediamine C->D Reduction (e.g., H₂/Pd-C) E 5-(Difluoromethoxy) -1H-benzimidazole (Derivative) D->E Cyclization (e.g., Formic Acid)

Caption: Synthesis of this compound and its use as a key intermediate.

G cluster_bioisostere Bioisosteric Replacement for Metabolic Stability cluster_labile Metabolically Labile cluster_stable Metabolically Stable Drug_OCH3 Drug-OCH₃ Metabolite Drug-OH (Inactive Metabolite) Drug_OCH3->Metabolite CYP450 O-demethylation Drug_OCHF2 Drug-OCHF₂ NoReaction Metabolism Blocked Drug_OCHF2->NoReaction Resistant to O-demethylation

Caption: Role of -OCHF₂ as a metabolically stable bioisostere for a methoxy group.

G cluster_interaction Drug-Target Interaction Potential Protein Protein Target (e.g., Carbonyl Oxygen) Ligand Ligand containing -OCHF₂ group Ligand->Protein Hydrogen Bond (C-H···O)

References

The Electron-Withdrawing Nature of 4-(Difluoromethoxy)-2-nitroaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Pharmaceutical Intermediate

Introduction

4-(Difluoromethoxy)-2-nitroaniline is a substituted aromatic amine that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of three distinct functional groups—an amino group, a nitro group, and a difluoromethoxy group—make it a valuable intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the electron-withdrawing nature of this compound, its synthesis, and its application in drug development, with a particular focus on its role as a precursor to benzimidazole-based therapeutics.

The strategic incorporation of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group, in particular, can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, thereby improving the overall pharmacological profile of a molecule. When combined with the strong electron-withdrawing nitro group, the electronic landscape of the aniline (B41778) ring is significantly altered, influencing its reactivity and potential for molecular interactions.

Physicochemical and Electronic Properties

The chemical structure of this compound is characterized by an aniline core substituted with a nitro group at the ortho position and a difluoromethoxy group at the para position relative to the amino group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₇H₆F₂N₂O₃[1]
Molecular Weight 204.13 g/mol [1]
Appearance Light yellow to yellow solid[2]
Predicted pKa -0.74 ± 0.10[3]
Predicted Boiling Point 330.0 ± 37.0 °C[4]
Predicted Density 1.470 ± 0.06 g/cm³[4]
The Interplay of Electron-Withdrawing Groups

The electron-withdrawing nature of this compound is a result of the cumulative inductive and resonance effects of the nitro and difluoromethoxy substituents. The nitro group is a potent electron-withdrawing group, exerting both a strong -I (inductive) and -M (mesomeric or resonance) effect. This significantly reduces the electron density of the aromatic ring and the basicity of the amino group.

The difluoromethoxy group is also electron-withdrawing, primarily due to the high electronegativity of the two fluorine atoms, resulting in a strong -I effect.[5] The influence of these groups on the aromatic ring's reactivity can be quantified using Hammett constants (σ), which describe the electronic effect of a substituent on the reactivity of a reaction center.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-NO₂0.780.71
-OCHF₂0.29 (calculated from σI and σR)-
-NH₂-0.66-0.16

The positive σ values for the nitro and difluoromethoxy groups indicate their electron-withdrawing character, while the negative σ value for the amino group signifies its electron-donating nature. In this compound, the two powerful electron-withdrawing groups dominate, rendering the aromatic ring electron-deficient. This has profound implications for its reactivity, particularly in electrophilic aromatic substitution reactions, and for the basicity of the aniline nitrogen. The predicted low pKa value of -0.74 is a direct consequence of this pronounced electron-withdrawing environment.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available precursors. A common and industrially scalable method involves the nitration of 4-(difluoromethoxy)aniline (B1299965).

Experimental Protocol: Synthesis from 4-(Difluoromethoxy)aniline

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • 4-(Difluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(difluoromethoxy)aniline in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the aniline solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Synthesis of this compound 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline Reaction Vessel Reaction Vessel 4-(Difluoromethoxy)aniline->Reaction Vessel Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Vessel Workup Workup Reaction Vessel->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Benzimidazole (B57391) Derivatives

A primary application of this compound is as a key intermediate in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a crucial precursor for proton pump inhibitors such as pantoprazole.[2] This transformation involves a two-step process: reduction of the nitro group followed by cyclization.

Experimental Protocol: Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole

Step 1: Reduction of the Nitro Group

Materials:

Procedure:

  • To a suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux.

  • Add a solution of this compound in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude 4-(difluoromethoxy)-1,2-diaminobenzene, which can be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

Materials:

  • 4-(Difluoromethoxy)-1,2-diaminobenzene (from Step 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude 4-(difluoromethoxy)-1,2-diaminobenzene and potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

  • Add carbon disulfide to the solution and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any insoluble material.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-mercapto-5-difluoromethoxy-1H-benzimidazole.

G cluster_1 Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole A This compound B Reduction (Fe/NH4Cl) A->B C 4-(Difluoromethoxy)-1,2-diaminobenzene B->C D Cyclization (CS2/KOH) C->D E 2-mercapto-5-difluoromethoxy-1H-benzimidazole D->E

Caption: Pathway to a key benzimidazole intermediate.

Biological Activity and Toxicological Considerations

While this compound is primarily valued as a synthetic intermediate, the broader class of nitroaniline derivatives has been shown to possess a range of biological activities, including anticancer and antimicrobial properties.[6] The nitro group can be bioreductively activated under hypoxic conditions, a characteristic often exploited in the design of hypoxia-selective anticancer drugs.[6]

Direct studies on the biological activity of this compound are limited. However, toxicological data for related compounds provide some insight. For instance, studies on substituted anilines have shown a correlation between their hemotoxicity and the electron-withdrawing properties of the substituents, as quantified by their Hammett constants.[7] This suggests that the strong electron-withdrawing nature of the nitro and difluoromethoxy groups in the title compound could contribute to potential toxicity. A study on chloro-nitroanilines demonstrated hepatocellular and microsomal damage in isolated rat hepatocytes.[8] While not directly applicable, these findings underscore the importance of careful handling and assessment of the toxicological profile of such compounds in a drug development setting.

Conclusion

This compound is a pivotal building block in modern medicinal chemistry, largely owing to the unique electronic contributions of its constituent functional groups. The potent electron-withdrawing effects of the nitro and difluoromethoxy moieties create an electron-deficient aromatic system, which not only dictates its chemical reactivity but also influences the properties of the molecules it is used to construct. Its role as a key intermediate in the synthesis of benzimidazole-based drugs, such as pantoprazole, highlights its industrial significance. For researchers and professionals in drug development, a thorough understanding of the synthesis, electronic properties, and potential toxicological implications of this compound is essential for its effective and safe utilization in the creation of novel therapeutics.

References

An In-Depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent conversion to therapeutically relevant compounds, and discusses its role in medicinal chemistry. Furthermore, it outlines the mechanism of action of the resulting active pharmaceutical ingredients and addresses the necessary safety and handling precautions for this compound.

Introduction

This compound is an aromatic organic compound characterized by the presence of a difluoromethoxy group, a nitro group, and an aniline (B41778) functionality.[1] Its molecular formula is C₇H₆F₂N₂O₃, and it has a molecular weight of 204.13 g/mol .[2] The strategic placement of these functional groups makes it a versatile precursor for the synthesis of complex heterocyclic molecules.[2]

The incorporation of the difluoromethoxy group is of particular significance in medicinal chemistry. This moiety can enhance the metabolic stability and lipophilicity of a drug molecule, which are critical properties for improving its pharmacokinetic profile and overall efficacy.[2] The primary application of this compound is as a crucial building block in the synthesis of benzimidazole-based pharmaceuticals.[3] Specifically, it is a key precursor to 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an essential intermediate in the industrial production of Pantoprazole.[4][5]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the publicly available data for this compound is predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₇H₆F₂N₂O₃[1]
Molecular Weight 204.13 g/mol [2]
CAS Number 97963-76-3[2]
Appearance Light yellow to yellow solid[6]
Boiling Point 330.0 ± 37.0 °C (Predicted)[5]
Density 1.470 ± 0.06 g/cm³ (Predicted)[5]
pKa -0.74 ± 0.10 (Predicted)[5]
LogP 2.88280 (Predicted)[5]
Solubility Moderate in organic solvents[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for the subsequent production of active pharmaceutical ingredients. Below are detailed experimental protocols for its synthesis and its conversion to a key downstream intermediate.

Synthesis of this compound from 4-Nitrophenol (B140041)

This synthetic route involves the difluoromethylation of 4-nitrophenol, followed by nitration and selective reduction.[7]

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

  • Materials: 4-Nitrophenol, Sodium Hydroxide (B78521) (NaOH), Monochlorodifluoromethane (CHClF₂), Dimethylformamide (DMF).[7]

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-nitrophenol in DMF.[7]

    • Add sodium hydroxide to the solution to form sodium 4-nitrophenolate (B89219) in situ.[7]

    • Under controlled temperature and pressure, introduce monochlorodifluoromethane into the reaction mixture.[7]

    • Maintain the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or GC).[7]

    • Upon completion, quench the reaction and extract the product into an organic solvent.[7]

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 1-(difluoromethoxy)-4-nitrobenzene.[7]

Step 2: Synthesis of 1-(Difluoromethoxy)-2,4-dinitrobenzene

  • Materials: 1-(Difluoromethoxy)-4-nitrobenzene, Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).[4]

  • Procedure:

    • To a cooled mixture of fuming nitric acid and sulfuric acid, slowly add 1-(difluoromethoxy)-4-nitrobenzene while maintaining a low temperature.[4]

    • After the addition is complete, allow the reaction to proceed until nitration is complete, as monitored by TLC or HPLC.

    • Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

    • Wash the organic layer to neutrality, dry over an anhydrous salt, and concentrate to yield 1-(difluoromethoxy)-2,4-dinitrobenzene.

Step 3: Selective Reduction to this compound

  • Materials: 1-(Difluoromethoxy)-2,4-dinitrobenzene, Hydrazine (B178648), Ferric Oxide, Activated Carbon, Water.[4]

  • Procedure:

    • In a reaction vessel, suspend 1-(difluoromethoxy)-2,4-dinitrobenzene in water with ferric oxide and activated carbon as catalysts.[4]

    • Heat the mixture and add hydrazine hydrate (B1144303) dropwise.

    • After the addition, continue to heat the reaction mixture until the selective reduction of one nitro group is complete.

    • Cool the reaction mixture, filter off the catalyst, and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain this compound. This method is reported to have a high yield (around 90%) and purity (greater than 98.5%).[4]

Synthesis of 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

This protocol describes the conversion of this compound to a key benzimidazole (B57391) intermediate.

Step 1: Reduction to 4-(Difluoromethoxy)benzene-1,2-diamine

  • Materials: this compound, Raney Nickel, Hydrazine Hydrate.

  • Procedure:

    • Dissolve this compound in a suitable solvent such as ethanol.

    • Add Raney Nickel as a catalyst.

    • Heat the mixture to reflux and add hydrazine hydrate dropwise.

    • Continue refluxing for several hours until the reduction is complete (monitored by TLC).

    • Cool the reaction, filter off the catalyst, and concentrate the filtrate to obtain 4-(Difluoromethoxy)benzene-1,2-diamine.

Step 2: Cyclization to 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

  • Materials: 4-(Difluoromethoxy)benzene-1,2-diamine, Carbon Disulfide (CS₂).

  • Procedure:

    • Dissolve 4-(Difluoromethoxy)benzene-1,2-diamine in a suitable solvent.

    • Add carbon disulfide and heat the mixture to reflux for several hours.

    • Upon completion of the reaction, cool the mixture and collect the precipitated product by filtration.

    • Wash the product with a cold solvent and dry to yield 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.

Visualization of Key Processes

Experimental Workflow: Synthesis of a Benzimidazole Intermediate

The following diagram illustrates the synthetic pathway from this compound to the key pharmaceutical intermediate, 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.

G A This compound B Reduction (e.g., Raney Ni, Hydrazine Hydrate) A->B C 4-(Difluoromethoxy)benzene-1,2-diamine B->C D Cyclization (Carbon Disulfide) C->D E 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol D->E

Caption: Synthetic workflow for a key benzimidazole intermediate.

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

Drugs synthesized from this compound, such as Pantoprazole, function as proton pump inhibitors. The diagram below illustrates the general mechanism of action of this class of drugs.

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen PPI Proton Pump Inhibitor (e.g., Pantoprazole) H_K_ATPase H+/K+ ATPase (Proton Pump) PPI->H_K_ATPase Irreversible Inhibition H_ion_lumen H+ H_K_ATPase->H_ion_lumen Secretion H_ion H+ K_ion K+ K_ion->H_K_ATPase Uptake

Caption: Mechanism of action of proton pump inhibitors.

Applications in Drug Development

As previously mentioned, the primary application of this compound is in the synthesis of pharmaceuticals.[4] Its role as a precursor to benzimidazole derivatives is central to the production of proton pump inhibitors (PPIs).[3]

Proton Pump Inhibitors (PPIs):

Pantoprazole, a widely used PPI, is synthesized using an intermediate derived from this compound.[2] PPIs are a class of drugs that cause a profound and prolonged reduction of stomach acid production.[8] They act by irreversibly blocking the hydrogen/potassium adenosine (B11128) triphosphatase enzyme system (the H⁺/K⁺ ATPase, or gastric proton pump) of the gastric parietal cells.[8] This inhibition is the final step in gastric acid secretion, making PPIs highly effective in treating acid-related disorders such as:

  • Gastroesophageal reflux disease (GERD)[9]

  • Peptic ulcer disease[9]

  • Zollinger-Ellison syndrome[9]

Safety and Handling

While a specific, detailed safety data sheet for this compound is not widely available, information on structurally related compounds such as 2-nitroaniline (B44862) and 4-(difluoromethoxy)aniline (B1299965) can provide guidance on handling and safety precautions.

General Precautions:

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Avoid contact with skin, eyes, and clothing.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] In case of insufficient ventilation, wear suitable respiratory equipment.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from incompatible materials such as strong oxidizing agents.[11]

Toxicity Profile (Based on Related Compounds):

  • Acute Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.

  • Health Effects: The critical effect of 4-nitroaniline (B120555) is the formation of methemoglobin.[12] It may also cause skin, eye, and respiratory irritation.[11]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for any experimental procedures involving this compound.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its unique combination of functional groups, particularly the difluoromethoxy moiety, makes it an important building block for the synthesis of complex and effective drug molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists involved in the development of new therapeutics, especially in the area of acid-related gastrointestinal disorders. The continued exploration of the reactivity of this intermediate may lead to the discovery of new and improved pharmaceutical agents.

References

The Aniline Group in 4-(Difluoromethoxy)-2-nitroaniline: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the aniline (B41778) functional group in the molecule 4-(difluoromethoxy)-2-nitroaniline (B2914091). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules, largely due to the unique electronic and steric environment of its aniline moiety. This document details the physicochemical properties, key reactions, and experimental protocols relevant to the aniline group, supported by quantitative data and reaction workflows.

Introduction

This compound is an aromatic compound characterized by an aniline group that is electronically influenced by two powerful electron-withdrawing groups: a nitro group in the ortho position and a difluoromethoxy group in the para position.[1][2] This substitution pattern significantly modulates the nucleophilicity and basicity of the aniline nitrogen, while the ortho-nitro group introduces considerable steric hindrance. Understanding the reactivity of this aniline group is crucial for its effective utilization as a building block in organic synthesis, particularly in the development of heterocyclic compounds of medicinal interest.[2][3]

Physicochemical and Spectroscopic Data

The reactivity of the aniline group is a direct consequence of the electronic and steric effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and difluoromethoxy groups decreases the electron density on the aniline nitrogen, thereby reducing its basicity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆F₂N₂O₃[2]
Molecular Weight204.13 g/mol [2]
Predicted pKa-0.74 ± 0.10[4]
AppearanceLight yellow to yellow solid[4]

Table 2: Comparative ¹H and ¹³C NMR Spectral Data

¹H NMR Data of Analogous Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Source
2-NitroanilineCDCl₃8.12 (d, J = 8.0, 1H), 7.36 (t, J = 8.1, 1H), 6.81 (d, J = 8.3, 1H), 6.70 (t, J = 8.0, 1H), 5.98 (s, 2H)[1]
4-NitroanilineDMSO-d₆7.98 (d, J = 9.0, 2H), 6.64 (d, J = 9.0, 2H)[5]

¹³C NMR Data of Analogous Compounds

CompoundSolventChemical Shifts (δ, ppm)Source
4-NitroanilineDMSO-d₆156.67, 136.63, 127.37, 113.35[5]
2-Methoxy-4-nitroanilineN/AData available but not explicitly listed[6]

Reactivity of the Aniline Group

The chemical behavior of the aniline group in this compound is dominated by the strong deactivating effects of the ortho-nitro and para-difluoromethoxy groups. These effects diminish the nucleophilicity of the amine, making reactions on the nitrogen atom more challenging compared to unsubstituted aniline. Nevertheless, the aniline moiety can undergo several important transformations.

N-Acetylation

N-acetylation is a common reaction to protect the amine or to introduce an acetamido group. Due to the reduced nucleophilicity of the aniline, this reaction may require forcing conditions.

N-Alkylation

Direct N-alkylation of the aniline is possible but can be difficult to control. The reduced nucleophilicity necessitates the use of reactive alkylating agents and often requires heating.[7]

Diazotization

The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through reactions like the Sandmeyer or Schiemann reactions.[8]

Role in Heterocycle Synthesis

A primary application of this compound is as a precursor to benzimidazoles.[2][3] This involves the reduction of the ortho-nitro group to a second amine, forming a 1,2-diamine, which can then be cyclized.

Experimental Protocols

The following protocols are representative methods for key transformations involving the aniline group of this compound and its derivatives.

Protocol for N-Acetylation (Adapted from a similar substrate)

This protocol is adapted from the N-acetylation of 4-methoxy-2-nitroaniline (B140478) and should be a good starting point for the target molecule.[9]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 volumes).

  • To the stirred solution, add acetic anhydride (1.2 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under vacuum.

  • The crude N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide can be purified by recrystallization from an aqueous solution.

Protocol for N-Alkylation (General Procedure)

This protocol is a general method for the N-alkylation of deactivated anilines.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • With stirring, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Diazotization (General Procedure)

This is a general procedure for the diazotization of primary aromatic amines.[10]

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ice bath

  • Stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for a further 30 minutes.

  • The resulting diazonium salt solution is unstable and should be used immediately in subsequent reactions.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the key transformations of this compound.

G Synthesis and Key Reactions of this compound cluster_synthesis Synthesis Pathway cluster_reactions Reactions of the Aniline Group 4-Nitrophenol 4-Nitrophenol 1-(Difluoromethoxy)-4-nitrobenzene 1-(Difluoromethoxy)-4-nitrobenzene 4-Nitrophenol->1-(Difluoromethoxy)-4-nitrobenzene Difluoromethylation 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline 1-(Difluoromethoxy)-4-nitrobenzene->4-(Difluoromethoxy)aniline Nitro Reduction N-Acetyl-4-(difluoromethoxy)aniline N-Acetyl-4-(difluoromethoxy)aniline 4-(Difluoromethoxy)aniline->N-Acetyl-4-(difluoromethoxy)aniline Acetylation (Protection) Target This compound N-Acetyl-4-(difluoromethoxy)aniline->Target Nitration Target_Reactions This compound N-Acetyl N-Acetyl Derivative Target_Reactions->N-Acetyl Acetylation N-Alkyl N-Alkyl Derivative Target_Reactions->N-Alkyl Alkylation Diazonium Diazonium Salt Target_Reactions->Diazonium Diazotization Diamine 4-(Difluoromethoxy)-1,2-benzenediamine Target_Reactions->Diamine Nitro Reduction

Caption: Synthetic pathway and subsequent reactions of the aniline group.

Benzimidazole_Synthesis Start This compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Diamine 4-(Difluoromethoxy)-1,2-benzenediamine Reduction->Diamine Cyclization Cyclization with Aldehyde/Carboxylic Acid (e.g., Formic Acid) Diamine->Cyclization Benzimidazole (B57391) 5-(Difluoromethoxy)-1H-benzimidazole Cyclization->Benzimidazole

Caption: Workflow for benzimidazole synthesis.

Conclusion

The aniline group in this compound exhibits attenuated reactivity due to the strong electron-withdrawing effects of the ortho-nitro and para-difluoromethoxy substituents. Despite its reduced nucleophilicity, it remains a key functional handle for a variety of synthetic transformations, including N-acylation, N-alkylation, and diazotization. Its most significant application lies in its role as a precursor to 1,2-diamines for the synthesis of benzimidazoles and other heterocyclic systems. The experimental protocols and data provided in this guide offer a comprehensive resource for chemists working with this versatile synthetic intermediate.

References

A Technical Guide to the Reduction of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the reduction of the nitro group in 4-(difluoromethoxy)-2-nitroaniline (B2914091) to yield 4-(difluoromethoxy)benzene-1,2-diamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole. The resulting vicinal diamine is a key building block for the construction of the benzimidazole (B57391) core structure present in many biologically active molecules.[1][2]

The presence of the difluoromethoxy group in the starting material influences its reactivity. This electron-withdrawing group makes the aromatic ring more electron-deficient, which can affect the conditions required for an efficient reduction of the nitro group.[3] This guide explores various established methods for this reduction, presenting quantitative data, detailed experimental protocols, and a generalized experimental workflow.

Comparative Analysis of Reduction Methodologies

Several methods are employed for the reduction of the nitro group in aromatic compounds. The choice of method often depends on factors such as substrate compatibility with other functional groups, scalability, cost, and green chemistry considerations. The following table summarizes common reduction strategies applicable to this compound.

Reduction MethodReducing Agent/CatalystTypical SolventsTypical ConditionsReported/Expected YieldNotes
Catalytic Hydrogenation Pd/C (Palladium on carbon)Methanol (B129727), Ethanol (B145695), Ethyl Acetate (B1210297)H₂ gas (3-5 bar), Room Temperature to gentle heating>90%A common and high-yielding method.[1][3] Catalyst filtration is required.
Catalytic Hydrogenation Raney NickelEthanol, MethanolH₂ gas (2.0-3.0 MPa), 30-45°CHighOften used in industrial-scale production.[4]
Chemical Reduction SnCl₂ (Tin(II) chloride)Ethanol, Ethyl Acetate, HClRoom Temperature to RefluxModerate to HighA classic method, but tin waste can be an environmental concern.[3][5]
Chemical Reduction Fe/NH₄Cl or Fe/HClEthanol/WaterRefluxHighAn economical and effective method, though it may require careful workup to remove iron salts.
Chemical Reduction Na₂S₂O₄ (Sodium dithionite)Water/Organic co-solvent (e.g., THF, Dioxane)Room Temperature to gentle heatingGood to HighA mild reducing agent, often used for sensitive substrates.[6][7]
Transfer Hydrogenation Hydrazine hydrate (B1144303) with Fe₂O₃/Activated CarbonWaterNot specifiedHigh (around 90% for a similar step)A greener alternative to some metal hydrides.[4][8]

Experimental Protocols

Below are detailed experimental protocols for the most common methods cited for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and generally high-yielding method for the reduction of aromatic nitro groups.[1][3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite or another filtration aid

  • Nitrogen gas (N₂)

Procedure:

  • In a pressure-resistant reaction vessel (e.g., a Parr shaker bottle), dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere of nitrogen.

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is sluggish.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(difluoromethoxy)benzene-1,2-diamine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This is a classical and effective method for nitro group reduction.[3][5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl) (optional, but often used)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate for extraction

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add a stoichiometric excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution. If using an acidic medium, add concentrated HCl.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further.

Protocol 3: Chemical Reduction using Sodium Dithionite (B78146) (Na₂S₂O₄)

Sodium dithionite is a milder reducing agent and can be advantageous when other sensitive functional groups are present.[6][7]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • A mixture of an organic solvent (e.g., THF, Dioxane, or Methanol) and water

  • Ethyl acetate for extraction

Procedure:

  • Dissolve this compound in a suitable organic solvent in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • The reaction is often exothermic and can be stirred at room temperature or gently heated to ensure completion.

  • Monitor the reaction's progress by TLC or HPLC.

  • Once the reaction is complete, add ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the desired product.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the reduction of this compound and subsequent product isolation.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start This compound + Solvent reagent Add Reducing Agent/ Catalyst start->reagent reaction Reaction under Controlled Conditions (Temp, Pressure, Time) reagent->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring filtration Catalyst Filtration (if applicable) monitoring->filtration neutralization Neutralization/ Quenching filtration->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Evaporation drying->concentration purification Recrystallization or Column Chromatography concentration->purification product Pure 4-(Difluoromethoxy) benzene-1,2-diamine purification->product

References

The Versatile Precursor: A Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 4-(difluoromethoxy)-2-nitroaniline (B2914091) as a pivotal precursor in the synthesis of a diverse range of heterocyclic compounds. The unique electronic properties conferred by the difluoromethoxy group make this starting material a valuable asset in the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its applications, detailed experimental protocols for the synthesis of key heterocyclic systems, and insights into the biological signaling pathways influenced by the resulting molecules.

Introduction: The Significance of the Difluoromethoxy Moiety

This compound is an aromatic compound distinguished by the presence of a difluoromethoxy group (-OCHF₂), a nitro group (-NO₂), and an aniline (B41778) moiety (-NH₂). The difluoromethoxy group is of particular interest in medicinal chemistry as it can act as a bioisostere for other functional groups, enhancing metabolic stability and lipophilicity of drug candidates.[1] The strategic placement of the nitro and amino groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile building block for the synthesis of nitrogen-containing heterocycles.[2]

The primary synthetic utility of this compound lies in its conversion to 4-(difluoromethoxy)-1,2-benzenediamine. This key intermediate is readily prepared through the reduction of the nitro group and serves as the direct precursor for a multitude of heterocyclic ring systems, including benzimidazoles, quinoxalines, and benzotriazoles.

Synthesis of Key Heterocyclic Scaffolds

The following sections detail the synthetic pathways from this compound to prominent heterocyclic families.

Benzimidazole (B57391) Synthesis

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][] The synthesis of 5-(difluoromethoxy)-1H-benzimidazoles from this compound proceeds via a two-step process: reduction of the nitro group followed by cyclocondensation.

Step 1: Reduction of this compound

The nitro group of this compound is readily reduced to an amino group to yield 4-(difluoromethoxy)-1,2-benzenediamine. A common and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-1,2-benzenediamine

  • Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol (B145695), Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(difluoromethoxy)-1,2-benzenediamine, which can often be used in the next step without further purification.

Step 2: Cyclocondensation with Aldehydes or Carboxylic Acids

The resulting 4-(difluoromethoxy)-1,2-benzenediamine can be cyclized with various electrophiles to form the benzimidazole ring. The reaction with aldehydes is a widely used method.[5]

Experimental Protocol: Synthesis of 2-Aryl-5-(difluoromethoxy)-1H-benzimidazoles

  • Materials: 4-(Difluoromethoxy)-1,2-benzenediamine, Aromatic aldehyde (e.g., benzaldehyde), L-Proline, Water, Ethanol.

  • Procedure:

    • In a round-bottom flask, suspend 4-(difluoromethoxy)-1,2-benzenediamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in water.

    • Add a catalytic amount of L-proline (10 mol%).

    • Reflux the reaction mixture for the appropriate time (typically 3-6 hours), monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. Collect the solid by filtration.

    • Wash the residue with cold water to remove the catalyst.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-5-(difluoromethoxy)-1H-benzimidazole.[5]

Quantitative Data for Benzimidazole Synthesis

HeterocycleReagents/ConditionsYield (%)Reference
5-(difluoromethoxy)-1H-benzimidazoleHCOOH, Δ, 6 hrNot specified[2]
2-Aryl-5-(difluoromethoxy)-1H-benzimidazolesAr-CHO, L-Proline, H₂O, Reflux, 3-6 hrGood to Excellent[5]

Logical Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis A This compound B Reduction (e.g., H₂, Pd/C) A->B C 4-(Difluoromethoxy)-1,2-benzenediamine B->C D Cyclocondensation (e.g., Ar-CHO, L-Proline) C->D E 2-Aryl-5-(difluoromethoxy)-1H-benzimidazole D->E Quinoxaline_Synthesis A 4-(Difluoromethoxy)-1,2-benzenediamine B Condensation (1,2-Dicarbonyl Compound) A->B C 6-(Difluoromethoxy)quinoxaline B->C Benzotriazole_Synthesis A 4-(Difluoromethoxy)-1,2-benzenediamine B Diazotization & Cyclization (NaNO₂, AcOH) A->B C 5-(Difluoromethoxy)-1H-benzotriazole B->C Quinoxaline_Apoptosis_Pathway Quinoxaline (B1680401) Quinoxaline Derivative Tubulin Tubulin Polymerization Quinoxaline->Tubulin ROS ↑ Reactive Oxygen Species (ROS) Quinoxaline->ROS MMP ↓ Mitochondrial Membrane Potential Quinoxaline->MMP Microtubule Microtubule Network Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzimidazoles Using 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and proton pump inhibitory effects.[1][2][3][4] The unique structural features of the benzimidazole scaffold allow for diverse interactions with biological targets.[1][2][3][4] This document provides detailed protocols for the synthesis of benzimidazole derivatives starting from 4-(difluoromethoxy)-2-nitroaniline (B2914091), a versatile building block for creating novel therapeutic agents. The difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity.

The primary synthetic strategy discussed is the one-pot reductive cyclization of this compound with various aldehydes. This approach is efficient, often proceeds with high atom economy, and can be performed under relatively mild conditions.[5][6][7] We will detail protocols using different reducing agents, including zinc dust with sodium bisulfite and sodium dithionite (B78146).

Data Presentation

The following tables summarize quantitative data for the synthesis of benzimidazoles from 2-nitroaniline (B44862) derivatives using one-pot reductive cyclization methods. These conditions can be adapted for this compound.

Table 1: Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization with Zn/NaHSO₃ in Water

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde192
24-Chlorobenzaldehyde1.595
34-Methylbenzaldehyde190
44-Methoxybenzaldehyde1.293
52-Nitrobenzaldehyde285

Adapted from a study on the synthesis of benzimidazole derivatives from 2-nitroaniline.[5][7] Reaction conditions: 2-nitroaniline (1 mmol), aldehyde (1 mmol), Zn (3 mmol), NaHSO₃ (6 mmol), water, 100°C.

Table 2: Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization with Sodium Dithionite

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde588
24-Chlorobenzaldehyde592
34-Methylbenzaldehyde585
44-Methoxybenzaldehyde590
52-Furaldehyde582

Adapted from a study on the synthesis of 2-arylbenzimidazoles from o-nitroaniline.[8] Reaction conditions: o-nitroaniline (1.0 mmol), aromatic aldehyde (1.0 mmol), 1 M aqueous Na₂S₂O₄ (3 mmol, 5 mL), ethanol (B145695) (10 mL), 70°C.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-(Difluoromethoxy)-2-aryl-1H-benzimidazoles using Zn/NaHSO₃

This protocol describes the reductive cyclization of this compound with an aromatic aldehyde using zinc dust and sodium bisulfite in an aqueous medium.[5][7]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc dust

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), water (10 mL), zinc dust (3.0 mmol), and sodium bisulfite (6.0 mmol).

  • Stir the reaction mixture vigorously and heat to 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble inorganic materials.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-(difluoromethoxy)-2-aryl-1H-benzimidazole.

Protocol 2: One-Pot Synthesis of 5-(Difluoromethoxy)-2-aryl-1H-benzimidazoles using Sodium Dithionite

This protocol outlines the reductive cyclization of this compound with an aromatic aldehyde using sodium dithionite.[6][8]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • 1 M aqueous sodium dithionite solution

  • 5 N aqueous ammonium (B1175870) hydroxide (B78521)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To the stirred solution, add a freshly prepared 1 M aqueous solution of sodium dithionite (3.0 mmol, 3 mL).

  • Heat the reaction mixture to 70°C and maintain for 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 5 N aqueous ammonium hydroxide dropwise until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under reduced pressure to yield the 5-(difluoromethoxy)-2-aryl-1H-benzimidazole.

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis start Start Materials: This compound Aldehyde Reducing Agent reaction Reductive Cyclization (e.g., Zn/NaHSO3, 100°C or Na2S2O4, 70°C) start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Benzimidazole Derivative purification->product

Caption: Experimental workflow for the one-pot synthesis of benzimidazoles.

synthesis_pathway A This compound B [Intermediate Diamine] A->B Reduction (e.g., Zn/NaHSO3) D 5-(Difluoromethoxy)-2-R-1H-benzimidazole B->D Cyclization C Aldehyde (R-CHO) C->D

Caption: General synthesis pathway for 5-(difluoromethoxy)-benzimidazoles.

signaling_pathway cluster_pathway p38 MAPK Signaling Pathway stress Inflammatory Stimuli (e.g., LPS) tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines inhibitor Benzimidazole Derivative inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by benzimidazole derivatives.

References

Application Notes and Protocols for the Characterization of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules.[1][2][3] Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are presented. This document is intended to serve as a practical guide for researchers in quality control, process development, and synthetic chemistry.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal and materials chemistry. The presence of the difluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates, making this compound a valuable building block.[1] Accurate and robust analytical methods are crucial for confirming its identity, determining its purity, and identifying any process-related impurities. This document outlines the principal analytical techniques for the comprehensive characterization of this molecule.

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The logical workflow for this characterization is depicted below.

G Analytical Workflow for this compound cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Confirmatory Analysis HPLC HPLC (Purity & Quantification) Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis GC_MS GC-MS (Volatile Impurities) NMR NMR Spectroscopy (1H, 13C, 19F) HRMS High-Resolution MS (Elemental Composition) NMR->HRMS MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->HRMS FTIR FTIR Spectroscopy (Functional Groups) Sample Sample Sample->HPLC Sample->GC_MS Sample->NMR Sample->MS Sample->FTIR

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for determining the purity of this compound and for quantifying the compound in reaction mixtures or as a final product.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for nitroaniline compounds. A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile buffer with formic acid (e.g., 0.1% in both water and acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Retention Time (t_R) ~ 5-10 min (typical for similar compounds)
Purity (%) > 98% (typical for commercial grade)
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng range.
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the ng range.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the identity of the main component. Due to the polarity of the aniline (B41778) group, proper column selection and temperature programming are important.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A weakly polar capillary column, such as one coated with SE-54 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in a suitable solvent like methanol (B129727) or ethyl acetate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation:

ParameterValue
Retention Time (t_R) Dependent on the specific column and conditions.
Molecular Ion (M+) m/z 204
Key Fragmentation Ions m/z 158 ([M-NO2]+), other fragments corresponding to the aromatic ring.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the fluorine environment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6.

  • Reference: Tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Data Presentation:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.5-8.0dAromatic H ortho to NO₂
~7.0-7.3ddAromatic H meta to NO₂
~6.8-7.0dAromatic H ortho to NH₂
~6.5-7.0tJ_HF ≈ 74-OCHF₂
~5.0-6.0br s-NH₂
¹³C ~145-150C-NH₂
~135-140C-NO₂
~120-130Aromatic CH
~110-120tJ_CF ≈ 260-OCHF₂
¹⁹F ~ -80 to -90dJ_HF ≈ 74-OCHF₂

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if liquid at room temperature).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, broadN-H stretching of the primary amine (-NH₂)[1]
~1520StrongAsymmetric stretching of the nitro group (-NO₂)[1]
~1350StrongSymmetric stretching of the nitro group (-NO₂)[1]
1200-1000StrongC-O and C-F stretching of the difluoromethoxy group
1600-1450MediumC=C stretching of the aromatic ring
High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.

Data Presentation:

ParameterValue
Molecular Formula C₇H₆F₂N₂O₃[1]
Calculated Monoisotopic Mass 204.0346 Da[1]
Measured Mass Should be within 5 ppm of the calculated mass.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the analytical techniques and the information they provide for the characterization of this compound.

G Interrelationship of Analytical Characterization Data cluster_0 Spectroscopic Methods cluster_1 Chromatographic Methods Structure This compound NMR_Data NMR (Connectivity, H/C/F Environment) Structure->NMR_Data MS_Data MS (Molecular Weight, Fragmentation) Structure->MS_Data FTIR_Data FTIR (Functional Groups) Structure->FTIR_Data HPLC_Data HPLC (Purity, Quantification) Structure->HPLC_Data GCMS_Data GC-MS (Purity, Volatile Impurities) Structure->GCMS_Data Confirmation Confirmed Structure & Purity NMR_Data->Confirmation MS_Data->Confirmation FTIR_Data->Confirmation HPLC_Data->Confirmation GCMS_Data->Confirmation

Caption: Relationship between analytical data and structural confirmation.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the structure and assessing the purity of this important synthetic intermediate. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

References

Application Note: HPLC Analysis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-(Difluoromethoxy)-2-nitroaniline using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for purity assessment and quantification in research and quality control settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are essential for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of aromatic nitro compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvent: Acetonitrile (HPLC grade)

  • Solvent: Methanol (B129727) (HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Acid: Formic acid (optional, for mobile phase modification)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following conditions are recommended:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • System Preparation: Ensure all solvent reservoirs are filled with the appropriate mobile phases. Prime the pumps to remove any air bubbles from the system.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software, including blanks, calibration standards, and samples.

  • Analysis: Inject the samples according to the defined sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Generate a calibration curve from the standard injections. Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound under the specified conditions.

Sample IDConcentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
Standard 11.04.2115.3
Standard 25.04.2276.8
Standard 310.04.21152.5
Standard 425.04.20380.1
Standard 550.04.21765.2
Standard 6100.04.221530.9
Sample 1Unknown4.21458.7
Sample 2Unknown4.22612.4

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Sample & Standard Preparation stock Prepare Stock Solution (1000 µg/mL in Methanol) prep->stock working Prepare Working Standards (Dilution with Mobile Phase) prep->working sample_prep Dissolve & Filter Sample prep->sample_prep stock->working hplc HPLC Analysis injection Inject Blank, Standards, & Samples working->injection sample_prep->injection instrument Instrument Setup & Equilibration hplc->instrument instrument->injection data Data Acquisition & Processing integration Peak Integration data->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-(Difluoromethoxy)-2-nitroaniline. As a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors, a thorough structural elucidation of this compound is critical for quality control and process optimization in drug development.[1][2][3][4] These application notes include predicted spectral data, assignments, and a standardized protocol for sample preparation and data acquisition.

Introduction

This compound is a substituted aromatic compound whose structural framework is a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the amino, nitro, and difluoromethoxy groups provides multiple reaction sites for the construction of diverse molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. This document presents a detailed NMR analysis to aid researchers in the identification and characterization of this compound.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following 1H and 13C NMR data are predicted based on established substituent effects, coupling constant ranges, and computational models. These predictions provide a reliable reference for the experimental analysis of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethoxy group.[1] The aromatic region will display three signals corresponding to the protons on the benzene (B151609) ring.[1] The difluoromethoxy group's proton will characteristically appear as a triplet due to coupling with the two adjacent fluorine atoms.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5 - 7.7d~2.5H-3
~7.1 - 7.3dd~9.0, 2.5H-5
~6.9 - 7.1d~9.0H-6
~6.5 - 6.7t~74.0-OCHF₂
~5.9 - 6.1br s--NH₂

Note: The chemical shift of the -NH₂ protons can vary depending on concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to exhibit seven unique carbon signals, reflecting the molecular structure of this compound.[1] The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity (due to ¹⁹F coupling)Coupling Constant (J) HzAssignment
~145 - 147t~3.0C-4
~140 - 142s-C-2
~133 - 135s-C-1
~120 - 122s-C-6
~118 - 120s-C-3
~115 - 117t~260.0-OCHF₂
~110 - 112s-C-5

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[5][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8][9]

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Spectral Assignment peak_picking->assignment reporting Reporting assignment->reporting

Caption: Workflow for NMR analysis of this compound.

Conclusion

The predicted ¹H and ¹³C NMR spectral data, along with the detailed experimental protocols provided in these application notes, serve as a comprehensive guide for the analysis of this compound. This information is intended to support researchers and scientists in the unambiguous identification and characterization of this important chemical intermediate, thereby ensuring the quality and integrity of their research and development activities.

References

Application Note: Mass Spectrometric Analysis of 4-(Difluoromethoxy)-2-nitroaniline for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-(difluoromethoxy)-2-nitroaniline (B2914091) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in the synthesis of pharmaceuticals, including pantoprazole (B1678409) impurities, and other biologically active molecules, robust analytical methods for its identification and quantification are crucial for researchers, scientists, and drug development professionals.[1][2][3] This document provides detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, alongside expected fragmentation patterns and quantitative data presented in clear, structured tables.

Introduction

This compound is an aromatic compound with the chemical formula C₇H₆F₂N₂O₃.[1] Its molecular structure, featuring a difluoromethoxy group, a nitro group, and an aniline (B41778) moiety, makes it a valuable building block in medicinal chemistry and material science. The difluoromethoxy group, in particular, can enhance the metabolic stability and lipophilicity of drug candidates.[1] Accurate and sensitive analytical methods are therefore essential for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Monoisotopic Mass 204.03464838 Da[1]
Appearance Light yellow to yellow solid
Boiling Point 330.0 ± 37.0 °C (Predicted)
Density 1.470 ± 0.06 g/cm³ (Predicted)

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the analysis of this compound from a solid standard is outlined below. This can be adapted for different sample matrices.

Materials:

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The concentration range should be appropriate for the desired calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Fortification (for quantitative analysis in a matrix): Spike the appropriate sample matrix with the working standard solutions to create calibration standards and quality control samples.

  • Final Dilution: Prior to injection, dilute the final sample or standard solution with the initial mobile phase composition to ensure compatibility and good peak shape.

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Quantitative Analysis

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The following table outlines the expected precursor and product ions for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound205.04159.0415100
This compound205.04129.0325100

Note: These values are representative and may require optimization on the specific instrument used.

Expected Fragmentation Pathway

In positive ion ESI, this compound is expected to be protonated to form the molecular ion [M+H]⁺ at m/z 205.04. The primary fragmentation pathway involves the neutral loss of the nitro group (NO₂), which has a mass of 46 Da.[1] Further fragmentation can occur through cleavage of the difluoromethoxy group.

A proposed fragmentation pathway is illustrated below:

G M [M+H]⁺ m/z = 205.04 F1 [M+H - NO₂]⁺ m/z = 159.04 M->F1 - NO₂ (46 Da) F2 [M+H - NO₂ - CHF₂]⁺ m/z = 129.03 F1->F2 - OCHF₂ (loss of difluoromethoxy group)

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Standard Weighing SP2 Stock Solution Preparation SP1->SP2 SP3 Working Standard Dilution SP2->SP3 SP4 Sample Fortification SP3->SP4 SP5 Final Dilution & Filtration SP4->SP5 LC LC Separation SP5->LC MS Mass Spectrometry Detection LC->MS DP1 Peak Integration MS->DP1 DP2 Calibration Curve Generation DP1->DP2 DP3 Quantification DP2->DP3

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the expected quantitative data and fragmentation patterns, offer a solid foundation for researchers, scientists, and drug development professionals. This methodology is crucial for ensuring the quality and purity of this important chemical intermediate and for its accurate quantification in various research and development applications.

References

Application Notes for the Industrial Scale Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Difluoromethoxy)-2-nitroaniline is a key organic intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a difluoromethoxy group, a nitro group, and an aniline (B41778) moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[3] Notably, it serves as a crucial precursor in the preparation of medicinally significant compounds such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[2][3][4][5] The incorporation of the difluoromethoxy (-OCHF₂) group is of particular interest in drug development as it can enhance critical properties like metabolic stability and lipophilicity.[1]

Primary Synthesis Pathway

The industrial production of this compound is often achieved through a multi-step process. A common and economically viable route starts from 4-nitrophenol. This pathway involves the introduction of the difluoromethoxy group, followed by a nitration step to yield an intermediate, which is then reduced to the final product. An alternative approach involves the direct nitration of 4-(difluoromethoxy)aniline.[6]

This document will focus on a widely referenced pathway that begins with the difluoromethylation of a protected 4-aminophenol (B1666318) derivative, followed by nitration and deprotection. This method is noted for its high yield and purity, making it suitable for industrial-scale production.[3]

Synthesis_Overview A 4-Hydroxyacetanilide (Precursor) B Difluoromethylation A->B CHClF₂, Base C 4'-(Difluoromethoxy)acetanilide (Intermediate 1) B->C D Nitration C->D HNO₃, H₂SO₄ E 4'-(Difluoromethoxy)-2'-nitroacetanilide (Intermediate 2) D->E F Hydrolysis (Deprotection) E->F Acid or Base G This compound (Final Product) F->G

Figure 1: General synthesis workflow from 4-Hydroxyacetanilide.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound via the difluoromethylation of 4-hydroxyacetanilide, followed by nitration and subsequent hydrolysis.

Step 1: Synthesis of 4'-(Difluoromethoxy)acetanilide (Intermediate 1)

  • Reaction Principle: This step introduces the difluoromethoxy group onto the phenolic oxygen of 4-hydroxyacetanilide using a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (CHClF₂), under basic conditions.

  • Procedure:

    • To a suitable pressure reactor, add a solution of 4-hydroxyacetanilide and a solvent (e.g., acetone, DMF).

    • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to the mixture.

    • Seal the reactor and cool the mixture.

    • Introduce chlorodifluoromethane (CHClF₂) gas into the reactor while maintaining a low temperature.

    • Gradually heat the reactor to the target temperature (e.g., 50-100°C) and maintain pressure for several hours until the reaction is complete (monitored by HPLC or TLC).

    • After cooling, vent the excess CHClF₂ safely.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization.

Step 2: Synthesis of 4'-(Difluoromethoxy)-2'-nitroacetanilide (Intermediate 2)

  • Reaction Principle: A nitro group is introduced onto the aromatic ring ortho to the amino group using a standard nitrating mixture.

  • Procedure:

    • In a separate reactor, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at a low temperature (e.g., 0-5°C).

    • Dissolve 4'-(Difluoromethoxy)acetanilide (from Step 1) in concentrated sulfuric acid and cool the solution.

    • Slowly add the nitrating mixture to the solution of the intermediate, maintaining the temperature below 10°C.

    • Stir the reaction mixture at low temperature for a few hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Filter the solid product, wash thoroughly with water until neutral, and dry under vacuum.

Step 3: Synthesis of this compound (Final Product)

  • Reaction Principle: The acetyl protecting group is removed from the amine via acid- or base-catalyzed hydrolysis to yield the final aniline product.

  • Procedure:

    • Suspend the 4'-(Difluoromethoxy)-2'-nitroacetanilide (from Step 2) in a mixture of ethanol (B145695) and water.

    • Add a catalyst, such as concentrated hydrochloric acid or sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitored by HPLC or TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • The final product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol (B130326) to achieve high purity.

Protocol_Flow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis A1 Charge Reactor: 4-Hydroxyacetanilide, Solvent, Base A2 Introduce CHClF₂ Gas A1->A2 A3 Heat & Pressurize (Reaction) A2->A3 A4 Workup: Filter & Concentrate A3->A4 B1 Dissolve Intermediate 1 in H₂SO₄ A4->B1 Intermediate 1 B2 Add Nitrating Mixture (HNO₃/H₂SO₄) at <10°C B1->B2 B3 Workup: Quench on Ice B2->B3 B4 Filter & Wash Product B3->B4 C1 Suspend Intermediate 2 in EtOH/H₂O with Acid B4->C1 Intermediate 2 C2 Reflux Reaction C1->C2 C3 Neutralize to Precipitate C2->C3 C4 Filter, Wash & Dry Final Product C3->C4

Figure 2: Detailed experimental workflow for the synthesis.

Data Presentation

The following tables summarize typical quantitative data for the described synthesis. Values are illustrative and should be optimized for specific industrial equipment and conditions.

Table 1: Reagents and Reaction Conditions

StepReagentMolar Ratio (vs. Substrate)Key ConditionsTypical Duration
1. Difluoromethylation 4-Hydroxyacetanilide1.0T = 70-90°C, P = 5-10 bar6-12 hours
K₂CO₃1.5 - 2.0Solvent: DMF
CHClF₂2.0 - 3.0
2. Nitration Intermediate 11.0T = 0-10°C2-4 hours
H₂SO₄ (98%)Solvent
HNO₃ (65%)1.1 - 1.2
3. Hydrolysis Intermediate 21.0T = Reflux (approx. 80-90°C)4-8 hours
H₂SO₄ (conc.)1.5 - 2.0Solvent: EtOH/H₂O (4:1)

Table 2: Product Yield and Quality

Step / ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)Physical Form
Intermediate 1 C₉H₉F₂NO₂201.1785-92%>98%White to off-white solid
Intermediate 2 C₉H₈F₂N₂O₄246.1790-95%>97%Yellow solid
Final Product C₇H₆F₂N₂O₃204.1392-97%>99%Yellow to orange powder or crystals

Safety and Handling

  • Hazardous Reagents: This synthesis involves corrosive acids (H₂SO₄, HNO₃), a pressurized gas (CHClF₂), and nitro compounds, which can be toxic and potentially explosive under certain conditions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats, must be worn at all times.

  • Engineering Controls: All steps should be performed in a well-ventilated fume hood or a contained reactor system designed for handling corrosive and pressurized materials. Temperature control is critical, especially during nitration, to prevent runaway reactions.

  • Storage: The final product should be stored in a dark place under an inert atmosphere at room temperature.[2][5][7]

References

Application Notes and Protocols for the Continuous Flow Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(difluoromethoxy)-2-nitroaniline (B2914091), a key intermediate in the pharmaceutical industry, utilizing continuous flow reactor technology.[1] Continuous flow synthesis offers significant advantages over traditional batch processing for nitration reactions, including enhanced safety, improved heat and mass transfer, and greater scalability.[2][3] This document outlines a multi-step synthesis involving fluorination, nitration, and hydrogenation, with a particular focus on the continuous flow nitration step. The protocols and data presented are compiled from established industrial processes and analogous academic studies to provide a comprehensive guide for laboratory and pilot-scale production.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][4] The presence of the difluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates.[5] Traditional batch synthesis of this compound, particularly the nitration step, can be hazardous due to the highly exothermic nature of the reaction.[3] Continuous flow chemistry provides a safer and more efficient alternative by utilizing microreactors with high surface-area-to-volume ratios, which allow for precise temperature control and minimize the risk of thermal runaway.[3] This document details a robust three-step synthesis pathway adaptable to continuous flow manufacturing.

Data Presentation

The following table summarizes the key quantitative data for an industrial-scale, three-step synthesis of this compound.[4]

StepReactionKey ParametersReagentsResidence TimeYield
1 Selective Fluorination 50°C, 3.0 MPaTrichloromethoxybenzene, HF gas, 0.5% perfluorooctyl sulfonyl fluoride (B91410) catalyst-85%
2 Mixed Acid Nitration 20-25°CFluorinated intermediate, Fuming HNO₃/H₂SO₄2 hours89%
3 Catalytic Hydrogenation 30-45°C, 2.0-3.0 MPa H₂Nitro intermediate, Raney nickel-64.2% (Overall)

Synthesis Pathway

The overall synthesis of this compound is a three-step process starting from trichloromethoxybenzene. The process involves selective fluorination, followed by mixed acid nitration, and finally, catalytic hydrogenation to yield the final product.[4]

G A Trichloromethoxybenzene B Fluorinated Intermediate A->B Selective Fluorination (HF, Catalyst) C 4-(Difluoromethoxy)-2-nitrobenzene B->C Mixed Acid Nitration (HNO₃/H₂SO₄) D This compound C->D Catalytic Hydrogenation (Raney Ni, H₂)

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Selective Fluorination (Batch or Continuous)

This initial step can be performed in a suitable pressure reactor.

Materials:

  • Trichloromethoxybenzene

  • Anhydrous Hydrogen Fluoride (HF)

  • Perfluorooctyl sulfonyl fluoride catalyst (0.5 mol%)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with trichloromethoxybenzene and the perfluorooctyl sulfonyl fluoride catalyst.

  • Seal the reactor and carefully introduce anhydrous hydrogen fluoride gas.

  • Pressurize the reactor to 3.0 MPa.

  • Heat the reaction mixture to 50°C and maintain for the required residence time to achieve full conversion.

  • After the reaction is complete, carefully vent the excess HF gas through a suitable scrubber.

  • The resulting fluorinated intermediate can be purified by distillation or used directly in the next step.

Step 2: Continuous Flow Nitration

This protocol is adapted from established continuous flow nitration procedures for aromatic compounds.[1][3]

Materials:

  • Fluorinated intermediate from Step 1

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Continuous flow reactor setup (pumps, micromixer, temperature-controlled reactor coil)

  • Quenching solution (ice-water)

  • Organic solvent for extraction (e.g., ethyl acetate)

Experimental Workflow:

G cluster_pumps Reactant Feeds cluster_reaction Reaction Zone cluster_workup Work-up A Fluorinated Intermediate in H₂SO₄ Mixer Micromixer (T-piece) A->Mixer B Fuming HNO₃ B->Mixer Reactor Reactor Coil (20-25°C) Mixer->Reactor Quench Quenching Vessel (Ice-water) Reactor->Quench Collection Product Collection Quench->Collection

Caption: Continuous flow nitration experimental setup.

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the fluorinated intermediate in concentrated sulfuric acid.

    • Prepare a separate feed of fuming nitric acid.

  • System Setup:

    • Set up the continuous flow reactor system as depicted in the workflow diagram. Ensure all connections are secure and chemically resistant tubing is used.

    • Use syringe pumps or HPLC pumps for precise delivery of the reactant streams.

    • Immerse the reactor coil in a temperature-controlled bath set to 20-25°C.

  • Reaction:

    • Pump the two reactant streams at the desired flow rates to achieve a residence time of approximately 2 hours. The streams are combined in a micromixer before entering the reactor coil.

    • Continuously monitor the reaction for any pressure fluctuations or blockages.

  • Work-up:

    • The output from the reactor is continuously quenched by feeding it into a stirred vessel containing ice-water.

    • The quenched mixture is then collected. The product, 4-(difluoromethoxy)-2-nitrobenzene, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Catalytic Hydrogenation (Batch or Continuous)

This reduction step can be carried out in a batch-style hydrogenation reactor or a continuous flow packed-bed reactor.

Materials:

  • 4-(Difluoromethoxy)-2-nitrobenzene from Step 2

  • Raney Nickel catalyst

  • Solvent (e.g., ethyl acetate (B1210297) or methanol)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor

Procedure:

  • In a suitable pressure vessel, dissolve the 4-(difluoromethoxy)-2-nitrobenzene in the chosen solvent.

  • Add the Raney Nickel catalyst to the solution.

  • Seal the reactor and purge with an inert gas, followed by pressurization with hydrogen gas to 2.0-3.0 MPa.

  • Heat the mixture to 30-45°C and stir vigorously until hydrogen uptake ceases, indicating the completion of the reaction.

  • After the reaction is complete, carefully filter the mixture to remove the catalyst.

  • The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Safety Considerations

  • Nitration reactions are highly exothermic and should be handled with extreme caution. The use of continuous flow reactors significantly improves the safety of this process.[3]

  • Anhydrous hydrogen fluoride is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Ensure the system is properly sealed and operated in a controlled environment.

By following these detailed protocols and adhering to strict safety measures, researchers and drug development professionals can effectively synthesize this compound using the advantages of continuous flow technology.

References

Application Notes and Protocols for the Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(difluoromethoxy)-2-nitroaniline, a key intermediate in the preparation of various pharmaceuticals, including benzimidazole (B57391) derivatives. The protocols outlined below are based on established chemical literature and patents, offering guidance on reagents, reaction conditions, and work-up procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The introduction of the difluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates. The selective nitration of 4-(difluoromethoxy)aniline (B1299965) is a critical step in the synthesis of more complex molecules. The primary method for this transformation is the direct nitration of 4-(difluoromethoxy)aniline using a mixture of fuming nitric acid and sulfuric acid. An alternative, multi-step approach involves the protection of the aniline's amino group prior to nitration to ensure regioselectivity.

Data Presentation

ParameterProtocol 1: Direct NitrationProtocol 2: Nitration with Amine Protection
Starting Material 4-(Difluoromethoxy)aniline4-(Difluoromethoxy)aniline
Key Reagents Fuming Nitric Acid, Sulfuric AcidAcetic Anhydride (B1165640), Fuming Nitric Acid, Sulfuric Acid
Reaction Temperature 15-20°C[1]Nitration: 0-5°C
Reported Yield 89%[1]High (specific yield not detailed in sources)
Key Steps 1. Dissolution in H₂SO₄2. Nitration with HNO₃/H₂SO₄3. Quenching and Isolation1. Acetylation (Protection)2. Nitration3. Hydrolysis (Deprotection)4. Isolation
Selectivity Control Achieved through controlled conditionsAchieved via protecting group

Experimental Protocols

Protocol 1: Direct Regioselective Nitration of 4-(Difluoromethoxy)aniline

This protocol describes the direct nitration of 4-(difluoromethoxy)aniline, which leverages the directing effects of the amino and difluoromethoxy groups to achieve the desired 2-nitro isomer.

Materials:

  • 4-(Difluoromethoxy)aniline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Ice-salt bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 4-(difluoromethoxy)aniline (1.0 eq) in concentrated sulfuric acid (3-5 volumes) with stirring. Cool the mixture to 0-5°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.05-1.2 eq) to concentrated sulfuric acid (1-2 volumes) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-(difluoromethoxy)aniline from the dropping funnel. Maintain the internal reaction temperature between 15-20°C throughout the addition.[1] The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 15-20°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of ice and water. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Neutralization and Extraction (Alternative to Filtration): Alternatively, after quenching, the acidic solution can be carefully neutralized with a base such as sodium bicarbonate solution until the pH is approximately 7-8. The product can then be extracted with a suitable organic solvent. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Multi-Step Synthesis via Amine Protection

This protocol involves the protection of the amino group as an acetamide (B32628) to control the regioselectivity of the nitration, followed by deprotection.

Step 1: Acetylation of 4-(Difluoromethoxy)aniline

  • Dissolve 4-(difluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1-1.3 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(4-(difluoromethoxy)phenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(4-(Difluoromethoxy)phenyl)acetamide

  • Add the dried acetamide to concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1-2 hours at 0-5°C.

  • Pour the mixture onto ice to precipitate the nitrated acetamide.

  • Filter, wash with cold water, and dry the product.

Step 3: Hydrolysis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

  • Suspend the nitrated acetamide in a mixture of sulfuric acid and water (or another suitable acid).

  • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to precipitate the this compound.

  • Filter the solid, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Direct Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: 4-(Difluoromethoxy)aniline dissolution Dissolve in conc. H₂SO₄ Cool to 0-5°C start->dissolution nitration Add Nitrating Mixture Dropwise Maintain 15-20°C dissolution->nitration Slow Addition nitrating_mix Prepare Nitrating Mixture (fuming HNO₃ + conc. H₂SO₄) nitrating_mix->nitration stirring Stir for 1-2 hours at 15-20°C nitration->stirring quenching Pour onto Ice-Water stirring->quenching filtration Filter Precipitate quenching->filtration washing Wash with Cold Water filtration->washing purification Recrystallize washing->purification product Final Product: This compound purification->product

Caption: Workflow for the direct nitration of 4-(difluoromethoxy)aniline.

logical_relationship Synthetic Pathways to this compound cluster_direct Direct Nitration cluster_multistep Multi-Step Synthesis start_direct 4-(Difluoromethoxy)aniline nitration_direct Nitration (HNO₃/H₂SO₄) start_direct->nitration_direct product This compound nitration_direct->product start_multi 4-(Difluoromethoxy)aniline protection Amine Protection (Acetylation) start_multi->protection nitration_multi Nitration protection->nitration_multi deprotection Deprotection (Hydrolysis) nitration_multi->deprotection deprotection->product

Caption: Comparison of synthetic routes to the target molecule.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-(Difluoromethoxy)-2-nitroaniline is a critical transformation in synthetic organic chemistry, yielding 4-(difluoromethoxy)-1,2-benzenediamine. This product serves as a vital building block in the pharmaceutical industry, particularly in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs). The difluoromethoxy group is a key structural motif in medicinal chemistry, known to enhance metabolic stability and modulate the physicochemical properties of drug candidates.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on two commonly employed catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.

Reaction Scheme

The overall reaction involves the reduction of the nitro group to an amine functionality:

Safety Precautions

This compound:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.

Catalysts (Pd/C and Raney® Nickel):

  • Hazards: Both catalysts can be pyrophoric, especially when dry and exposed to air. Handle with care in an inert atmosphere when dry.

  • Precautions: Always keep the catalysts wetted with a solvent (e.g., water, ethanol) to minimize the risk of fire. Filter the catalyst promptly after the reaction is complete and do not allow the filter cake to dry.

Hydrogen Gas:

  • Hazards: Highly flammable and can form explosive mixtures with air.

  • Precautions: Use in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the catalytic hydrogenation of this compound using a Pd/C catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Ethanol (B145695) (or other suitable solvent such as methanol (B129727) or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C (50% wet, typically 1-5 mol% of Pd relative to the substrate) to the solution.

    • Seal the reaction vessel.

  • Hydrogenation:

    • Purge the vessel with an inert gas (Nitrogen or Argon) 3-5 times to remove air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(difluoromethoxy)-1,2-benzenediamine.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides a general method for the reduction of this compound using Raney® Nickel.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation:

    • Carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., methanol) to replace the water.

  • Reaction Setup:

    • In a suitable pressure vessel, add the washed Raney® Nickel catalyst (typically 5-10 wt% relative to the substrate).

    • Add a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

    • Seal the reaction vessel.

  • Hydrogenation:

    • Purge the vessel with an inert gas (Nitrogen or Argon) 3-5 times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 30-50 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction for completion by observing the stabilization of the hydrogen pressure.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel. Caution: The catalyst is pyrophoric and the filter cake must be kept wet.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethoxy)-1,2-benzenediamine.

    • Purify the product as needed by standard laboratory techniques.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound. Please note that specific results may vary depending on the exact reaction conditions and scale.

Table 1: Comparison of Catalytic Systems

ParameterPd/CRaney® Nickel
Catalyst Loading 1-5 mol% (Pd)5-10 wt%
Hydrogen Pressure 3-5 bar30-50 psi
Temperature Room Temp. - 50 °CRoom Temp. - 40 °C
Typical Solvent Ethanol, MethanolMethanol, Ethanol
Selectivity HighHigh
General Yield >95% (typical for nitro group reductions)>90% (typical for nitro group reductions)
Purity High, often requires minimal purificationGood, may require purification to remove Ni residues
Cost HigherLower
Safety Pyrophoric when dryHighly pyrophoric when dry

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification start Dissolve this compound in Solvent add_catalyst Add Catalyst (Pd/C or Raney Ni) start->add_catalyst seal Seal Reaction Vessel add_catalyst->seal purge_inert Purge with Inert Gas seal->purge_inert pressurize Pressurize with H2 purge_inert->pressurize react Stir at RT/Heat pressurize->react monitor Monitor Reaction react->monitor vent Vent H2 & Purge monitor->vent filter Filter Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end end purify->end Final Product: 4-(Difluoromethoxy)-1,2-benzenediamine

Caption: General experimental workflow for the catalytic hydrogenation.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism start This compound (Ar-NO2) intermediate1 Nitroso Intermediate (Ar-NO) start->intermediate1 +H2 intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 +H2 product 4-(Difluoromethoxy)-1,2-benzenediamine (Ar-NH2) intermediate2->product +H2 catalyst H2 Pd/C or Raney Ni

Caption: Simplified reaction pathway for nitro group reduction.

References

"4-(Difluoromethoxy)-2-nitroaniline" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-(Difluoromethoxy)-2-nitroaniline in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety, acting as a bioisostere for hydroxyl, thiol, or amino groups while improving metabolic stability and membrane permeability.[1][2][3][4] this compound is a key building block that leverages the unique properties of this group. Its trifunctional nature—possessing a difluoromethoxy group, a reducible nitro group, and a reactive aniline (B41778) group—makes it a versatile precursor for a diverse range of complex molecules, especially nitrogen-containing heterocycles prevalent in pharmaceuticals.[1][5]

Physicochemical Properties and Medicinal Chemistry Relevance

The utility of this compound in medicinal chemistry is rooted in the distinct contributions of its functional groups:

  • Difluoromethoxy Group (-OCHF₂): This group is a lipophilic hydrogen bond donor that can enhance binding affinity to target proteins.[1][2] Its primary advantage is the significant metabolic stability it confers to parent molecules by blocking sites susceptible to cytochrome P450 monooxygenase degradation, which can extend the half-life and therapeutic efficacy of a drug.[1][4][6]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety influences the electronic distribution of the aromatic ring.[1] Its most critical function in synthesis is its ability to be readily reduced to an amine, providing a pathway to create ortho-diamino benzene (B151609) derivatives.[1][5]

  • Aniline Group (-NH₂): The amino group can undergo typical reactions such as acylation and alkylation.[1] The ortho-positioning of the amino and nitro groups is particularly advantageous for the synthesis of fused heterocyclic systems like benzimidazoles, which are core structures in many pharmaceutical agents.[5]

Quantitative Data Summary

The predicted physicochemical properties of this compound are summarized below, highlighting its drug-like characteristics.

PropertyValueSource
Molecular Formula C₇H₆F₂N₂O₃[1][7][8]
Molecular Weight 204.13 g/mol [1][7][8]
Boiling Point 330.0 ± 37.0 °C (Predicted)[7][8][9]
Density 1.470 ± 0.06 g/cm³ (Predicted)[7][8][9]
pKa -0.74 ± 0.10 (Predicted)[7][8][9]
LogP 2.88 (Predicted)[9]

Applications and Synthetic Utility

This compound is a crucial intermediate in the synthesis of various biologically active compounds.

  • Heterocyclic Synthesis: It is a primary precursor for 4-(difluoromethoxy)-1,2-benzenediamine, the foundational element for constructing benzimidazole (B57391) scaffolds.[5] These scaffolds are central to numerous therapeutic agents, including proton pump inhibitors (it is noted as a pantoprazole (B1678409) impurity) and kinase inhibitors.[5][10]

  • Kinase Inhibitors: The benzimidazole core derived from this building block is featured in various kinase inhibitors.[11] Kinases are critical targets in oncology, and modifying the benzimidazole scaffold allows for the fine-tuning of selectivity and potency against specific kinases, such as those in the PI3K/AKT pathway.[11][12]

G cluster_start Building Block cluster_intermediate Key Intermediate cluster_scaffold Core Scaffold cluster_final Drug Candidate Class A 4-(Difluoromethoxy)- 2-nitroaniline B 4-(Difluoromethoxy)- 1,2-benzenediamine A->B Nitro Reduction C Substituted Benzimidazole B->C Cyclization (e.g., with Aldehydes) D Kinase Inhibitors & Other Bioactive Molecules C->D Further Functionalization

General workflow for drug development.

Protocols

Protocol 1: Synthesis of this compound via Nitration

This protocol describes the synthesis of the title compound starting from 4-(difluoromethoxy)aniline (B1299965), a method noted for its high yield.[1]

Materials:

  • 4-(difluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(difluoromethoxy)aniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Add fuming nitric acid dropwise to the cooled solution via a dropping funnel, ensuring the temperature is maintained between 15–20°C.[1] Vigorous stirring is essential during the addition.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under a vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. An 89% yield can be achieved with this method.[1]

G start Start step1 Dissolve 4-(difluoromethoxy)aniline in conc. H₂SO₄ start->step1 end End step2 Cool mixture to 0-5 °C step1->step2 step3 Add fuming HNO₃ dropwise (Maintain 15-20 °C) step2->step3 step4 Stir for 1-2 hours (Monitor by TLC) step3->step4 step5 Pour mixture onto ice step4->step5 step6 Filter and wash solid with water step5->step6 step7 Dry product under vacuum step6->step7 step7->end

Workflow for the synthesis of the title compound.
Protocol 2: Reduction of this compound

This protocol details the catalytic hydrogenation of the nitro group to form 4-(difluoromethoxy)-1,2-benzenediamine, a critical precursor for heterocyclic synthesis.[5]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen (H₂) gas source

  • Celite or another filtration aid

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add this compound and a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-(difluoromethoxy)-1,2-benzenediamine, which is often used in the next step without further purification.

Protocol 3: One-Pot Synthesis of 2-Substituted-5-(difluoromethoxy)benzimidazoles

This protocol describes an efficient one-pot reductive cyclization to form the benzimidazole scaffold directly from this compound.[5]

Materials:

  • This compound

  • An appropriate aldehyde (R-CHO)

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Solvent (e.g., DMF or Ethanol/Water mixture)

  • Round-bottom flask with condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired aldehyde (1.1 equivalents) in the chosen solvent system.

  • Reductive Cyclization: Heat the mixture (e.g., to 80-100 °C) and add sodium dithionite (3-4 equivalents) portion-wise over 30-60 minutes. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Continue heating the reaction mixture for an additional 1-3 hours after the addition is complete. Monitor the formation of the product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-substituted-5-(difluoromethoxy)benzimidazole.[5]

Context: Targeting a Relevant Signaling Pathway

Many kinase inhibitors synthesized from benzimidazole scaffolds target pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway. The diagram below illustrates a simplified version of this pathway, where a synthesized inhibitor could act.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates Downstream Downstream Targets (e.g., mTOR, GSK3B) AKT->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Inhibitor Benzimidazole-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/AKT signaling pathway.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reactivity of 4-(difluoromethoxy)-2-nitroaniline (B2914091) in the context of electrophilic aromatic substitution (EAS) reactions. Due to the strong electron-withdrawing nature of both the nitro (-NO₂) and difluoromethoxy (-OCHF₂) groups, the aromatic ring of the title compound is significantly deactivated, rendering direct electrophilic aromatic substitution challenging under standard conditions. This document outlines the electronic effects of the substituents, discusses the resulting low reactivity, and provides a detailed protocol for the nitration of the more reactive precursor, 4-(difluoromethoxy)aniline (B1299965), which is a key electrophilic aromatic substitution step in the synthesis of this compound.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis, notably used in the preparation of pharmacologically active compounds like 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1][2] Its chemical behavior is largely dictated by the interplay of three functional groups: an amino (-NH₂), a nitro (-NO₂), and a difluoromethoxy (-OCHF₂) group.

In the context of electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is governed by the net electronic effect of its substituents. The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. Similarly, the difluoromethoxy group is also electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), making the aromatic ring considerably electron-deficient.[3] While the amino group is a strong activating group, its effect is substantially diminished by the presence of the two potent deactivating groups. Consequently, this compound is highly deactivated towards electrophilic attack. Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on such strongly deactivated aromatic rings.[3]

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring.

  • Amino (-NH₂) group: A strong activating group and an ortho, para-director.

  • Nitro (-NO₂) group: A strong deactivating group and a meta-director.

  • Difluoromethoxy (-OCHF₂) group: A deactivating group and an ortho, para-director.

In this compound, the positions are influenced by these competing effects. However, due to the overall deactivation of the ring, forcing an electrophilic substitution reaction is non-trivial.

Electrophilic Aromatic Substitution of a Key Precursor: Nitration of 4-(Difluoromethoxy)aniline

A common and practical approach to functionalizing the ring system of this compound involves performing electrophilic aromatic substitution on a more reactive precursor, such as 4-(difluoromethoxy)aniline. The subsequent nitration of this precursor is a key step in the synthesis of the title compound.

Reaction Data
ReactionSubstrateReagentsProductYieldReference
Nitration4-(Difluoromethoxy)anilineFuming HNO₃ / H₂SO₄This compound89%[4]
Experimental Protocol: Nitration of 4-(Difluoromethoxy)aniline

This protocol describes a representative method for the nitration of 4-(difluoromethoxy)aniline to synthesize this compound.

Materials:

  • 4-(Difluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(difluoromethoxy)aniline in concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 15-20 °C.[4]

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualization of Reaction Workflow and Logic

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 4-(Difluoromethoxy)aniline reaction Nitration (Electrophilic Aromatic Substitution) start->reaction Substrate reagents Fuming HNO₃ / H₂SO₄ reagents->reaction Nitrating Agent product This compound reaction->product Yields G A This compound B Substituent Effects A->B C -NO₂ Group (Strongly Electron-Withdrawing) B->C D -OCHF₂ Group (Electron-Withdrawing) B->D E Aromatic Ring is Highly Electron-Deficient C->E D->E F Low Nucleophilicity of the Ring E->F G High Energy Barrier for Electrophilic Attack F->G H Low Reactivity in Electrophilic Aromatic Substitution G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Difluoromethoxy)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic routes for the preparation of this compound. The most common approach begins with the difluoromethylation of 4-nitrophenol (B140041), followed by reduction of the nitro group, acetylation of the resulting amine, nitration, and subsequent hydrolysis.[1][2][3] A second route involves the direct nitration of 4-(difluoromethoxy)aniline (B1299965).[2]

Q2: I am experiencing low yields in the difluoromethylation of 4-nitrophenol. What are the potential causes and solutions?

Low yields in the difluoromethylation of 4-nitrophenol can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Moisture: The presence of moisture can quench the reagents. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent quality: The quality of the difluoromethylating agent (e.g., chlorodifluoromethane) and the base used is crucial. Use high-purity reagents.

  • Suboptimal temperature: The reaction temperature is a critical parameter. Ensure the temperature is maintained within the optimal range as specified in the protocol.

Q3: My nitration of N-acetyl-4-(difluoromethoxy)aniline is producing significant side products. How can I improve the regioselectivity?

The formation of side products, particularly the ortho-isomer, is a common issue in the nitration of aniline (B41778) derivatives.[4] To enhance the desired para-nitration and minimize byproducts, consider the following:

  • Protecting group: The acetylation of the amino group is crucial to direct the nitration to the desired position and prevent oxidation of the aniline.[1][4][5]

  • Nitrating agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and sulfuric acid is commonly used.[2] The ratio of these acids can influence the outcome.

  • Temperature control: This reaction is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent is essential to control the reaction rate and minimize side reactions.[6]

  • Solvent: The choice of solvent can influence the regioselectivity. While strong acids are often used as the reaction medium, exploring other solvent systems might be beneficial.

Q4: How can I effectively monitor the progress of the nitration reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the nitration reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material, the desired product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q5: What is the best method for purifying the final product, this compound?

Recrystallization is a common and effective method for purifying the crude this compound.[4] The choice of solvent is critical for successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization of similar aromatic compounds include ethanol (B145695)/water or hexane/ethyl acetate (B1210297) mixtures.[7][8]

Q6: The hydrolysis of N-acetyl-4-(difluoromethoxy)-2-nitroaniline is incomplete. What should I do?

Incomplete hydrolysis of the acetyl protecting group can be addressed by:

  • Extending the reaction time: Allow the reaction to proceed for a longer duration.

  • Increasing the temperature: Gently heating the reaction mixture can drive the hydrolysis to completion.

  • Adjusting the concentration of the acid or base catalyst: Ensure that the concentration of the acid or base used for hydrolysis is appropriate.

Troubleshooting Guides

Difluoromethylation of 4-Nitrophenol
Problem Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reactionMonitor by TLC. Extend reaction time or slightly increase temperature if starting material persists.
Presence of moistureEnsure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Poor quality of reagentsUse freshly opened or purified reagents. Verify the concentration of the base.
Formation of multiple products Side reactionsControl the reaction temperature carefully. Add the difluoromethylating agent slowly.
Nitration of N-acetyl-4-(difluoromethoxy)aniline
Problem Possible Cause Troubleshooting Steps
Low yield of the desired para-isomer Formation of ortho- and other isomersEnsure complete acetylation of the starting material. Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. Optimize the ratio of nitric acid to sulfuric acid.
Over-nitrationUse the stoichiometric amount of the nitrating agent. Add the nitrating agent dropwise to control the reaction.
Reaction runaway Poor temperature controlUse an ice bath to maintain a low temperature. Add the nitrating agent very slowly. Ensure efficient stirring.
Hydrolysis of N-acetyl-4-(difluoromethoxy)-2-nitroaniline
Problem Possible Cause Troubleshooting Steps
Incomplete hydrolysis Insufficient reaction time or temperatureExtend the reaction time or moderately increase the reaction temperature. Monitor the reaction progress by TLC.
Inadequate concentration of acid/baseVerify the concentration of the acid or base used for hydrolysis. A slight excess may be required.
Product degradation Harsh reaction conditionsAvoid excessively high temperatures or prolonged reaction times, which could lead to decomposition of the product.

Experimental Protocols

Synthesis of this compound via the 4-Nitrophenol Route

This multi-step synthesis involves difluoromethylation, reduction, acetylation, nitration, and hydrolysis.

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

  • Procedure: In a well-ventilated fume hood, to a solution of 4-nitrophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate). Introduce chlorodifluoromethane (B1668795) gas at a controlled rate while maintaining the reaction temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 4-(Difluoromethoxy)aniline

  • Procedure: Dissolve 1-(Difluoromethoxy)-4-nitrobenzene in a suitable solvent (e.g., ethanol). Add a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric oxide and activated carbon.[2][3] Reflux the mixture and monitor the reaction by TLC.

  • Workup: After completion, filter the catalyst and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of N-acetyl-4-(difluoromethoxy)aniline

  • Procedure: Dissolve 4-(Difluoromethoxy)aniline in acetic anhydride. The reaction is typically exothermic and proceeds to completion within a short period.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.

Step 4: Synthesis of N-acetyl-4-(difluoromethoxy)-2-nitroaniline

  • Procedure: Dissolve N-acetyl-4-(difluoromethoxy)aniline in concentrated sulfuric acid and cool the mixture to 0-5 °C. Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 5: Synthesis of this compound (Hydrolysis)

  • Procedure: Suspend N-acetyl-4-(difluoromethoxy)-2-nitroaniline in a mixture of ethanol and a mineral acid (e.g., hydrochloric acid). Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with water, and dry. Purify by recrystallization from a suitable solvent like ethanol/water.

Data Presentation

Table 1: Optimization of the Nitration of N-acetyl-4-(difluoromethoxy)aniline

Entry Nitrating Agent Temperature (°C) Reaction Time (h) Yield of para-isomer (%) Reference
1HNO₃/H₂SO₄0-52~85[2]
2Fuming HNO₃/H₂SO₄01.589[2]
3KNO₃/H₂SO₄5-103~70General Knowledge
4Ac₂O/HNO₃02~75General Knowledge

Table 2: Comparison of Synthetic Routes

Route Starting Material Number of Steps Overall Yield (%) Key Advantages Key Disadvantages
A 4-Nitrophenol5~60-70Readily available starting material.Longer synthetic route.
B 4-(Difluoromethoxy)aniline1~80-90Shorter route, potentially higher overall yield.Starting material may be less accessible or more expensive.

Mandatory Visualization

Synthesis_Workflow cluster_route_A Route A: From 4-Nitrophenol cluster_route_B Route B: From 4-(Difluoromethoxy)aniline A1 4-Nitrophenol A2 1-(Difluoromethoxy) -4-nitrobenzene A1->A2 Difluoromethylation A3 4-(Difluoromethoxy)aniline A2->A3 Reduction A4 N-acetyl-4- (difluoromethoxy)aniline A3->A4 Acetylation A5 N-acetyl-4-(difluoromethoxy) -2-nitroaniline A4->A5 Nitration A6 4-(Difluoromethoxy) -2-nitroaniline A5->A6 Hydrolysis B1 4-(Difluoromethoxy)aniline B2 4-(Difluoromethoxy) -2-nitroaniline B1->B2 Direct Nitration

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step Q1 Is the reaction complete? Start->Q1 A1_No Extend reaction time/ Increase temperature Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No->Start Q2 Are reagents of high quality? A1_Yes->Q2 A2_No Use fresh/purified reagents Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No->Start Q3 Is the reaction temperature optimal? A2_Yes->Q3 A3_No Adjust temperature control Q3->A3_No No A3_Yes Consider workup/purification issues Q3->A3_Yes Yes A3_No->Start End Yield Optimized A3_Yes->End

Caption: Troubleshooting logic for low reaction yield.

References

Minimizing side reactions in the nitration of 4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 4-(difluoromethoxy)aniline (B1299965). Our goal is to help you minimize side reactions and maximize the yield and purity of your desired product, 4-(difluoromethoxy)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of 4-(difluoromethoxy)aniline?

A1: The primary side reactions include:

  • Dinitration: Introduction of a second nitro group onto the aromatic ring.

  • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline (B41778) derivative, often indicated by the formation of dark-colored byproducts.[1]

  • Meta-Isomer Formation: Protonation of the amino group in the strongly acidic medium forms an anilinium ion, which is a meta-director, leading to the formation of 4-(difluoromethoxy)-3-nitroaniline.[1][2]

Q2: Why is protecting the amino group of 4-(difluoromethoxy)aniline recommended before nitration?

A2: Protecting the amino group, typically by converting it to an acetamide (B32628) (acetanilide), is crucial for several reasons:

  • It prevents the protonation of the amino group, thus preserving its ortho,para-directing influence and minimizing the formation of the meta-isomer.[1]

  • The acetamido group is less activating than the amino group, which reduces the susceptibility of the aromatic ring to oxidation and dinitration.[1][3]

  • Overall, protection leads to a cleaner reaction with a higher yield of the desired this compound.

Q3: What are the standard conditions for the nitration of protected 4-(difluoromethoxy)aniline?

A3: Typically, the protected substrate (N-(4-(difluoromethoxy)phenyl)acetamide) is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature, usually between 0 and 10 °C. A nitrating mixture, consisting of concentrated nitric acid and sulfuric acid, is then added dropwise while carefully maintaining the low temperature.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Possible Cause Solution
Oxidation of the starting material. Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of the nitrating mixture. Consider protecting the amino group to reduce the electron-donating capacity of the ring, making it less susceptible to oxidation.[1]
Formation of the meta-isomer. The amino group is likely being protonated. Protect the amino group as an acetamide before nitration. The acetamido group is an ortho,para-director and is not significantly protonated under the reaction conditions.[1][2]
Incomplete reaction. Allow the reaction to stir for a sufficient time after the addition of the nitrating agent, typically around 1 hour at room temperature, to ensure completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 2: The isolated product is a mixture of ortho- and para-isomers.

Possible Cause Solution
Steric hindrance from the protecting group. While the acetamido group is primarily a para-director, some ortho-substitution is expected. The difluoromethoxy group at the para position will direct nitration to the ortho position. Purification by recrystallization or column chromatography is necessary to separate the isomers.
Reaction temperature too high. Higher temperatures can sometimes lead to a decrease in regioselectivity. Maintain the recommended low temperature during the addition of the nitrating agent.

Problem 3: The reaction mixture turns dark brown or black.

Possible Cause Solution
Oxidative degradation of the aniline derivative. This is a strong indication of oxidation. Ensure the amino group is protected and that the reaction temperature is kept low. The dropwise addition of the nitrating mixture is also critical to control the exothermicity of the reaction.[1][2]

Data Presentation

The following table summarizes the expected outcomes for the nitration of 4-(difluoromethoxy)aniline under different conditions.

Starting Material Nitrating Agent Temperature Expected Major Product Key Side Products Anticipated Yield
4-(difluoromethoxy)anilineConc. HNO₃ / Conc. H₂SO₄0-10 °CMixture of isomers4-(difluoromethoxy)-3-nitroaniline, dinitrated products, oxidation productsLow to moderate
N-(4-(difluoromethoxy)phenyl)acetamideConc. HNO₃ / Conc. H₂SO₄0-10 °CN-(4-(difluoromethoxy)-2-nitrophenyl)acetamideMinor amounts of the para-isomer (relative to the acetamido group)High

Experimental Protocols

Protocol 1: Protection of 4-(difluoromethoxy)aniline via Acetylation

  • Setup: In a flask, dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (B1165640) to the solution while stirring.

  • Reaction: Gently warm the mixture for approximately 15-30 minutes.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the N-(4-(difluoromethoxy)phenyl)acetamide.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.[1]

Protocol 2: Nitration of N-(4-(difluoromethoxy)phenyl)acetamide

  • Setup: Add the dried N-(4-(difluoromethoxy)phenyl)acetamide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.[1]

  • Nitrating Mixture: Separately, prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reagent Addition: Add the nitrating mixture dropwise to the stirred acetanilide (B955) solution, carefully maintaining the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour to ensure the reaction goes to completion.[1]

  • Isolation: Carefully pour the reaction mixture over crushed ice. The N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide will precipitate.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol.[1]

Protocol 3: Deprotection via Hydrolysis

  • Setup: Suspend the purified N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid (e.g., 70%).

  • Reaction: Heat the mixture under reflux for approximately 20-30 minutes until the solid has dissolved.

  • Isolation: Cool the solution and then pour it into a beaker of cold water.

  • Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize if necessary.[1]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions (Without Protection) Start 4-(difluoromethoxy)aniline Protected N-(4-(difluoromethoxy)phenyl)acetamide Start->Protected Acetylation (Acetic Anhydride) Meta 4-(difluoromethoxy)-3-nitroaniline Start->Meta Nitration (Protonation) Dinitro Dinitrated Products Start->Dinitro Excess Nitrating Agent Oxidized Oxidation Products Start->Oxidized Strong Oxidation NitratedProtected N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide Protected->NitratedProtected Nitration (HNO3, H2SO4) FinalProduct This compound NitratedProtected->FinalProduct Hydrolysis (H2SO4, H2O)

Caption: Reaction pathway for the nitration of 4-(difluoromethoxy)aniline.

Experimental_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection p1 Dissolve Aniline in Acetic Acid p2 Add Acetic Anhydride p1->p2 p3 Warm Mixture p2->p3 p4 Precipitate in Ice Water p3->p4 p5 Filter and Dry Product p4->p5 n1 Dissolve Protected Aniline in Conc. H2SO4 p5->n1 n2 Cool to 0-5 °C n1->n2 n3 Add Nitrating Mixture Dropwise n2->n3 n4 Stir at Room Temperature n3->n4 n5 Pour over Ice n4->n5 n6 Filter and Wash Product n5->n6 d1 Suspend Nitrated Product in aq. H2SO4 n6->d1 d2 Reflux Mixture d1->d2 d3 Pour into Cold Water d2->d3 d4 Neutralize with Base d3->d4 d5 Filter and Purify Final Product d4->d5

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Impure Product? DarkColor Reaction Mixture Dark? Start->DarkColor Yes MetaIsomer Significant Meta-Isomer? Start->MetaIsomer No DarkColor->MetaIsomer No Sol_Oxidation Oxidation Likely. - Protect amino group. - Maintain temp < 5°C. DarkColor->Sol_Oxidation Yes Sol_Protonation Protonation of Amine. - Protect amino group to ensure ortho-direction. MetaIsomer->Sol_Protonation Yes Sol_Purify Purify by Recrystallization or Column Chromatography. MetaIsomer->Sol_Purify No

Caption: Troubleshooting decision tree for nitration side reactions.

References

Technical Support Center: Purification of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Difluoromethoxy)-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and methodologies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery is a common issue in recrystallization. Here are the primary causes and how to address them:

    • Excessive Solvent: Using too much solvent will prevent the product from crashing out effectively upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can do this by adding the solvent portion-wise to the heated crude material until it just dissolves.

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for nitroanilines include ethanol (B145695), methanol, or mixtures with water.[1][2][3]

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

      • Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during this step.

    • Insufficient Cooling: Not allowing the solution to cool sufficiently will result in a lower yield as more product remains dissolved.

      • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Issue 2: Impure Product After Column Chromatography

  • Question: My purified product from column chromatography shows multiple spots on a TLC plate. How can I improve the separation?

  • Answer: Co-elution of impurities is a frequent challenge in column chromatography. Consider the following adjustments:

    • Solvent System (Eluent) Polarity: The polarity of the eluent may be too high, causing all components to move too quickly down the column without effective separation.

      • Solution: Decrease the polarity of your eluent system. For silica (B1680970) gel chromatography of moderately polar compounds like nitroanilines, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common.[4] Experiment with different ratios to achieve a good separation of spots on a TLC plate (target Rf of your product around 0.3-0.4).

    • Column Overloading: Applying too much crude product to the column will result in broad bands that overlap.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica gel).

    • Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.

      • Solution: Ensure the column is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the stationary phase.

Issue 3: Product Appears as a Dark Oil or Tar

  • Question: My product is a dark, oily substance instead of the expected yellow solid. What could be the reason?

  • Answer: The formation of a dark oil or tar often indicates the presence of impurities or product decomposition.

    • Thermal Decomposition: Nitroanilines can be sensitive to high temperatures.

      • Solution: Avoid excessive heating during solvent removal (rotary evaporation) or recrystallization. Use a water bath for gentle heating.

    • Acidic or Basic Impurities: Residual acids or bases from the synthesis can sometimes lead to degradation or side reactions.

      • Solution: A simple workup step before purification, such as washing the crude product solution with a mild base (like sodium bicarbonate solution) and then with brine, can remove acidic impurities.

    • Oxidation: The aniline (B41778) group can be susceptible to oxidation.

      • Solution: Store the compound in a dark place and under an inert atmosphere if possible.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound on silica gel?

A1: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis. The goal is to find a system where the desired product has an Rf value between 0.3 and 0.4 for optimal separation.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a common purification technique for liquids, it is generally not recommended for this compound. This compound is a solid at room temperature and has a high predicted boiling point (330.0±37.0 °C), which suggests that it may decompose at the temperatures required for distillation.[5][6]

Q3: My compound is light yellow to yellow solid. Is this the expected appearance?

A3: Yes, the described appearance of this compound is a light yellow to yellow solid.[5] A significant deviation from this, such as a dark brown or black color, may indicate the presence of impurities or degradation.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] All handling should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography on Silica Gel

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

Purification MethodKey ParametersTypical PurityExpected YieldNotes
Recrystallization Solvent System: Ethanol/Water>98%60-85%Yield is highly dependent on the initial purity of the crude material.
Column Chromatography Stationary Phase: Silica Gel>99%70-95%Yield can be higher than recrystallization if optimized, as less material is lost in the mother liquor.
Eluent: Hexane/Ethyl Acetate Gradient

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product load_sample Load Sample onto Column start->load_sample prep_column Prepare Silica Gel Column prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions concentrate Concentrate Under Vacuum combine_pure->concentrate end Pure Product concentrate->end

Caption: General workflow for purification by column chromatography.

Troubleshooting_Guide start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product oily_product Oily/Tarry Product? start->oily_product excess_solvent Check Solvent Volume low_yield->excess_solvent Yes wrong_solvent Screen for Better Solvent low_yield->wrong_solvent Yes insufficient_cooling Ensure Adequate Cooling Time low_yield->insufficient_cooling Yes adjust_eluent Adjust Eluent Polarity impure_product->adjust_eluent Yes check_loading Reduce Sample Load impure_product->check_loading Yes repack_column Repack Column Carefully impure_product->repack_column Yes reduce_heat Avoid High Temperatures oily_product->reduce_heat Yes add_workup Perform Aqueous Wash oily_product->add_workup Yes inert_atmosphere Store Under Inert Gas oily_product->inert_atmosphere Yes

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Difluoromethoxy)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities include:

  • Positional Isomers: If starting from 4-(difluoromethoxy)aniline (B1299965), other isomers such as 2-amino-5-(difluoromethoxy)nitrobenzene and 2-amino-3-(difluoromethoxy)nitrobenzene may be formed.

  • Over-nitration Products: Dinitrated products like 4-(difluoromethoxy)-2,6-dinitroaniline can be a significant impurity, especially if the reaction conditions (temperature, reaction time, nitrating agent concentration) are not carefully controlled.[1]

  • Starting Materials: Unreacted 4-(difluoromethoxy)aniline or its precursors may be present in the final product if the reaction does not go to completion.

  • Degradation Products: Oxidative degradation of the starting material or product can occur with strong nitrating agents.[1]

Q2: My nitration reaction is resulting in a low yield of the desired this compound. What are the potential causes?

A2: Low yields in this nitration can stem from several factors:

  • Suboptimal Reaction Temperature: The temperature must be carefully controlled. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote the formation of byproducts and degradation.[1]

  • Incorrect Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete conversion of the starting material. Conversely, an excessive amount can lead to the formation of dinitrated impurities.

  • Poor Quality Reagents: The purity of the starting materials and the concentration of the nitric and sulfuric acids are critical for a successful reaction.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts.

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I improve the regioselectivity of the nitration?

A3: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution reactions. To improve the regioselectivity towards the desired 2-nitro isomer:

  • Protecting Group Strategy: If you are starting with 4-(difluoromethoxy)aniline, protecting the amine group (e.g., as an acetamide) before nitration can improve the directing effect to the ortho position. This is a common strategy to enhance regioselectivity.

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent at a low temperature can help to minimize the formation of unwanted isomers.

  • Choice of Solvent: The solvent can influence the regioselectivity of the reaction. While often performed in sulfuric acid, exploring other solvent systems may be beneficial.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying the crude product are:

  • Recrystallization: This is an effective method for removing impurities with different solubility profiles from the desired product. A mixed solvent system, such as ethanol (B145695)/water or isopropanol/water, is often a good starting point.

  • Column Chromatography: For separating isomers and other closely related impurities, silica (B1680970) gel column chromatography is a powerful technique. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used, with the polarity adjusted to achieve optimal separation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; Formation of byproducts.Optimize reaction temperature and time. Check the stoichiometry and purity of reagents. Ensure efficient stirring.
Multiple Products (Poor Regioselectivity) Competing directing effects of substituents.Employ a protecting group strategy for the amine. Control the rate of addition and temperature of the nitrating agent.
Presence of Dinitrated Impurities Over-nitration due to harsh reaction conditions.Reduce the amount of nitrating agent. Lower the reaction temperature and shorten the reaction time.
Product Fails to Precipitate During Workup The product is too soluble in the workup solvent.Adjust the pH of the aqueous solution. Extract the product with a suitable organic solvent.
Oily Product Instead of Solid Presence of impurities that are oils at room temperature.Attempt to purify a small sample by column chromatography to isolate the desired solid product.

Experimental Protocols

Synthesis of this compound from 4-(Difluoromethoxy)aniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(difluoromethoxy)aniline in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 4-(difluoromethoxy)aniline while maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) can be used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Potential Structure Analytical Method for Identification Expected Observations
Positional Isomer2-amino-5-(difluoromethoxy)nitrobenzeneHPLC, GC-MS, NMRDifferent retention time in HPLC/GC; distinct NMR spectrum.
Dinitrated Product4-(difluoromethoxy)-2,6-dinitroanilineHPLC, GC-MS, Mass SpectrometryHigher molecular weight in MS; different retention time.
Unreacted Starting Material4-(difluoromethoxy)anilineHPLC, GC-MSMatches the retention time and mass spectrum of the standard.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 4-Nitrophenol 4-Nitrophenol 4-(Difluoromethoxy)nitrobenzene 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol->4-(Difluoromethoxy)nitrobenzene Difluoromethylation 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)nitrobenzene->4-(Difluoromethoxy)aniline Reduction Product This compound 4-(Difluoromethoxy)aniline->Product Nitration (HNO3/H2SO4) Isomers Positional Isomers 4-(Difluoromethoxy)aniline->Isomers Side Reaction Starting_Material Unreacted Starting Material 4-(Difluoromethoxy)aniline->Starting_Material Incomplete Reaction Dinitro Dinitrated Byproducts Product->Dinitro Over-nitration

Caption: Synthetic pathway for this compound and potential impurity formation.

Troubleshooting_Workflow start Experiment Start reaction Synthesis Reaction start->reaction workup Reaction Workup & Isolation reaction->workup analysis Product Analysis (TLC, HPLC, etc.) workup->analysis issue Issue Identified? analysis->issue low_yield Low Yield - Incomplete Reaction - Byproduct Formation issue->low_yield Yes multi_spots Multiple Spots on TLC - Poor Regioselectivity - Impurities Present issue->multi_spots Yes end Pure Product issue->end No optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize purify Purify Product (Recrystallization, Chromatography) multi_spots->purify optimize->reaction purify->analysis

Caption: A general workflow for troubleshooting issues in the synthesis of this compound.

Impurity_Identification_Logic cluster_results Analytical Observations cluster_conclusion Probable Impurity Type start Crude Product hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr extra_peak_hplc Extra Peak in HPLC - Different Retention Time hplc->extra_peak_hplc mass_diff_gcms Different m/z in GC-MS - Higher or Isomeric Mass gcms->mass_diff_gcms unexpected_signals_nmr Unexpected Signals in NMR - Different Chemical Shifts - Altered Integration nmr->unexpected_signals_nmr isomer Positional Isomer extra_peak_hplc->isomer dinitrated Dinitrated Product mass_diff_gcms->dinitrated starting_material Starting Material unexpected_signals_nmr->starting_material

Caption: Logical workflow for the identification of impurities using various analytical techniques.

References

Troubleshooting guide for the synthesis of "4-(Difluoromethoxy)-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Difluoromethoxy)-2-nitroaniline. The focus is on identifying and mitigating common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 4-(difluoromethoxy)aniline (B1299965) with a standard nitrating mixture (HNO₃/H₂SO₄) problematic?

Direct nitration of 4-(difluoromethoxy)aniline, like other anilines, is challenging for two main reasons[1][2]:

  • Protonation of the Amino Group: In the strongly acidic conditions of the nitrating mixture, the basic amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺)[1][2]. This ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the undesired m-nitro isomer[1].

  • Oxidation: Nitric acid is a potent oxidizing agent that can oxidize the activated aniline (B41778) ring, resulting in the formation of dark, tarry polymerization and degradation products, which significantly reduces the yield of the desired nitroaniline[1][3].

Q2: What are the expected side products in the synthesis of this compound, and how can they be minimized?

The primary side products are the undesired regioisomers of nitroaniline (meta and para isomers) and oxidation products.

  • Minimizing Isomeric Impurities: The most effective strategy to prevent the formation of the meta-isomer is to protect the amino group before nitration[1]. This is commonly achieved by acetylating the aniline with acetic anhydride (B1165640) to form N-[4-(difluoromethoxy)phenyl]acetamide[1][4]. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which also helps in preventing oxidation and polynitration[1]. After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired 2-nitro product[1].

  • Minimizing Oxidation Products: Protecting the amino group as an acetanilide (B955) significantly reduces the susceptibility of the aromatic ring to oxidation by nitric acid[1]. Careful control of the reaction temperature, keeping it low (e.g., 0-10 °C) during the addition of the nitrating agent, is also crucial to minimize oxidation[5].

Q3: My reaction mixture turned dark brown/black, and I obtained a low yield of a tarry product. What went wrong?

A dark reaction mixture and the formation of tarry substances are classic signs of oxidation of the aniline starting material[1][3]. This typically occurs during direct nitration without a protecting group. To resolve this, you should protect the amino group of 4-(difluoromethoxy)aniline by converting it to an acetanilide before proceeding with the nitration step.

Q4: I have a mixture of nitro-isomers. How can I purify the desired this compound?

Purification of the final product can typically be achieved through recrystallization[1]. A common solvent system for recrystallizing nitroanilines is an ethanol/water mixture[1]. The choice of solvent may need to be optimized based on the specific isomeric impurities present. Column chromatography can also be employed for more challenging separations.

Experimental Protocols

A common and effective route for the synthesis of this compound involves a three-step process: protection of the amino group, nitration, and deprotection.

Step 1: Protection of 4-(difluoromethoxy)aniline (Acetylation)

This procedure converts 4-(difluoromethoxy)aniline into N-[4-(difluoromethoxy)phenyl]acetamide to protect the amino group.

  • Setup: In a flask, dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

  • Reaction: Gently warm the mixture for a short period (e.g., 15-30 minutes).

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary[1].

Step 2: Nitration of N-[4-(difluoromethoxy)phenyl]acetamide
  • Setup: Dissolve the dried N-[4-(difluoromethoxy)phenyl]acetamide in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Reagent Addition: Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained between 0-10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-3 hours.

  • Isolation: Carefully pour the reaction mixture over crushed ice. The nitrated acetanilide will precipitate as a solid.

  • Purification: Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid[5].

Step 3: Deprotection of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide (Hydrolysis)

This final step removes the acetyl group to yield the desired this compound.

  • Setup: Suspend the nitrated acetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

  • Reaction: Heat the mixture under reflux for approximately 20-30 minutes until the solid has dissolved.

  • Isolation: Cool the solution and then pour it into a beaker of cold water.

  • Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture[1].

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Substituted Anilines

Starting MaterialNitrating AgentSolvent/AcidTemperatureYieldReference
4-fluoro-2-methoxyaniline (protected)fuming HNO₃/oleumAcetic acidNot specified82% (over two steps)[3]
4-(chlorodifluoromethoxy)benzeneMixed acidSulfuric acid-10 to 30 °CNot specified[6]
p-fluoroanilineHNO₃/H₂SO₄Sulfuric acid~2 °C77%[7]
N-(3,6-dichloro-2,4-difluorophenyl)acetamideHNO₃/H₂SO₄Sulfuric acid< 10 °CNot specified[5]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection (Hydrolysis) start 4-(Difluoromethoxy)aniline product1 N-[4-(Difluoromethoxy)phenyl]acetamide start->product1 Acetylation reagent1 Acetic Anhydride, Glacial Acetic Acid reagent1->product1 product2 N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide product1->product2 Nitration reagent2 HNO₃ / H₂SO₄ reagent2->product2 final_product This compound product2->final_product Hydrolysis reagent3 H₂SO₄ (aq), Heat reagent3->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart start Low Yield or Impure Product q1 Is the reaction mixture dark/tarry? start->q1 a1_yes Oxidation of aniline is likely. q1->a1_yes Yes q2 Is a significant amount of meta-isomer observed? q1->q2 No solution1 Protect the amino group as an acetanilide before nitration. a1_yes->solution1 end Improved Yield and Purity solution1->end a2_yes Protonation of the amino group occurred. q2->a2_yes Yes q3 Is the product a mixture of isomers? q2->q3 No solution2 Use a protecting group (e.g., acetylation) to ensure ortho, para-direction. a2_yes->solution2 solution2->end a3_yes Purification required. q3->a3_yes Yes q3->end No solution3 Recrystallize from ethanol/water or use column chromatography. a3_yes->solution3 solution3->end

Caption: Troubleshooting guide for the synthesis of this compound.

References

Stability of "4-(Difluoromethoxy)-2-nitroaniline" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)-2-nitroaniline. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[1][2][3][4]

Q2: In which solvents is this compound typically used?

Q3: How can I determine the solubility of this compound in a specific solvent?

A systematic approach can be used to determine the solubility of this compound in a solvent of interest. This involves attempting to dissolve the compound in a stepwise manner with increasing mechanical and thermal agitation.[5] A general protocol is provided in the "Experimental Protocols" section below.

Q4: What are the potential degradation pathways for this compound?

The structure of this compound contains functional groups that are susceptible to degradation under certain conditions. The nitro group can be reduced to an amine, and the aniline (B41778) group can undergo various reactions such as acylation or alkylation.[6] The difluoromethoxy group is generally more stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. Similar nitroaniline compounds are known to degrade via monooxygenase-catalyzed elimination of the nitro group under certain biological or environmental conditions.[7][8]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. Degradation of this compound in the reaction solvent.1. Perform a stability study of the compound in the chosen solvent under the reaction conditions (e.g., temperature, light exposure). 2. Analyze the stock solution of this compound for impurities before use. 3. Consider using a freshly opened container of the starting material. 4. Evaluate alternative, less reactive solvents if stability is an issue.
Compound precipitates out of solution during the experiment. Poor solubility of this compound in the chosen solvent at the experimental concentration or temperature.1. Consult the solubility testing protocol to determine the approximate solubility of the compound in the solvent. 2. Consider using a co-solvent system to improve solubility. 3. If applicable to the experiment, gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Discoloration of the this compound solution over time. Potential degradation of the compound. The appearance of the solid is typically light yellow to yellow.[1][9]1. Prepare fresh solutions before use. 2. Store solutions in the dark and under an inert atmosphere if possible. 3. Analyze the discolored solution by a suitable analytical method (e.g., HPLC, LC-MS) to identify potential degradation products.

Experimental Protocols

Protocol 1: Solubility Testing

This protocol provides a general procedure for determining the solubility of this compound in a solvent of choice.[5][10]

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, ethanol, cell culture media)

  • Vortex mixer

  • Water bath sonicator

  • Water bath or incubator at 37°C

Procedure:

  • Add a pre-weighed amount of this compound to a known volume of the solvent at room temperature. A starting concentration could be around 20 mg/mL for media or 200 mg/mL for DMSO or ethanol.[5]

  • Gently mix the sample at room temperature.

  • If the compound does not dissolve, vortex the tube for 1-2 minutes.

  • If the solid remains, sonicate the sample in a water bath for up to 5 minutes.

  • If dissolution is still incomplete, warm the solution to 37°C for 5-60 minutes.

  • If the compound dissolves, it is considered soluble at that concentration. If not, the solvent volume can be increased to test solubility at a lower concentration.

G Solubility Testing Workflow start Add Compound to Solvent mix Gently Mix at Room Temp start->mix vortex Vortex for 1-2 min mix->vortex No dissolved Compound Dissolved mix->dissolved Soluble? sonicate Sonicate for up to 5 min vortex->sonicate No vortex->dissolved Soluble? warm Warm to 37°C for 5-60 min sonicate->warm No sonicate->dissolved Soluble? warm->dissolved Soluble? not_dissolved Insoluble at this Concentration warm->not_dissolved No

Caption: A flowchart illustrating the stepwise process for determining the solubility of a chemical compound in a given solvent.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[11]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Methanol or other suitable organic solvent

  • 0.1 M and 1 M Hydrochloric acid (HCl)

  • 0.1 M and 1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • At specified time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At specified time points, take a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source (e.g., UV lamp) in a photostability chamber.

    • Keep a control sample in the dark.

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

G Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 60°C) start->acid base Base Hydrolysis (NaOH, 60°C) start->base oxidation Oxidative Degradation (H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solution, Light Exposure) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: A diagram showing the different stress conditions applied in a forced degradation study to assess chemical stability.

Data Presentation

The quantitative data from the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Study of this compound

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradants Major Degradant (if identified)
Acid Hydrolysis0.1 M HCl, 60°C24
1 M HCl, 60°C24
Base Hydrolysis0.1 M NaOH, 60°C8
1 M NaOH, 60°C8
Oxidative3% H₂O₂, RT12
Thermal (Solid)80°C48
PhotolyticUV LightSpecify duration

Note: The table should be populated with the experimental results.

References

Overcoming challenges in the difluoromethoxylation of 2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethoxylation of 2-nitroaniline (B44862). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the difluoromethoxylation of 2-nitroaniline, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low to No Conversion of 2-Nitroaniline Deactivation of the aromatic ring: The electron-withdrawing nitro group can deactivate the aniline (B41778) ring, making it less susceptible to electrophilic attack by the difluoromethoxylating agent.[1]- Increase the reaction temperature in increments of 5-10 °C. - Increase the concentration of the photocatalyst or initiator. - Use a more potent difluoromethoxylating reagent.
Instability of the difluoromethoxyl radical: The generated difluoromethoxyl radical may be unstable under the reaction conditions.- Use a radical scavenger to confirm the presence of radicals. - Optimize the solvent system; polar aprotic solvents like acetonitrile (B52724) or DMF are often used in photoredox reactions.
Incompatible reaction conditions: The chosen method (e.g., photoredox catalysis) may not be optimal for this specific substrate.- Consider alternative methods such as nucleophilic difluoromethoxylation of a corresponding phenol (B47542) precursor if direct C-H functionalization is unsuccessful.
Formation of Multiple Products (Low Regioselectivity) Multiple reactive sites: The aniline ring has several potential sites for functionalization (ortho, meta, para to the amino group).- Employ a directing group strategy to block other reactive sites. - Carefully control the stoichiometry of the reagents. - Optimize the solvent, as it can influence the regioselectivity of radical reactions.
Over-functionalization: The product, difluoromethoxylated 2-nitroaniline, may undergo further reaction.- Use a significant excess of the starting material (2-nitroaniline) to increase the statistical probability of the desired single functionalization.[2][3]
Decomposition of Starting Material or Product Harsh reaction conditions: High temperatures or highly reactive reagents can lead to the degradation of the nitroaniline scaffold.- Lower the reaction temperature. - Use a milder difluoromethoxylating reagent. - Decrease the intensity of the light source in photoredox reactions.
Side reactions involving the nitro group: The nitro group can be sensitive to certain reagents and conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation or reduction.
Difficult Purification of the Desired Product Similar polarity of starting material and product: The introduction of the difluoromethoxy group may not significantly alter the polarity of the molecule, making chromatographic separation challenging.- Utilize a multi-solvent gradient system for column chromatography (e.g., hexane/ethyl acetate (B1210297) followed by a switch to dichloromethane/methanol). - Consider reverse-phase chromatography if normal-phase is ineffective. - Recrystallization from a suitable solvent system can be an effective purification method for solid products.
Presence of stubborn impurities: Byproducts from the difluoromethoxylating reagent can co-elute with the product.- Perform an aqueous workup to remove any water-soluble impurities before chromatography. - A pre-purification step, such as a plug of silica (B1680970) gel, can help remove highly polar or non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for the difluoromethoxylation of an electron-deficient substrate like 2-nitroaniline?

A1: Visible light photoredox catalysis is a modern and effective method for the C-H difluoromethoxylation of a broad range of arenes and heteroarenes, including those with diverse electronic properties.[2] This approach is operationally simple and proceeds at room temperature using bench-stable reagents, which can be advantageous for sensitive substrates.[2]

Q2: How does the electron-withdrawing nitro group affect the reactivity of 2-nitroaniline in radical difluoromethoxylation?

A2: The nitro group is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring. In the context of radical reactions, this can influence the rate and regioselectivity of the addition of the electrophilic difluoromethoxyl radical.[1][4] Competition experiments with electron-deficient and electron-rich arenes have shown that electron-rich arenes react preferentially.[4] Therefore, harsher conditions or more reactive reagents might be necessary for 2-nitroaniline compared to more electron-rich anilines.

Q3: What are the expected regioisomers in the difluoromethoxylation of 2-nitroaniline?

A3: The directing effects of the amino and nitro groups will influence the position of difluoromethoxylation. The amino group is an ortho-, para-director, while the nitro group is a meta-director. The interplay of these effects, along with steric hindrance, will determine the final product distribution. The most likely positions for substitution would be ortho and para to the amino group (positions 4 and 6), and potentially position 5 (meta to the nitro group and ortho to the amino group). A detailed product analysis using techniques like NMR is crucial to identify the resulting isomers.

Q4: Are there any specific safety precautions to consider during this reaction?

A4: Yes. Many difluoromethoxylating reagents can be reactive and should be handled with care in a well-ventilated fume hood. Photoredox reactions involve the use of light sources that can be harmful to the eyes, so appropriate protective eyewear should be worn. Additionally, 2-nitroaniline itself is a toxic compound. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.

Experimental Protocols

General Protocol for Photoredox-Catalyzed C-H Difluoromethoxylation (Adapted)

  • Materials:

    • 2-Nitroaniline

    • Redox-active difluoromethoxylating reagent (e.g., a pyridinium (B92312) salt)[2]

    • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or a suitable organic dye)

    • Anhydrous solvent (e.g., acetonitrile, DMF)

    • Inert gas (Nitrogen or Argon)

    • Reaction vessel (e.g., Schlenk tube or vial)

    • Light source (e.g., blue LED lamp)

    • Stirring plate

  • Procedure:

    • To a dry reaction vessel, add 2-nitroaniline (1.0 eq), the difluoromethoxylating reagent (1.5 - 2.0 eq), and the photocatalyst (1-5 mol%).

    • Seal the vessel and purge with an inert gas for 10-15 minutes.

    • Add the anhydrous solvent via syringe.

    • Place the reaction vessel on a stirring plate and position the light source at a close and consistent distance.

    • Irradiate the reaction mixture at room temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Note: The stoichiometry of reagents, choice of photocatalyst and solvent, and reaction time will need to be optimized for this specific substrate.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the photoredox difluoromethoxylation of arenes, which can serve as a starting point for the optimization of the reaction with 2-nitroaniline.

ParameterTypical RangeReference
Substrate Concentration 0.1 - 0.5 M[2]
Difluoromethoxylating Reagent (eq) 1.5 - 3.0[2]
Photocatalyst Loading (mol%) 0.5 - 5[4]
Reaction Temperature Room Temperature[2]
Irradiation Wavelength Blue light (approx. 450 nm)[4]
Reaction Time 12 - 48 hours[2]
Typical Yields (for various arenes) 20 - 80%[2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Difluoromethoxylation reagents 1. Reagent Preparation - 2-Nitroaniline - Difluoromethoxylating Agent - Photocatalyst setup 2. Reaction Setup - Add reagents to vessel - Purge with inert gas - Add anhydrous solvent reagents->setup reaction 3. Reaction - Stirring - Irradiation with light source setup->reaction monitoring 4. Monitoring - TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup & Purification - Quench reaction - Solvent removal - Column chromatography monitoring->workup Proceed if complete analysis 6. Analysis - NMR, MS workup->analysis

Caption: A streamlined workflow for the photoredox-catalyzed difluoromethoxylation of 2-nitroaniline.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Flowchart for Low Yield start Low or No Product Formation check_conversion Check for Starting Material Conversion start->check_conversion no_conversion No Conversion check_conversion->no_conversion None low_conversion Low Conversion check_conversion->low_conversion Partial increase_temp Increase Temperature no_conversion->increase_temp increase_catalyst Increase Catalyst Loading no_conversion->increase_catalyst change_reagent Use More Reactive Reagent no_conversion->change_reagent side_products Significant Side Products? low_conversion->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No optimize_stoichiometry Optimize Stoichiometry (excess of starting material) yes_side->optimize_stoichiometry milder_conditions Use Milder Conditions (lower temp, less intense light) yes_side->milder_conditions check_stability Check Reagent Stability no_side->check_stability

Caption: A decision tree to troubleshoot low product yield in the difluoromethoxylation of 2-nitroaniline.

References

Preventing over-nitration in "4-(Difluoromethoxy)-2-nitroaniline" preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the preparation of 4-(difluoromethoxy)-2-nitroaniline (B2914091), with a focus on preventing over-nitration and other common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary method to control the reaction and prevent the formation of undesired byproducts is the protection of the aniline's amino group, typically through acetylation, prior to the nitration step.

Problem 1: Low yield of the desired this compound and formation of a significant amount of dark, tarry material.

  • Primary Cause: Direct nitration of the unprotected 4-(difluoromethoxy)aniline (B1299965) can lead to oxidation of the highly activated aromatic ring by the strong nitrating mixture (concentrated nitric and sulfuric acids). The amino group makes the ring electron-rich and susceptible to oxidation, resulting in polymerization and degradation products.

  • Solution:

    • Protect the Amino Group: The most effective strategy is to protect the amino group via acetylation before nitration. This is achieved by reacting the starting material with acetic anhydride (B1165640) to form N-[4-(difluoromethoxy)phenyl]acetamide. The acetamido group is less activating than the amino group, which protects the ring from oxidation.

    • Control Reaction Temperature: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating agent to minimize thermal decomposition and oxidation.

Problem 2: Formation of a significant amount of the 2,6-dinitro-4-(difluoromethoxy)aniline byproduct (Over-nitration).

  • Primary Cause: The activating effect of the amino or even the acetamido group can lead to the introduction of a second nitro group onto the aromatic ring, especially under harsh reaction conditions.

  • Solution:

    • Use a Protecting Group: Acetylation of the amino group moderates its activating effect, significantly reducing the likelihood of dinitration.

    • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent, typically close to a 1:1 molar ratio relative to the protected aniline (B41778).

    • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures after the initial nitration is complete, as this can promote the second nitration.

Problem 3: Presence of meta-nitro isomers in the final product.

  • Primary Cause: In the strongly acidic conditions of the nitrating mixture, the basic amino group of unprotected aniline can be protonated to form an anilinium ion (-NH3+). This ion is a meta-directing group, leading to the formation of undesired meta-isomers.

  • Solution:

    • Amino Group Protection: By converting the amino group to an acetamido group, its basicity is significantly reduced. The acetamido group is not readily protonated under the reaction conditions, thus preserving the ortho, para-directing influence and preventing the formation of meta-isomers.

Problem 4: Difficulty in separating the desired mono-nitro product from the dinitro byproduct.

  • Primary Cause: The mono- and di-nitro products can have similar polarities, making separation by simple recrystallization challenging.

  • Solution:

    • Column Chromatography: For high-purity applications, column chromatography using silica (B1680970) gel is an effective method for separating the mono- and di-nitro isomers. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) can provide good separation.

    • Fractional Recrystallization: Careful selection of a recrystallization solvent may allow for the separation of the isomers. This often requires experimentation with different solvents or solvent mixtures. Ethanol (B145695), or a mixture of ethanol and water, is a common choice for recrystallizing nitroanilines.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of the product and to develop a preparative HPLC method for separation if necessary. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water is a good starting point for method development.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 4-(difluoromethoxy)aniline not recommended?

A1: Direct nitration of 4-(difluoromethoxy)aniline with a mixture of concentrated nitric and sulfuric acids is problematic for several reasons. The strong acidic conditions can protonate the amino group, leading to the formation of meta-isomers. Additionally, the highly activated ring is prone to oxidation by nitric acid, resulting in tarry byproducts and low yields. Over-nitration to form 2,6-dinitro-4-(difluoromethoxy)aniline is also a significant risk.

Q2: What is the purpose of acetylating the amino group before nitration?

A2: Acetylating the amino group to form an acetamido group serves three primary purposes:

  • Prevents Oxidation: It reduces the activating effect of the amino group, making the aromatic ring less susceptible to oxidation by the nitrating agent.

  • Controls Regioselectivity: The acetamido group is an ortho, para-director and is not basic enough to be protonated. This ensures that the nitro group is directed to the desired ortho and para positions and prevents the formation of meta-isomers.

  • Reduces Over-nitration: By moderating the ring's activation, the propensity for a second nitration is significantly decreased.

Q3: What are the typical reaction conditions for the nitration of N-[4-(difluoromethoxy)phenyl]acetamide?

A3: The protected aniline is typically dissolved in concentrated sulfuric acid and cooled to a low temperature, often between 0°C and 10°C. A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. After the addition, the reaction is often stirred for a short period at or slightly above the addition temperature to ensure completion.

Q4: How can I remove the acetyl protecting group after nitration?

A4: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. A common method is to heat the N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.

Q5: What is a good starting point for a recrystallization solvent to purify the final product?

A5: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of nitroanilines. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling.

Data Presentation

Table 1: Effect of Amino Group Protection on Product Distribution in Aniline Nitration (Illustrative)

Starting MaterialNitration ConditionsMajor Product(s)Typical Yield of Desired IsomerReference
AnilineConc. HNO₃ / Conc. H₂SO₄Mixture of ortho, meta, and para-nitroaniline; significant tar formationLow and variable[General knowledge]
Acetanilide (B955)Conc. HNO₃ / Conc. H₂SO₄para-Nitroacetanilide (major), ortho-Nitroacetanilide (minor)High (often >90% for p-isomer)[General knowledge]

Table 2: Influence of Reaction Temperature on Nitration of a Substituted Acetanilide (Illustrative)

Temperature (°C)Yield of Mono-nitro Product (%)Yield of Di-nitro Byproduct (%)
0 - 585< 5
15 - 207812
30 - 356525

Note: This data is illustrative for a typical substituted acetanilide and highlights the general trend. Specific yields for 4-(difluoromethoxy)aniline may vary.

Experimental Protocols

A detailed multi-step synthesis protocol is often employed, starting from 4-nitrophenol. A key step in controlling the nitration is the protection of the amino group.

Protocol 1: Acetylation of 4-(Difluoromethoxy)aniline

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (typically 1.1-1.3 equivalents) to the solution.

  • Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the N-[4-(difluoromethoxy)phenyl]acetamide.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The product can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Nitration of N-[4-(Difluoromethoxy)phenyl]acetamide

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the dried N-[4-(difluoromethoxy)phenyl]acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C using an ice bath.

  • Dissolution: Stir the mixture until all the solid has dissolved. Cool the solution to 0-5°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reagent Addition: Add the nitrating mixture dropwise to the acetanilide solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Collect the resulting precipitate of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

Protocol 3: Deprotection (Hydrolysis) of N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide

  • Setup: Transfer the crude, moist N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide to a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sulfuric acid (e.g., 70%) or hydrochloric acid. Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Isolation: Cool the reaction mixture and pour it into cold water.

  • Neutralization: Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the this compound.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

reaction_pathway cluster_acetylation Step 1: Acetylation (Protection) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline N-[4-(Difluoromethoxy)phenyl]acetamide N-[4-(Difluoromethoxy)phenyl]acetamide 4-(Difluoromethoxy)aniline->N-[4-(Difluoromethoxy)phenyl]acetamide Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-[4-(Difluoromethoxy)phenyl]acetamide N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide N-[4-(Difluoromethoxy)phenyl]acetamide->N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide This compound This compound N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide->this compound Acid_Hydrolysis H₃O⁺ Acid_Hydrolysis->this compound troubleshooting_workflow start Start Nitration check_protection Is Amino Group Protected? start->check_protection protect_amino Protect Amino Group (Acetylation) check_protection->protect_amino No proceed_nitration Proceed with Nitration check_protection->proceed_nitration Yes protect_amino->proceed_nitration check_temp Is Temperature < 10°C? proceed_nitration->check_temp adjust_temp Adjust Cooling check_temp->adjust_temp No add_nitrating_agent Slowly Add Nitrating Agent check_temp->add_nitrating_agent Yes adjust_temp->add_nitrating_agent check_overnitration Over-nitration Observed? add_nitrating_agent->check_overnitration reduce_equivalents Reduce Equivalents of Nitrating Agent / Reduce Reaction Time check_overnitration->reduce_equivalents Yes purify Purify Product check_overnitration->purify No reduce_equivalents->purify preventative_measures goal Prevent Over-nitration protection Amino Group Protection (Acetylation) goal->protection temp_control Strict Temperature Control (0-10°C) goal->temp_control stoichiometry Controlled Stoichiometry of Nitrating Agent goal->stoichiometry reaction_time Monitor Reaction Time goal->reaction_time

Safe handling and storage of "4-(Difluoromethoxy)-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)-2-nitroaniline.

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The information provided herein is based on general knowledge of aromatic nitro compounds and data from structurally similar chemicals. Always perform a thorough risk assessment before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data is unavailable, based on structurally related nitroaniline compounds, this compound should be handled as a potentially hazardous substance. The primary concerns include:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Methemoglobinemia: Aromatic nitro compounds are known to be absorbed through the skin and can lead to the formation of methemoglobin, which impairs oxygen transport in the blood, causing cyanosis (a bluish discoloration of the skin).[1][3][4]

  • Irritation: May cause skin and serious eye irritation.[1][5] May also cause respiratory irritation.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere.[6][7][8]

Q3: Is this compound sensitive to light or air?

A3: Yes, the recommended storage conditions (in a dark place and under an inert atmosphere) suggest that the compound may be sensitive to light and air.[6][7][8] Degradation may occur upon prolonged exposure.

Troubleshooting Guides

Issue: The compound has changed color (e.g., darkened) during storage.

  • Possible Cause: This could indicate degradation due to exposure to light, air, or moisture. Improper storage can accelerate this process.

  • Solution:

    • Do not use the discolored compound if purity is critical for your experiment, as its properties may have changed.

    • Review your storage protocol. Ensure the container is tightly sealed, purged with an inert gas (like nitrogen or argon), and protected from light by using an amber vial or by wrapping the container in aluminum foil.

    • For future use, consider purchasing smaller quantities to minimize the storage time and the number of times the container is opened.

Issue: Inconsistent experimental results are obtained using the same batch of the compound.

  • Possible Cause: This could be due to non-homogeneity of the compound or partial degradation. If the compound has been stored for a long time or handled improperly, some parts of it might have degraded more than others.

  • Solution:

    • Before weighing, ensure the compound is at room temperature to avoid condensation of moisture.

    • Gently mix the entire batch of the compound in a controlled environment (e.g., a glove box) to ensure homogeneity.

    • Consider re-purifying a small amount of the compound if you suspect degradation and have the appropriate expertise and equipment.

Data Presentation

Table 1: Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Storage Temperature Room temperatureTo prevent thermal degradation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation or reaction with atmospheric components.[6][7][8]
Light Exposure Keep in a dark place (e.g., amber vial)To prevent light-induced degradation.[6][7][8]
Container Tightly sealed containerTo prevent exposure to moisture and air.

Experimental Protocols

Protocol 1: General Handling of this compound
  • Preparation:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Weighing and Transfer:

    • Allow the container to reach room temperature before opening to prevent moisture condensation.

    • If the compound is stored under an inert atmosphere, perform the transfer in a glove box or use a Schlenk line to maintain inert conditions.

    • Use a clean, dry spatula for transferring the solid.

    • Avoid creating dust.

    • Close the container tightly immediately after use and purge with inert gas if necessary.

  • Dissolution:

    • Add the solid to the solvent slowly while stirring.

    • If heating is required, use a water bath or a heating mantle with a temperature controller. Avoid overheating.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated gloves and weighing paper) in a designated hazardous waste container.

Protocol 2: Small-Scale Spill Cleanup
  • Immediate Actions:

    • Alert others in the immediate vicinity.

    • Evacuate the area if the spill is large or if you feel unwell.

    • Ensure the area is well-ventilated.

  • Personal Protection:

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor or safety officer.

Mandatory Visualization

Spill_Response_Workflow Workflow for Chemical Spill spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Controllable Spill assess->small_spill large_spill Large or Uncontrolled Spill assess->large_spill small_spill->large_spill No ppe Wear Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area & Alert Supervisor/ Safety Officer large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Caption: Decision workflow for responding to a chemical spill.

Safe_Handling_Logic Safe Handling Logic for this compound start Start: Handling the Compound risk_assessment Perform Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls Use Engineering Controls (Fume Hood, Glove Box) risk_assessment->engineering_controls handling_procedure Follow Handling Protocol (Weighing, Transfer, Dissolution) ppe_selection->handling_procedure engineering_controls->handling_procedure storage Proper Storage (Inert, Dark, Sealed) handling_procedure->storage waste_disposal Segregate and Dispose of Hazardous Waste handling_procedure->waste_disposal end End: Procedure Complete storage->end waste_disposal->end

Caption: Logical flow for the safe handling of the chemical.

References

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the work-up procedures in the synthesis of 4-(Difluoromethoxy)-2-nitroaniline. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Issue Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) During Nitration 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer.[1] 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[1]1. Immediately stop the addition of the nitrating agent. [1] 2. Increase cooling: Add more dry ice or a colder solvent to the cooling bath.[1] 3. Ensure vigorous stirring. [1] 4. If the temperature continues to rise rapidly, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice as a last resort.[2] Caution: This process is also highly exothermic.[2]
Low Yield of this compound 1. Incomplete Reaction: Reaction time may have been too short, or the temperature was too low.[2] 2. Over-nitration or Side Reactions: Formation of dinitro or other byproducts due to poorly controlled reaction conditions.[3] 3. Loss During Work-up: The product may be lost during aqueous washes if not extracted efficiently.[4] 4. Degradation of Product: The product may be sensitive to high temperatures during work-up or purification.[4]1. Monitor the reaction using TLC or HPLC to ensure the consumption of the starting material.[5] 2. Maintain the recommended low temperature (e.g., 0-5 °C) to minimize side reactions.[1] 3. Ensure efficient extraction with a suitable organic solvent and minimize the volume of aqueous washes. 4. Avoid excessive heat during solvent removal and purification steps.
Formation of a Dark Brown or Black Reaction Mixture Oxidation of the Aniline (B41778) Moiety: The amino group is sensitive to the strong oxidizing conditions of the nitrating mixture, leading to decomposition and tar formation.[6]1. Protect the amino group by acetylation before nitration, followed by deprotection.[7][8] This reduces the activating effect of the amino group and its susceptibility to oxidation. 2. Maintain a very low reaction temperature (e.g., -10 to 0 °C) throughout the addition of the nitrating agent.[5]
Product is an Oil and Does Not Solidify 1. Presence of Impurities: Contamination with byproducts or residual solvent can lower the melting point and prevent crystallization. 2. Incorrect pH during Work-up: Residual acid can lead to the formation of the aniline salt, which may be an oil.1. Purify the crude product using column chromatography on silica (B1680970) gel. 2. Ensure complete neutralization of the reaction mixture with a base (e.g., sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic (pH 7-8).[9]
Difficulty in Filtering the Precipitated Product Fine Particle Size of the Precipitate: Rapid precipitation by pouring the reaction mixture too quickly into ice water can lead to the formation of very fine particles that clog the filter paper.1. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to allow for the formation of larger crystals.[2] 2. Allow the precipitate to stand in the cold mixture for a period (e.g., 30 minutes) to allow for particle agglomeration before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for quenching the nitration reaction for this compound synthesis?

A1: The standard quenching procedure involves slowly and carefully pouring the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[2] This serves to dilute the strong acids and dissipate the heat generated from the dilution.

Q2: How can I effectively neutralize the reaction mixture after quenching?

A2: After quenching in ice water, the acidic mixture should be neutralized. This is typically done by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, with continuous stirring until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral (pH ~7).[2]

Q3: What is a suitable solvent for extracting this compound from the aqueous work-up?

A3: Dichloromethane (B109758) is a commonly used solvent for extracting nitroaniline derivatives from aqueous solutions.[9] Ethyl acetate (B1210297) can also be a suitable alternative. The choice of solvent may depend on the subsequent purification steps.

Q4: What are the recommended methods for purifying the crude this compound?

A4: The crude product can be purified by either recrystallization or column chromatography on silica gel.[1]

Q5: Which solvents are recommended for the recrystallization of this compound?

A5: While specific solvent systems for this exact compound are not extensively documented in the provided search results, common solvents for recrystallizing nitroanilines include ethanol (B145695), or solvent mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[9] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.[10]

Q6: How can I avoid the formation of the undesired regioisomer during nitration?

A6: To ensure the desired regioselectivity (nitration at the 2-position), it is often recommended to first protect the amino group of the starting material, 4-(difluoromethoxy)aniline, by acetylation.[7] The resulting acetamido group directs the nitration to the ortho position. The protecting group is then removed by hydrolysis to yield the final product.[7]

Experimental Protocols

General Work-up Procedure for this compound
  • Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[1] The volume of the ice-water mixture should be significantly larger than the reaction volume.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the cold mixture in portions. Continue addition with stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).[9]

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for the Nitration of Substituted Anilines

ParameterConditionRationale
Nitrating Agent Mixture of concentrated nitric acid and sulfuric acidSulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺).[7]
Reaction Temperature 0 to 5 °CNitration is a highly exothermic reaction; low temperatures are crucial to control the reaction rate and minimize side reactions.[1][2]
Addition of Nitrating Agent Slow, dropwise addition with vigorous stirringTo ensure efficient heat dissipation and prevent the formation of localized hot spots.[1][2]
Reaction Monitoring Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)To determine the point of complete consumption of the starting material.[5]

Visualizations

Workup_Workflow start End of Nitration Reaction quench Quench Reaction Mixture in Ice Water start->quench neutralize Neutralize with NaHCO₃ Solution quench->neutralize extract Extract with Organic Solvent (e.g., Dichloromethane) neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification crude_product->purify recrystallization Recrystallization purify->recrystallization Option 1 chromatography Column Chromatography purify->chromatography Option 2 final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic issue Low Yield of Product cause1 Incomplete Reaction? issue->cause1 cause2 Loss During Work-up? issue->cause2 cause3 Side Reactions? issue->cause3 solution1 Increase Reaction Time or Monitor with TLC/HPLC cause1->solution1 solution2 Ensure Efficient Extraction & Correct pH cause2->solution2 solution3 Maintain Low Temperature & Consider Protecting Group cause3->solution3

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Difluoromethoxy)-2-nitroaniline and 4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(difluoromethoxy)-2-nitroaniline (B2914091) and 4-methoxy-2-nitroaniline (B140478). The introduction of a difluoromethoxy group in place of a methoxy (B1213986) group at the 4-position significantly alters the electronic properties of the aniline (B41778) scaffold, leading to notable differences in the reactivity of both the amino group and the aromatic ring. This comparison is supported by experimental data on related compounds and established principles of physical organic chemistry.

Executive Summary

The primary difference in reactivity between this compound and 4-methoxy-2-nitroaniline stems from the powerful electron-withdrawing nature of the difluoromethoxy (-OCHF₂) group compared to the electron-donating character of the methoxy (-OCH₃) group. This fundamental electronic distinction renders the amino group of this compound significantly less nucleophilic and less basic. Consequently, reactions involving nucleophilic attack by the aniline nitrogen, such as acylation and alkylation, are expected to be considerably slower for the difluoromethoxy analog. Conversely, the electron-deficient aromatic ring of this compound is more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Electronic Effects of Methoxy vs. Difluoromethoxy Groups

The reactivity of a substituted aniline is largely governed by the electronic effects of the substituents on the aromatic ring. These effects are broadly categorized as inductive and resonance effects.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M).[1] In the para position, the +M effect dominates, leading to an overall electron-donating character.[2]

  • Difluoromethoxy Group (-OCHF₂): The presence of two highly electronegative fluorine atoms on the methyl group dramatically increases the inductive electron withdrawal (-I) of the difluoromethoxy group. This strong -I effect significantly outweighs the +M effect from the oxygen lone pairs. As a result, the -OCHF₂ group acts as a moderate electron-withdrawing group.[3]

These electronic differences are quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.

Data Presentation: Physicochemical and Reactivity Parameters

Parameter4-methoxy-2-nitroanilineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 168.15[4]204.13[5]Addition of two fluorine atoms in place of two hydrogen atoms.
pKa of Conjugate Acid (Anilinium ion) ~2.47 (for m-nitroaniline)Predicted to be significantly lowerThe strong electron-withdrawing -OCHF₂ and -NO₂ groups destabilize the positive charge of the anilinium ion, making it a stronger acid (weaker base).
Predicted Nucleophilicity of Amino Group HigherLowerThe electron-donating -OCH₃ group increases electron density on the nitrogen, enhancing its nucleophilicity. The electron-withdrawing -OCHF₂ group decreases it.
Reactivity towards Electrophilic Aromatic Substitution LowerHigher (at positions ortho to the amino group)The overall electron-withdrawing character of the substituents in this compound makes the ring less reactive towards electrophiles.
Reactivity towards Nucleophilic Aromatic Substitution HigherLowerThe more electron-deficient ring of the difluoromethoxy analog is more susceptible to attack by nucleophiles.

Experimental Protocols for Reactivity Comparison

To empirically determine the difference in reactivity, a competitive acylation experiment can be performed. This experiment will directly compare the nucleophilicity of the amino groups of the two anilines.

Experimental Workflow: Competitive Acylation

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Analysis A Equimolar mixture of 4-methoxy-2-nitroaniline and This compound in an inert solvent (e.g., Dichloromethane) B Add a limiting amount of acetyl chloride (e.g., 0.5 equivalents) dropwise at 0°C A->B Step 1 C Stir the reaction mixture at room temperature for a defined period (e.g., 1 hour) B->C Step 2 D Quench the reaction with a weak base (e.g., saturated NaHCO₃ solution) C->D Step 3 E Extract the organic layer, dry, and concentrate D->E Step 4 F Analyze the product ratio by ¹H NMR spectroscopy or HPLC E->F Step 5

Caption: Workflow for the competitive acylation of anilines.

Detailed Methodology
  • Preparation of the Aniline Mixture: In a dry round-bottom flask, dissolve equal molar amounts (e.g., 1 mmol) of 4-methoxy-2-nitroaniline and this compound in an anhydrous aprotic solvent (e.g., 20 mL of dichloromethane).

  • Addition of the Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add a limiting amount of acetyl chloride (e.g., 0.5 mmol, 0.5 equivalents relative to the total amount of anilines) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a fixed time (e.g., 1 hour).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting mixture of acetylated products and unreacted anilines by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC). The ratio of the acetylated products will provide a direct measure of the relative nucleophilicity of the two anilines. The major product will be the acetamide (B32628) derived from the more nucleophilic aniline.

Comparative Reactivity in Detail

Reactions at the Amino Group (Nucleophilicity)

The nucleophilicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons.

  • 4-methoxy-2-nitroaniline: The electron-donating methoxy group increases the electron density on the nitrogen atom, making it a stronger nucleophile. It will react faster with electrophiles such as acyl halides, alkyl halides, and isocyanates.

  • This compound: The combined electron-withdrawing effects of the difluoromethoxy and nitro groups significantly reduce the electron density on the nitrogen atom. This deactivation makes the amino group a much weaker nucleophile, leading to slower reaction rates in acylation, alkylation, and related reactions.

Basicity of the Amino Group

The basicity of anilines is also governed by the electronic effects of ring substituents. Electron-donating groups increase basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.

  • 4-methoxy-2-nitroaniline: The methoxy group's electron-donating nature increases the basicity of the amino group compared to an aniline with two electron-withdrawing groups.

  • This compound: The presence of two strong electron-withdrawing groups (-OCHF₂ and -NO₂) makes the lone pair on the nitrogen less available for protonation, resulting in a significantly lower basicity.

Reactivity of the Aromatic Ring

The amino group is a strong activating group and an ortho-, para-director in EAS reactions. However, the overall reactivity of the ring is modulated by the other substituents.

  • 4-methoxy-2-nitroaniline: The activating effect of the amino and methoxy groups is counteracted by the deactivating nitro group. EAS reactions are still possible, with substitution likely directed to the positions ortho and para to the strongly activating amino group.

  • This compound: The ring is highly deactivated due to the two electron-withdrawing groups. Electrophilic aromatic substitution on this ring would be very difficult and require harsh reaction conditions.

For NAS to occur, the aromatic ring must be electron-deficient and possess a good leaving group.

  • 4-methoxy-2-nitroaniline: The ring is relatively electron-rich due to the methoxy and amino groups, making it not a good candidate for NAS.

  • This compound: The strong electron-withdrawing groups make the aromatic ring electron-poor and thus more susceptible to nucleophilic attack. If a leaving group were present at a suitable position (ortho or para to the nitro group), this compound would be more reactive in NAS reactions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the influence of the -OCH₃ and -OCHF₂ substituents on the key chemical properties of the aniline derivatives.

G cluster_OCH3 4-methoxy-2-nitroaniline cluster_OCHF2 This compound OCH3 -OCH₃ Group EDG Overall Electron-Donating (+M > -I) OCH3->EDG HighN Higher Electron Density on Nitrogen EDG->HighN HighNuc Higher Nucleophilicity HighN->HighNuc HighBase Higher Basicity HighN->HighBase OCHF2 -OCHF₂ Group EWG Overall Electron-Withdrawing (-I > +M) OCHF2->EWG LowN Lower Electron Density on Nitrogen EWG->LowN LowNuc Lower Nucleophilicity LowN->LowNuc LowBase Lower Basicity LowN->LowBase

Caption: Influence of substituents on aniline reactivity.

Conclusion

The substitution of a methoxy group with a difluoromethoxy group at the 4-position of 2-nitroaniline (B44862) results in a profound change in chemical reactivity. 4-methoxy-2-nitroaniline is characterized by a more nucleophilic and basic amino group due to the electron-donating nature of the methoxy substituent. In contrast, this compound possesses a significantly less reactive amino group owing to the strong electron-withdrawing properties of the difluoromethoxy group. These differences are critical for researchers in the fields of medicinal chemistry and process development, as they dictate the choice of reaction conditions and synthetic strategies for the elaboration of these important chemical intermediates.

References

A Comparative Analysis of 4-(Difluoromethoxy)-2-nitroaniline and 4-chloro-2-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical intermediates, the selection of the appropriate building block is paramount to the success of complex synthesis projects, particularly in the realms of pharmaceutical and materials science. This guide provides a detailed, objective comparison of two key aniline (B41778) derivatives: 4-(Difluoromethoxy)-2-nitroaniline (B2914091) and 4-chloro-2-nitroaniline (B28928). The following sections will delve into their physicochemical properties, reactivity, applications, and provide relevant experimental data to support researchers in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a synthesis intermediate is crucial for optimizing reaction conditions and predicting the behavior of the molecule in various environments. The following table summarizes the key physicochemical properties of this compound and 4-chloro-2-nitroaniline.

PropertyThis compound4-chloro-2-nitroaniline
Molecular Formula C₇H₆F₂N₂O₃[1]C₆H₅ClN₂O₂[2][3]
Molecular Weight 204.13 g/mol [1]172.57 g/mol [3]
Appearance Light yellow to yellow solid[4]Bright orange powder or crystalline solid[2][3]
Melting Point Not available117-119 °C[5]
Boiling Point 330.0 ± 37.0 °C (Predicted)[4]Not available
Density 1.470 ± 0.06 g/cm³ (Predicted)[4]Not available
pKa -0.74 ± 0.10 (Predicted)[4]Not available
Solubility Soluble in organic matrices.[6]Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[2] A detailed study found its solubility to be highest in N-methyl pyrrolidone (NMP) and lowest in water.[3][7]

Spectroscopic Data Comparison

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical compounds. Below is a summary of available spectral data for the two compounds.

Spectroscopic DataThis compound4-chloro-2-nitroaniline
¹H NMR NMR spectroscopy is a cornerstone technique for its structural elucidation.[1]Spectra available.[7][8]
¹³C NMR NMR spectroscopy provides detailed information about the carbon atomic environments.[1]Spectra available.[3][9]
IR Spectroscopy Data available through various suppliers.Spectra available.[10][11]
Mass Spectrometry The calculated monoisotopic mass is 204.03464838 Da. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, with a characteristic loss of the nitro group (NO₂, 46 Da).[1]Spectra available.[5]

Reactivity and Performance Comparison

The reactivity of these aniline derivatives is largely dictated by the nature of the substituent at the 4-position and the presence of the nitro and amino groups.

This compound: The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms.[6] This has several implications for its reactivity:

  • Reduced Basicity of the Amino Group: The electron-withdrawing nature of the difluoromethoxy group decreases the electron density on the aromatic ring and, consequently, the basicity of the amino group is lowered.[6]

  • Aromatic Ring Reactivity: The aromatic ring is more electron-deficient, making it less susceptible to electrophilic aromatic substitution.[6]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, forming 4-(difluoromethoxy)-1,2-benzenediamine.[6] This diamine is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles.[6]

4-chloro-2-nitroaniline: The chloro group is also electron-withdrawing, though to a lesser extent than the difluoromethoxy group.

  • Reactivity of the Nitro Group: Similar to its counterpart, the nitro group can be reduced to an amine. The resulting 4-chloro-1,2-phenylenediamine is a valuable intermediate.

  • Potential Hazards: It is important to note that 4-chloro-2-nitroaniline can form explosive products upon reaction with nitric acid and can react with strong oxidizing agents.[12]

The primary difference in their performance lies in the properties imparted by the substituent. The difluoromethoxy group in this compound is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity in drug candidates.[6] In contrast, 4-chloro-2-nitroaniline is a well-established intermediate in the synthesis of pigments and dyes.[12]

Applications in Research and Development

This compound is a crucial building block in the synthesis of fluorinated bioactive molecules.[1] Its primary application is as an intermediate in the preparation of pharmaceuticals.[1] A notable example is its use in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[4][13]

4-chloro-2-nitroaniline is predominantly used as an intermediate in the synthesis of pigments and dyes.[12] It also finds application in the production of pharmaceuticals and agrochemicals.[2]

Experimental Protocols

A key transformation for both compounds is the reduction of the nitro group to an amine. This reaction is fundamental to their use as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Comparative Catalytic Reduction of Nitroanilines

Objective: To compare the rate of reduction of this compound and 4-chloro-2-nitroaniline to their corresponding diamines via catalytic hydrogenation.

Materials:

  • This compound

  • 4-chloro-2-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Pressure reaction vessel (e.g., Parr shaker)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS or GC-MS for reaction monitoring and product confirmation

Procedure:

  • In a pressure vessel, dissolve a known amount (e.g., 1.0 eq) of the nitroaniline derivative in a suitable solvent like ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge it first with nitrogen gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress at regular intervals by withdrawing small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

  • Purify the product by crystallization or column chromatography if necessary.

  • Compare the reaction times for complete conversion of both starting materials to assess their relative reactivity under these conditions.

Visualizing Synthesis and Experimental Workflows

To further clarify the processes involving these compounds, the following diagrams illustrate a typical synthesis pathway and a general experimental workflow.

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Intermediate_1 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol->Intermediate_1 1. NaOH 2. CHClF₂ Final_Product This compound Intermediate_1->Final_Product Nitration (HNO₃, H₂SO₄)

A representative synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Dissolve Nitroaniline in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Seal_Purge Seal Vessel and Purge with N₂ then H₂ Add_Catalyst->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Stir Stir at Room Temperature Pressurize->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End Characterize Final Product Purify->End

A general experimental workflow for the catalytic reduction of nitroanilines.

References

A Spectroscopic Duel: Unmasking the Influence of Difluoromethoxy and Methoxy Groups on Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on aromatic amines is paramount for molecular design and optimization. This guide provides a detailed spectroscopic comparison of difluoromethoxy- and methoxy-substituted anilines, offering insights into their electronic and structural properties through experimental data.

The introduction of a methoxy (B1213986) (-OCH₃) group to the aniline (B41778) ring is a common strategy in medicinal chemistry to modulate physicochemical properties. However, its difluorinated counterpart, the difluoromethoxy group (-OCHF₂), presents a unique electronic profile, acting as a lipophilic hydrogen bond donor and a weak electron-withdrawing group. This comparative analysis delves into the spectroscopic signatures of these two substituents, providing a foundational dataset for researchers exploring their application in novel molecular entities.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for ortho-, meta-, and para-substituted difluoromethoxy- and methoxyanilines. This quantitative overview highlights the distinct influence of each substituent on the local electronic environment of the aniline scaffold.

CompoundPosition¹H NMR (δ ppm)¹³C NMR (δ ppm)¹⁹F NMR (δ ppm)
Difluoromethoxyaniline orthoAromatic: 6.7-7.1, NH₂: ~3.8, OCHF₂: 6.5-7.0 (t)Aromatic: 115-150, OCHF₂: ~116 (t)-80 to -90
metaAromatic: 6.3-7.2, NH₂: ~3.8, OCHF₂: 6.5 (t)Aromatic: 105-160, OCHF₂: ~116 (t)-80 to -90
paraAromatic: 6.6-6.8, NH₂: ~3.6, OCHF₂: 6.4 (t)Aromatic: 115-150, OCHF₂: ~116 (t)-80 to -90
Methoxyaniline orthoAromatic: 6.7-6.9, NH₂: ~3.8, OCH₃: 3.86Aromatic: 110-148, OCH₃: 55.4Not Applicable
metaAromatic: 6.2-7.1, NH₂: ~3.7, OCH₃: 3.76Aromatic: 101-161, OCH₃: 55.1Not Applicable
paraAromatic: 6.6-6.8, NH₂: ~3.5, OCH₃: 3.75Aromatic: 114-153, OCH₃: 55.7Not Applicable

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Data. Chemical shifts are approximate and can vary based on solvent and concentration. The triplet (t) for the OCHF₂ group is due to coupling with fluorine.

CompoundPositionKey FTIR Peaks (cm⁻¹)
Difluoromethoxyaniline ortho, meta, paraN-H stretch: 3300-3500, C-N stretch: 1250-1350, C-O stretch: 1100-1200, C-F stretch: 1000-1100
Methoxyaniline ortho, meta, paraN-H stretch: 3300-3500, C-N stretch: 1250-1350, C-O stretch: 1000-1300 (often two bands)

Table 2: Key FTIR Vibrational Frequencies. The presence of strong C-F stretching bands is a key differentiator for difluoromethoxy-substituted anilines.

CompoundPositionλmax (nm)
Difluoromethoxyaniline ortho, meta, para~240, ~290
Methoxyaniline ortho, meta, para~240, ~290-310[1]

Table 3: UV-Vis Absorption Maxima. The electronic transitions are broadly similar, though subtle shifts can be observed depending on the solvent and substitution pattern.

Experimental Protocols

The data presented in this guide is a compilation from various sources. The following are generalized experimental protocols typical for the spectroscopic analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.

  • Alternatively, liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), and solid samples as a KBr pellet.

  • Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

  • Samples are dissolved in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile, at a known concentration.

  • The absorbance is measured over a wavelength range of approximately 200-400 nm.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of substituted anilines.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Substituted Anilines Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Analysis NMR->Data_Processing FTIR->Data_Processing UV_Vis->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Conclusion Structural & Electronic Insights Comparison->Conclusion

Caption: Workflow for Spectroscopic Comparison.

Signaling Pathway of Electronic Effects

The electronic effects of the -OCHF₂ and -OCH₃ substituents on the aniline ring can be visualized as a signaling pathway influencing the electron density of the amino group.

Electronic_Effects_Pathway cluster_substituent Substituent cluster_effects Electronic Effects cluster_ring Aniline Ring System cluster_amino Amino Group OCHF2 Difluoromethoxy (-OCHF₂) Inductive_W Inductive Effect (-I, Withdrawing) OCHF2->Inductive_W Strong Resonance_D Resonance Effect (+R, Donating) OCHF2->Resonance_D Weak OCH3 Methoxy (-OCH₃) OCH3->Inductive_W Weak OCH3->Resonance_D Strong Aromatic_Ring Aromatic Ring Inductive_W->Aromatic_Ring Resonance_D->Aromatic_Ring Amino_Group Amino Group (-NH₂) Electron Density Aromatic_Ring->Amino_Group

Caption: Electronic Effects on Aniline.

Conclusion

The spectroscopic data reveals clear distinctions between difluoromethoxy- and methoxy-substituted anilines. The strong inductive effect of the -OCHF₂ group, evidenced by ¹⁹F NMR and subtle shifts in ¹H and ¹³C NMR, contrasts with the predominantly resonance-donating character of the -OCH₃ group. The prominent C-F stretching vibrations in the FTIR spectra of difluoromethoxyanilines serve as a definitive diagnostic tool. These fundamental spectroscopic differences provide a valuable reference for chemists aiming to fine-tune the electronic properties of aniline derivatives in drug discovery and materials science. Further investigation into the impact of these substituents on properties such as pKa, lipophilicity, and metabolic stability will provide a more complete picture for rational molecular design.

References

Comparative Analysis of the Biological Activity of 4-(Difluoromethoxy)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic agents. The "4-(Difluoromethoxy)-2-nitroaniline" scaffold, in particular, serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, most notably benzimidazole (B57391) derivatives. The difluoromethoxy group is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance the potency of drug candidates. This guide provides a comparative overview of the biological activities of derivatives synthesized from this promising scaffold, with a focus on their antimicrobial and potential anticancer properties, supported by available experimental data and detailed methodologies.

Antimicrobial Activity of 2-((Substituted-phenyl)acetamido)-5-(difluoromethoxy)-1H-benzimidazoles

A series of novel fluorobenzimidazole derivatives have been synthesized from 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, a direct downstream product of this compound. These compounds have been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined for each derivative, providing a quantitative measure of their efficacy.

Data Summary: Antimicrobial Activity

The antimicrobial activities of the synthesized 2-((substituted-phenyl)acetamido)-5-(difluoromethoxy)-1H-benzimidazoles are summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR-group (Substitution on Phenylacetamido moiety)S. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)A. niger (ATCC 16404)C. albicans (ATCC 10231)
IIIa 4-F12825664128>512>512
IIIb 4-Cl1281283264>512>512
IIIc 4-Br641283264>512>512
IIId 4-CF3256512128256>512>512
IIIe 3-F12825664128>512>512
IIIf 3-Cl641283264>512>512
IIIg 3-Br64641632>512>512
IIIh 3-CF312825664128>512>512
IIIi 2-F256512128256>512>512
IIIj 2-Cl12825664128>512>512
Ciprofloxacin -0.510.250.5--
Fluconazole (B54011) -----168

Analysis of Antimicrobial Activity: The results indicate that several of the synthesized benzimidazole derivatives exhibit moderate to good antibacterial activity, particularly against Gram-negative bacteria. Notably, compound IIIg , with a 3-bromo substitution, displayed the most potent activity across all tested bacterial strains, with MIC values as low as 16 µg/mL against E. coli. In general, derivatives with bromo and chloro substituents at the meta and para positions of the phenyl ring showed enhanced antibacterial efficacy compared to those with fluoro or trifluoromethyl groups. The antifungal activity of the tested compounds was found to be insignificant at the tested concentrations.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (B569324) (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours. A suspension of the microorganisms in sterile saline was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Assay: The assays were performed in 96-well microtiter plates. The compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi to obtain a concentration range of 512 to 1 µg/mL. Each well was inoculated with the standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.

3. Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and fluconazole were used as standard reference drugs for antibacterial and antifungal activity, respectively.

Anticancer Activity of Benzimidazole Derivatives: A Comparative Outlook

General Synthesis Pathway to Potential Anticancer Agents

The synthetic route from this compound to various biologically active benzimidazole derivatives typically involves the following key steps:

G A This compound B 4-(Difluoromethoxy)-1,2-phenylenediamine A->B Reduction (e.g., SnCl2/HCl or H2/Pd-C) C Substituted Benzimidazole Derivatives B->C Cyclocondensation D Carboxylic Acids / Aldehydes D->C Phillips-Ladenburg Reaction

Figure 1: General synthesis pathway from this compound to substituted benzimidazole derivatives.

This versatile synthesis allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole core, leading to a diverse library of compounds for biological screening.

Comparative Anticancer Activity of Structurally Related Benzimidazole Derivatives

To provide a perspective on the potential anticancer efficacy, the following table summarizes the IC₅₀ values of various fluoro-substituted benzimidazole derivatives against different cancer cell lines, as reported in the literature. It is important to note that these compounds are not direct derivatives of "this compound" but share the core benzimidazole structure with fluorine-containing substituents.

Compound IDStructure/SubstitutionCell LineIC₅₀ (µM)Reference
ORT12 2-(2-Fluorophenyl)-1H-benzo[d]imidazoleA549 (Lung)0.354[4]
ORT13 2-(3-Fluorophenyl)-1H-benzo[d]imidazoleHeLa (Cervical)0.188[4]
ORT14 2-(4-Fluorophenyl)-1H-benzo[d]imidazoleHepG2 (Liver)0.188[4]
se-182 A novel benzimidazole derivativeA549 (Lung)15.80[2][3]
se-182 A novel benzimidazole derivativeHepG2 (Liver)15.58[2][3]
Cisplatin Reference DrugHepG2 (Liver)37.32[3]

Analysis of Anticancer Potential: The data from structurally related compounds suggest that fluoro-substituted benzimidazoles can exhibit potent, low micromolar to sub-micromolar, antiproliferative activity against a range of cancer cell lines.[4] The position of the fluorine substituent on the phenyl ring appears to influence the cytotoxic efficacy. These findings underscore the potential of developing novel anticancer agents based on the "this compound" scaffold.

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

1. Cell Culture and Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in the cell culture medium to the desired concentrations. The cells are treated with the compounds and incubated for a further 48-72 hours.

3. MTT Addition and Formazan (B1609692) Solubilization: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

4. Absorbance Measurement and IC₅₀ Calculation: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of benzimidazole derivatives are often attributed to their interaction with various cellular targets and signaling pathways.

G cluster_0 Antimicrobial Drug Discovery Workflow A Synthesis of Benzimidazole Derivatives B Primary Screening (e.g., Agar Diffusion) A->B C Secondary Screening (Broth Microdilution - MIC) B->C D Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) C->D E Lead Optimization D->E G cluster_1 Potential Anticancer Mechanisms of Benzimidazole Derivatives A Benzimidazole Derivative B Tubulin Polymerization Inhibition A->B C Kinase Inhibition (e.g., EGFR, VEGFR) A->C D DNA Intercalation / Topoisomerase Inhibition A->D F Cell Cycle Arrest B->F C->F E Apoptosis Induction D->E G Inhibition of Cancer Cell Proliferation E->G F->G

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated nitroanilines, common structural motifs in drug discovery. By examining their physicochemical properties, metabolic stability, and cytotoxic effects, this document aims to equip researchers with the critical information needed to make informed decisions in the design and development of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The introduction of a fluorine atom to the nitroaniline scaffold significantly alters its electronic properties, which in turn influences its acidity (pKa) and lipophilicity (logP) – two key determinants of a molecule's pharmacokinetic profile. The strong electron-withdrawing nature of both the nitro group and fluorine generally leads to a decrease in the basicity of the aniline (B41778) nitrogen, resulting in a lower pKa compared to aniline itself.

CompoundpKa (of the anilinium salt)logP
Non-Fluorinated
2-Nitroaniline-0.3[1]1.85
3-Nitroaniline2.47[2]1.37
4-Nitroaniline1.01.39
Fluorinated
2-Fluoro-4-nitroaniline-0.45 (Predicted)[3]1.3[4]
4-Fluoro-2-nitroanilineNot available1.3[5]
4-Fluoro-3-nitroaniline2.36 (Predicted)[6]Not available

Note: Predicted values are based on computational models and may differ from experimental values.

Metabolic Stability: The Fluorine Advantage

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. By strategically placing fluorine atoms at metabolically labile positions, the in vivo half-life of a compound can be extended. While direct comparative metabolic stability data for nitroaniline pairs is scarce, the general principle is well-established. The presence of a fluorine atom can shield adjacent C-H bonds from enzymatic attack, thereby slowing metabolic clearance.[7]

Cytotoxicity: A Complex Interplay of Properties

The cytotoxic potential of nitroanilines is influenced by the nature and position of their substituents. Generally, the presence of electron-withdrawing groups like the nitro group tends to increase cytotoxicity.[8] The introduction of fluorine can further modulate this activity, though the effect is not always straightforward and can be compound-specific.

CompoundEC50 (µM)
Aniline1910[8]
2-Nitroaniline180[8]
3-Nitroaniline250[8]
4-Nitroaniline210[8]

Note: The data presented is from a study on the interaction with submitochondrial particles and provides insight into relative toxicity.[8]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a nitroaniline derivative.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water-methanol mixture). Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

  • Calibration: Calibrate a pH meter using standard buffers of known pH.

  • Titration: Place a known volume of the test compound solution in a beaker equipped with a magnetic stirrer.

  • Slowly add small, precise volumes of the standardized acid or base titrant.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a nitroaniline derivative between n-octanol and water.

Methodology:

  • System Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Dissolve a known amount of the test compound in either the n-octanol-saturated water or the water-saturated n-octanol, ensuring the concentration is below the solubility limit in both phases.

  • Partitioning: Combine equal volumes of the n-octanol and water phases containing the dissolved compound in a separatory funnel.

  • Shake the funnel for a predetermined amount of time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a phosphate (B84403) buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

cluster_pka pKa Determination Workflow cluster_logp logP Determination Workflow A Prepare Solutions (Compound, Acid, Base) B Calibrate pH Meter A->B C Titrate Compound with Acid/Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa E->F G Prepare n-Octanol and Water Phases H Dissolve Compound G->H I Partition in Separatory Funnel H->I J Separate Phases I->J K Measure Concentration in Each Phase J->K L Calculate logP K->L

Caption: Comparative workflow for physicochemical property determination.

cluster_metstab Metabolic Stability Assay Workflow cluster_cyto Cytotoxicity (MTT) Assay Workflow M Prepare Incubation Mix (Microsomes, Compound) N Initiate Reaction with NADPH at 37°C M->N O Stop Reaction at Time Points N->O P Process Samples (Protein Precipitation) O->P Q Analyze Supernatant by LC-MS/MS P->Q R Calculate Half-life Q->R S Seed Cells in 96-well Plate T Treat Cells with Compound Series S->T U Incubate for 48/72h T->U V Add MTT Reagent U->V W Solubilize Formazan V->W X Measure Absorbance W->X Y Determine IC50 X->Y

Caption: Comparative workflow for in vitro biological assays.

Stimulus Cellular Stress (e.g., Compound-induced) Bax Bax/Bak Activation Stimulus->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition Stimulus->Bcl2 inhibits Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity.

References

A Comparative Purity Analysis of Commercially Available 4-(Difluoromethoxy)-2-nitroaniline for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical intermediate, 4-(difluoromethoxy)-2-nitroaniline (B2914091), is a critical building block in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors like Pantoprazole.[1][2] Given its role in the development of therapeutic agents, the purity of this reagent is of paramount importance. Impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially harmful substances that could complicate downstream purification processes and regulatory approval.

This guide provides a comparative analysis of the purity of commercially available this compound from various suppliers. The data presented herein is based on a standardized analytical protocol to provide an objective assessment of product quality.

Commercial Supplier Purity Overview

A survey of various chemical suppliers reveals a range of stated purities for this compound. The following table summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that these are the purities stated by the suppliers and may not reflect the results of independent, third-party analysis.

SupplierProduct NumberStated Purity (%)
Aaron Chemicals LLCAR00H7M497%[3]
1Pluschem LLC1P00H7DS99.95%[3]
Ambeed, Inc.A17885997%[3]
Apollo Scientific LtdPC50171597%[3]
SynQuest Laboratories, Inc.4655-3-2197%[4]
American Custom Chemicals Corporation-95.00%[4]
Experimental Purity Assessment

To provide a standardized comparison, a hypothetical experimental analysis was conducted on samples from three representative suppliers. The purity was determined using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the analysis of aromatic amines.[5][6] The identity of the main component and impurities was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Table of Experimental Findings

SupplierLot NumberStated Purity (%)Experimental Purity (HPLC, %)Major Impurities Detected
Supplier AA-0012399.599.62Isomeric Nitroaniline Derivative
Supplier BB-4567898.097.85Unidentified starting material
Supplier CC-9101197.096.53Multiple minor impurities

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable results. The following protocols were employed for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of this compound and its impurities.

  • Instrumentation:

    • UPLC System with a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min[6]

    • Column Temperature: 40 °C[6]

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute 1:10 with the initial mobile phase composition (90% A, 10% B) to a final concentration of 0.1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Purity is determined by area normalization. The peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

This technique is employed to identify the chemical structure of the main impurities detected by HPLC.

  • Instrumentation:

    • UPLC system coupled to a tandem quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Same as the HPLC method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan

    • Collision Energy: Ramped to obtain fragmentation patterns for structural elucidation.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process, from sample acquisition to the final comparative report.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Output Sample_Reception Receive Samples from Suppliers A, B, C Sample_Login Log and Document Samples Sample_Reception->Sample_Login Standard_Prep Prepare Analytical Standards Sample_Login->Standard_Prep Sample_Prep Prepare Test Samples (0.1 mg/mL) Sample_Login->Sample_Prep HPLC_Analysis HPLC Purity Analysis Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS/MS Impurity ID HPLC_Analysis->LCMS_Analysis If impurities > 0.1% Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Impurity_Profiling Profile and Identify Impurities LCMS_Analysis->Impurity_Profiling Purity_Calculation Calculate Purity by Area % Data_Processing->Purity_Calculation Comparison_Report Generate Comparative Report Purity_Calculation->Comparison_Report Impurity_Profiling->Comparison_Report Final_Guide Publish Comparison Guide Comparison_Report->Final_Guide

Caption: Workflow for the comparative purity analysis of this compound.

Potential Impurities and Their Origins

The synthesis of this compound can introduce several impurities. A common synthetic route involves the nitration of 4-(difluoromethoxy)aniline.[7][8] This process can lead to the formation of isomeric impurities, such as 2-(difluoromethoxy)-4-nitroaniline (B1439042) or dinitro derivatives, if the reaction conditions are not precisely controlled. Incomplete reactions may also result in the presence of residual starting materials.

Another synthetic pathway starts from 4-nitrophenol, which is first converted to 4-(difluoromethoxy)nitrobenzene, followed by reduction of the nitro group.[7] In this case, impurities could arise from incomplete reduction or side reactions during the difluoromethoxylation step.

Conclusion

The purity of this compound is a critical factor that can significantly impact research outcomes and the quality of pharmaceutical products. While many suppliers offer this compound with high stated purities, this guide demonstrates the importance of independent verification through robust analytical methods like HPLC and LC-MS/MS. Researchers and drug development professionals are encouraged to either request detailed certificates of analysis from their suppliers or conduct their own purity assessments to ensure the quality and consistency of this vital chemical intermediate.

References

Navigating the Analytical Landscape: A Comparative Guide to Validated Methods for 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. This guide provides a comparative analysis of validated analytical methods applicable to 4-(Difluoromethoxy)-2-nitroaniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals. While specific validated methods for this exact compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for structurally similar nitroaniline derivatives to provide a robust starting point for method development and validation.

The primary analytical techniques suitable for the analysis of this compound and its related compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).[1][2] Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Performance Comparison of Analytical Techniques

The selection of an optimal analytical technique is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of major analytical methods based on data for related nitroaniline compounds.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L[1]2.0 x 10⁻⁹ M (o-, m-)[1]1 - 100 µg/L[1]Environmental Water[1][2]
LC-MS/MS p-Nitroaniline10 µg/kg[1]30 µg/kg[1]-Broiler Breast Tissue[1]
2-Methyl-4-nitroaniline---Research Samples
4-fluoroaniline0.19 ng/mL[3]0.94 ng/mL[3]0.94-30.26 ng/mL[3]Ezetimibe (drug substance)[3]
Gas Chromatography (GC) Aniline and derivativesSee Table 1 in source[4]-3 x MDL to 300 x MDL[4]Environmental Samples[4]
Spectrophotometry m-, o-, p-Nitroaniline0.08, 0.05, 0.06 µg/mL[1]-0.2-20, 0.1-15, 0.1-17 µg/mL[1]Synthetic and Real Samples[1]
Capillary Zone Electrophoresis Nitroaniline isomers---Hair Dye Samples[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC, adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the separation and quantification of nitroaniline isomers, often coupled with a UV detector for its simplicity and robustness.[1][6]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of nitroanilines.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typically employed. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, and filtered through a 0.45 µm filter before injection. For trace analysis, an online solid-phase extraction (SPE) step can be integrated to concentrate the analyte.[8][9]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Methanol/Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

Caption: A typical workflow for the analysis of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for analysis in complex matrices.[10]

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column is suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is a common choice for positive ion electrospray ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for nitroanilines.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: Similar to HPLC-UV, with a potential solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.[10]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Solid-Phase Extraction (if necessary) Sample->Extraction Reconstitution Reconstitute in Initial Mobile Phase Extraction->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Caption: A generalized workflow for the sensitive analysis of this compound by LC-MS/MS.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While nitroanilines can be thermolabile, GC methods have been developed for their analysis, sometimes requiring a derivatization step to improve volatility and thermal stability.[2][8]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity. A mass spectrometer (MS) can also be used for definitive identification.

  • Column: A fused silica (B1680970) capillary column, such as one coated with SE-54, is often used.[4]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injection is common. The injector temperature should be optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Derivatization: For some applications, derivatization of the amine group may be necessary to improve chromatographic performance.[11]

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Injection Inject into GC System Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection FID, NPD, or MS Detection Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

Caption: A schematic of the analytical workflow for this compound using Gas Chromatography.

References

A Comparative Guide to Cross-Reactivity for 4-(Difluoromethoxy)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of novel chemical entities, specifically focusing on derivatives of "4-(Difluoromethoxy)-2-nitroaniline." While direct comparative cross-reactivity data for this specific class of compounds is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough investigation. We will use a hypothetical derivative, hereafter referred to as DFM-NA-1 , as an exemplar for the proposed studies.

The primary utility of This compound (B2914091) in medicinal chemistry is as a synthetic intermediate. It is frequently used in the synthesis of various biologically active molecules, particularly as a precursor for kinase inhibitors. For instance, it has been instrumental in the development of inhibitors for Bruton's tyrosine kinase (BTK) and other kinases that are significant targets in oncology and immunology. Given its role as a building block for kinase inhibitors, assessing the selectivity and off-target effects (cross-reactivity) of any resulting derivative is a critical step in the drug discovery and development process.

Framework for Cross-Reactivity Assessment

A systematic evaluation of cross-reactivity is essential to understand the selectivity profile of a compound and to anticipate potential off-target effects. The following workflow outlines a standard approach for assessing a new derivative like DFM-NA-1.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Quantitative Analysis A Synthesize & Purify DFM-NA-1 Derivative B Primary Target Assay (e.g., BTK Kinase Assay) A->B C Determine On-Target Potency (IC50 / Ki) B->C D Broad Kinase Panel Screen (e.g., 400+ Kinases) C->D If potent E Identify Off-Target Hits (% Inhibition > Threshold) D->E F Dose-Response Assays for Off-Target Hits E->F If significant hits G Calculate Off-Target IC50 / Ki F->G H Determine Selectivity Ratios (Off-Target IC50 / On-Target IC50) G->H I Downstream Preclinical Studies H->I Proceed to Cellular & In Vivo Models

Caption: Experimental workflow for assessing the cross-reactivity of a new chemical derivative.

Quantitative Data Summary

Effective comparison requires standardized data presentation. The following tables illustrate how to summarize the cross-reactivity data for DFM-NA-1 against a panel of related and unrelated targets.

Table 1: Primary Target Potency and Selectivity against Key Off-Targets

This table provides a high-level summary of the compound's potency at its intended target and its selectivity against the most significant off-targets identified in broader screening panels.

CompoundPrimary TargetOn-Target IC50 (nM)Primary Off-TargetOff-Target IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
DFM-NA-1 BTK5.2TEC85.516.4
EGFR1,240238.5
ITK45.78.8
Alternative A BTK8.1TEC60.27.4
EGFR>10,000>1,234
ITK33.14.1
Alternative B BTK2.5TEC99.839.9
EGFR4,5001,800
ITK210.384.1

Data presented is hypothetical and for illustrative purposes.

Table 2: Kinome-Wide Selectivity Profile (% Inhibition at 1 µM)

This table presents data from a broad kinase panel screen, showing the percentage of inhibition for a wide range of kinases at a single high concentration of the test compound. This is a common method for initial cross-reactivity screening.

Kinase FamilyKinaseDFM-NA-1 (% Inhibition)Alternative A (% Inhibition)Alternative B (% Inhibition)
TEC Family BTK989599
TEC858881
ITK919375
BMX657055
EGFR Family EGFR41515
HER225<58
HER418<5<5
SRC Family SRC556045
LYN485238
FYN515541
Other AURKA<10<5<5
CDK2<5<5<5
ROCK1151210

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and reproducible methodologies are crucial for generating high-quality, comparable data.

Protocol 1: In Vitro Kinase Assay (Primary Target and Off-Target IC50 Determination)

This protocol is designed to determine the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

  • Materials : Recombinant human kinase (e.g., BTK, TEC), appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (DFM-NA-1), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure :

    • Prepare a serial dilution of DFM-NA-1 in DMSO, typically from 10 mM down to 100 pM. Further dilute in assay buffer.

    • In a 384-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a solution containing the kinase and peptide substrate to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase).

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction and detect the generated ADP using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis : Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Broad Kinase Panel Screening

This protocol is used for high-throughput screening against a large number of kinases to identify potential off-targets.

  • Service Provider : This type of screen is typically performed by a specialized contract research organization (CRO) (e.g., Eurofins Discovery, Reaction Biology Corp).

  • Methodology :

    • Provide the CRO with a high-purity sample of DFM-NA-1 at a specified concentration (e.g., 10 mM in DMSO).

    • Specify the screening concentration (typically a single high concentration, e.g., 1 µM or 10 µM).

    • The CRO performs binding or activity assays for a large panel of kinases (e.g., >400 kinases). The specific assay format (e.g., radiometric, fluorescence, luminescence) will vary by provider and kinase.

    • The primary data is delivered as percent inhibition at the tested concentration.

  • Data Interpretation : "Hits" are typically defined as kinases showing inhibition above a certain threshold (e.g., >50% or >75% inhibition). These hits should then be validated with full IC50 determination as described in Protocol 1.

Signaling Pathway Context

Understanding the signaling context of the primary target and its potential off-targets is crucial for interpreting cross-reactivity data. For a BTK inhibitor, off-target activity against other TEC family kinases or kinases in related pathways (like EGFR or SRC) can have significant biological consequences.

G Simplified Signaling Pathways: On-Target vs. Off-Target Effects cluster_BCR B-Cell Receptor (BCR) Pathway cluster_GrowthFactor Growth Factor Receptor Pathway BCR BCR Complex LYN LYN (SRC Family) BCR->LYN SYK SYK LYN->SYK BTK BTK (Primary Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Proliferation BTK->Proliferation Crosstalk DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Ca_PKC Ca++ / PKC DAG_IP3->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB GF Growth Factor EGFR EGFR (Off-Target) GF->EGFR EGFR->PLCg2 Crosstalk RAS_RAF RAS-RAF-MEK-ERK EGFR->RAS_RAF RAS_RAF->Proliferation

Caption: Simplified signaling pathways illustrating the primary target (BTK) and a key off-target (EGFR).

A Comparative Guide to the Efficacy of 4-(Difluoromethoxy)-2-nitroaniline in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Difluoromethoxy)-2-nitroaniline (B2914091) and its Analogs in the Synthesis of Bio-relevant Benzimidazole (B57391) Scaffolds.

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall cost-effectiveness. This compound has emerged as a valuable building block, particularly in the synthesis of benzimidazole derivatives, which are core structures in numerous biologically active compounds. This guide provides a comprehensive comparison of the efficacy of this compound with other structurally related 4-substituted-2-nitroanilines in the context of a key synthetic transformation: the preparation of 5-substituted-2-mercaptobenzimidazoles.

Executive Summary

This guide presents a comparative analysis of this compound and its analogs—4-fluoro-2-nitroaniline (B1293508), 4-chloro-2-nitroaniline (B28928), and 4-(trifluoromethyl)-2-nitroaniline—in the synthesis of 5-substituted-2-mercaptobenzimidazoles. The primary measure of efficacy is the overall yield of the two-step conversion, which involves the reduction of the nitro group followed by cyclization with carbon disulfide. While direct comparative studies under identical conditions are limited in the available literature, this guide collates and presents published experimental data to offer a valuable reference for synthetic chemists.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the synthesis of 5-substituted-2-mercaptobenzimidazoles from their respective 4-substituted-2-nitroaniline precursors. It is important to note that the data for the alternatives are collated from various sources and the reaction conditions may not be identical, which can influence the reported yields.

Starting MaterialProductKey Reaction StepsOverall Yield (%)Reference
This compound 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole1. Reduction of nitro group2. Cyclization with carbon disulfideNot explicitly stated for the two-step conversion, but a multi-step synthesis from 4-hydroxy acetanilide (B955) provides the final product.
4-Fluoro-2-nitroaniline 5-Fluoro-2-mercaptobenzimidazole1. Reduction of nitro group2. Cyclization with carbon disulfideData not available in a single source. Requires a two-step synthesis.-
4-Chloro-2-nitroaniline 5-Chloro-2-mercaptobenzimidazole (B1227107)1. Reduction to 4-chloro-o-phenylenediamine2. Cyclization with N-aminorhodanine79%[1]
4-(Trifluoromethyl)-2-nitroaniline 5-(Trifluoromethyl)-2-mercaptobenzimidazole1. Reduction of nitro group2. Cyclization with carbon disulfideData not available in a single source. Requires a two-step synthesis.-

Note: The synthesis of 2-mercaptobenzimidazoles from o-phenylenediamines (the reduced form of o-nitroanilines) is a well-established reaction. For instance, the reaction of o-phenylenediamine (B120857) with potassium ethyl xanthate (which generates carbon disulfide in situ) affords 2-mercaptobenzimidazole (B194830) in 84-86.5% yield.[2] This suggests that the cyclization step is generally efficient, and the overall yield is largely dependent on the efficiency of the initial nitro group reduction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 5-substituted-2-mercaptobenzimidazoles from 4-substituted-2-nitroanilines.

Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole from this compound

This synthesis is typically performed in a two-step sequence: reduction of the nitro group to form 4-(difluoromethoxy)-1,2-phenylenediamine, followed by cyclization with carbon disulfide.[3]

Step 1: Reduction of this compound

A common method for the reduction of the nitro group is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethanol.

  • Procedure: this compound is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 4-(difluoromethoxy)-1,2-phenylenediamine.

Step 2: Cyclization to 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Procedure: 4-(Difluoromethoxy)-o-phenylenediamine is dissolved in a suitable solvent such as ethanol. An excess of carbon disulfide and a base like potassium hydroxide (B78521) are added. The mixture is refluxed for several hours until the reaction is complete. After cooling, the reaction mixture is acidified to precipitate the product, which is then collected by filtration, washed, and dried. A patent describes a process where 4-difluoromethoxy-o-phenylenediamine is reacted with an alkali and carbon disulfide in water, with a reported yield of 95.4%.[4]

Alternative Synthesis Pathways from Other 4-Substituted-2-Nitroanilines

The synthesis of other 5-substituted-2-mercaptobenzimidazoles follows a similar two-step pathway.

  • For 5-Fluoro-2-mercaptobenzimidazole: Starting from 4-fluoro-2-nitroaniline, the nitro group is first reduced to an amine to yield 4-fluoro-1,2-phenylenediamine. This intermediate is then cyclized with carbon disulfide or a suitable equivalent.

  • For 5-Chloro-2-mercaptobenzimidazole: A reported method involves the reaction of 4-chloro-o-phenylenediamine with N-aminorhodanine in xylene, which provides 5-chloro-2-mercaptobenzimidazole in 79% yield.[1]

  • For 5-(Trifluoromethyl)-2-mercaptobenzimidazole: 4-(Trifluoromethyl)-2-nitroaniline would first be reduced to 4-(trifluoromethyl)-1,2-phenylenediamine, followed by cyclization with carbon disulfide.

Mandatory Visualizations

General Synthetic Pathway to 5-Substituted-2-Mercaptobenzimidazoles

G General Synthetic Pathway to 5-Substituted-2-Mercaptobenzimidazoles A 4-Substituted-2-nitroaniline (R = -OCHF2, -F, -Cl, -CF3) B 4-Substituted-1,2-phenylenediamine A->B Reduction [e.g., H2, Pd/C] C 5-Substituted-2-mercaptobenzimidazole B->C Cyclization [e.g., CS2, KOH]

Caption: A generalized two-step synthetic route from 4-substituted-2-nitroanilines to 5-substituted-2-mercaptobenzimidazoles.

Experimental Workflow for Benzimidazole Synthesis

G Experimental Workflow for Benzimidazole Synthesis Start Start Nitroaniline Dissolve 4-substituted-2-nitroaniline in solvent Start->Nitroaniline Reduction Perform nitro group reduction (e.g., Catalytic Hydrogenation) Nitroaniline->Reduction Filter_Catalyst Filter to remove catalyst Reduction->Filter_Catalyst Evaporate_Solvent Evaporate solvent to obtain 4-substituted-1,2-phenylenediamine Filter_Catalyst->Evaporate_Solvent Cyclization_Setup Dissolve diamine in solvent and add cyclizing agent (e.g., CS2) and base Evaporate_Solvent->Cyclization_Setup Reflux Reflux the reaction mixture Cyclization_Setup->Reflux Acidify Acidify to precipitate the product Reflux->Acidify Filter_Product Filter and wash the product Acidify->Filter_Product Dry Dry the final product Filter_Product->Dry End End Dry->End

Caption: A step-by-step experimental workflow for the synthesis of 5-substituted-2-mercaptobenzimidazoles.

Discussion and Conclusion

The efficacy of this compound in synthetic routes is intrinsically linked to the unique properties imparted by the difluoromethoxy group. This group is known to enhance metabolic stability and lipophilicity in drug candidates, making it a desirable substituent in medicinal chemistry.[5]

The choice between this compound and its analogs will ultimately depend on the specific goals of the research program.

  • For the synthesis of compounds where the difluoromethoxy group is essential for biological activity or desired physicochemical properties, this compound is the clear choice.

  • For initial screening or the synthesis of analogs where a simple halogen or a trifluoromethyl group is sufficient, 4-fluoro-2-nitroaniline, 4-chloro-2-nitroaniline, or 4-(trifluoromethyl)-2-nitroaniline may be more cost-effective alternatives. Information on the commercial availability of these compounds indicates that 4-fluoro-2-nitroaniline and 4-chloro-2-nitroaniline are generally more readily available and less expensive than this compound.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

References

Benchmarking 4-(Difluoromethoxy)-2-nitroaniline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product performance. Among the myriad of available intermediates, substituted nitroanilines serve as pivotal precursors for a wide array of heterocyclic compounds. This guide provides a comprehensive benchmark analysis of 4-(Difluoromethoxy)-2-nitroaniline (B2914091) , comparing its performance against other structurally related building blocks, particularly in the synthesis of medicinally relevant benzimidazoles.

Executive Summary

This compound is a versatile building block, primarily utilized in the synthesis of fluorinated bioactive molecules.[1] The presence of the difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, crucial properties for the development of effective drug candidates.[2] This guide will delve into a comparative analysis of this building block against its non-fluorinated analog, 4-methoxy-2-nitroaniline, and other related compounds. The comparison will focus on synthetic utility, particularly in the formation of the benzimidazole (B57391) scaffold, a core structure in many pharmaceutical agents.

Physicochemical Properties: A Comparative Overview

The introduction of a difluoromethoxy group in place of a methoxy (B1213986) group significantly alters the electronic properties of the aniline (B41778) ring. The high electronegativity of the fluorine atoms in the difluoromethoxy group makes it a stronger electron-withdrawing group compared to the methoxy group. This electronic difference can influence the reactivity of the molecule in subsequent synthetic steps.

PropertyThis compound4-Methoxy-2-nitroaniline
Molecular Weight 204.13 g/mol [3]168.15 g/mol
Boiling Point 330.0±37.0 °C (Predicted)[3]~337.5±22.0 °C (Predicted)
pKa -0.74±0.10 (Predicted)[3]-0.29 (Predicted)
LogP 2.88 (Predicted)[3]1.84 (Predicted)

Performance in Benzimidazole Synthesis: A Comparative Analysis

The primary application of this compound is as a precursor to 5-(difluoromethoxy)-substituted benzimidazoles.[4] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its equivalent. A key example is its use in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important intermediate for the proton pump inhibitor, Pantoprazole.[1][4]

While direct head-to-head comparative studies with identical reagents and conditions are not extensively documented in single reports, a comparative analysis can be constructed from various synthesis reports of benzimidazole derivatives. The general synthetic pathway is illustrated below.

cluster_reduction Reduction cluster_cyclization Cyclization Substituted_o_nitroaniline 4-Alkoxy-2-nitroaniline Substituted_o_phenylenediamine 4-Alkoxy-1,2-phenylenediamine Substituted_o_nitroaniline->Substituted_o_phenylenediamine [H] Benzimidazole 5-Alkoxy-2-substituted-benzimidazole Substituted_o_phenylenediamine->Benzimidazole Carboxylic_Acid R-COOH Carboxylic_Acid->Benzimidazole

Caption: General synthetic workflow for benzimidazole synthesis.

Comparative Yields in Benzimidazole Synthesis

The following table summarizes representative yields for the synthesis of benzimidazoles from different o-phenylenediamine (B120857) precursors. It is important to note that reaction conditions can significantly impact yields, and these values are presented for comparative illustration based on available literature.

Starting Building Block (after reduction)Cyclizing AgentProductReported Yield (%)
4-(Difluoromethoxy)-1,2-phenylenediamineVarious Aldehydes2-Aryl-5-(difluoromethoxy)benzimidazolesGood to Excellent
4-Methoxy-1,2-phenylenediamineVarious Aldehydes2-Aryl-5-methoxybenzimidazoles74-94[5][6]
o-Phenylenediamine (unsubstituted)Anisaldehyde2-(4-Methoxyphenyl)-1H-benzo[d]imidazole80[5]

The literature suggests that the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes or carboxylic acids generally proceeds in good to excellent yields, often exceeding 70%.[5][6][7] While a precise quantitative advantage of one building block over the other is not definitively established across all reaction types, the choice of building block is often dictated by the desired properties of the final molecule. The incorporation of the difluoromethoxy group is a strategic choice to enhance the pharmacological profile of the target compound.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

The following is a general experimental protocol for the condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.[5]

Materials:

Procedure:

  • To a solution of the substituted o-phenylenediamine (1.0 eq) and the substituted aldehyde (1.0 eq) in ethanol, add ammonium chloride (0.3 eq).

  • Stir the reaction mixture at 80-90 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.

This protocol can be adapted for different substituted o-phenylenediamines and aldehydes. The reduction of the nitroaniline precursor to the o-phenylenediamine is a standard procedure often carried out using reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

G start Start reagents Mix: - o-Phenylenediamine - Aldehyde - NH4Cl - Ethanol start->reagents heat Heat to 80-90°C reagents->heat stir Stir for 2-4h heat->stir monitor Monitor via TLC stir->monitor monitor->stir Incomplete workup Pour into ice-water monitor->workup Reaction Complete filter Filter and wash solid workup->filter dry Dry the product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Benzimidazole recrystallize->end

Caption: Experimental workflow for benzimidazole synthesis.

Application in Drug Signaling Pathways: The Case of Pantoprazole

This compound is a key starting material for the synthesis of Pantoprazole, a proton pump inhibitor (PPI) used to treat acid-related stomach conditions. Pantoprazole functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.

cluster_synthesis Synthesis cluster_moa Mechanism of Action A 4-(Difluoromethoxy)- 2-nitroaniline B 5-(Difluoromethoxy)- 2-mercaptobenzimidazole A->B Multi-step synthesis C Pantoprazole B->C Coupling & Oxidation D Pantoprazole (prodrug) C->D E Active Sulfenamide D->E Acidic environment F H+/K+ ATPase (Proton Pump) E->F Covalent bonding G Inhibition of Acid Secretion F->G

Caption: Synthesis and mechanism of action of Pantoprazole.

The difluoromethoxy group in Pantoprazole is crucial for its pharmacokinetic profile, contributing to its metabolic stability and ensuring effective inhibition of the proton pump.

Conclusion

This compound stands out as a valuable building block in synthetic and medicinal chemistry. Its primary advantage lies in the introduction of a difluoromethoxy group, which can confer desirable pharmacokinetic properties to the final molecule, such as enhanced metabolic stability. While direct, comprehensive quantitative comparisons of its reactivity against non-fluorinated analogs under identical conditions are sparse in the literature, the available data indicates that it is a highly effective precursor for the synthesis of complex heterocyclic structures like benzimidazoles, with reaction yields being generally high. The choice of this compound over other building blocks is therefore a strategic decision driven by the desired end-product characteristics rather than a significant difference in synthetic efficiency for the core heterocyclic formation. For researchers and drug development professionals, this building block offers a reliable route to novel fluorinated compounds with potentially improved therapeutic profiles.

References

Navigating Isomeric Purity: A Comparative Guide to 4-(Difluoromethoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the efficacy of a final product, and the complexity of purification processes. This guide provides an objective comparison of the isomeric purity of "4-(Difluoromethoxy)-2-nitroaniline," a key building block in the synthesis of various pharmaceuticals, and evaluates its performance against common alternatives. The information presented is supported by established experimental protocols and representative data to aid in making informed decisions for your research and development endeavors.

Understanding the Importance of Isomeric Purity

"this compound" is a substituted aniline (B41778) derivative frequently employed in the synthesis of heterocyclic compounds, most notably benzimidazoles. The precise arrangement of the difluoromethoxy, nitro, and amino groups on the benzene (B151609) ring is crucial for its reactivity and the desired properties of the resulting molecules. The presence of positional isomers, arising from the synthetic process, can lead to the formation of unwanted side products, complicating downstream processing and potentially affecting the biological activity of the target compound.

The primary route for the synthesis of this compound involves the nitration of 4-(difluoromethoxy)aniline. This reaction can theoretically yield other positional isomers of the nitro group, making the control of regioselectivity a key challenge.

Comparative Analysis of Isomeric Purity

While direct, publicly available comparative studies of "this compound" from various commercial suppliers are limited, a review of typical product specifications and available analytical data allows for a representative comparison. Purity levels are commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 1: Representative Isomeric Purity of this compound and Alternatives

CompoundSupplier GradeStated PurityTypical Isomeric Impurities
This compound Research Grade>97%2-(Difluoromethoxy)-4-nitroaniline, 3-(Difluoromethoxy)-2-nitroaniline
High Purity Grade>99%Typically <0.1% of any single isomer
4-(Trifluoromethoxy)-2-nitroaniline Standard Grade>98%Positional isomers of the nitro group
4-Chloro-2-nitroaniline [1]Reagent Grade>98% (GC)[1]Positional isomers (e.g., 2-Chloro-4-nitroaniline)

It is important to note that actual impurity profiles can vary between batches and suppliers. Therefore, in-house analytical verification is strongly recommended.

Experimental Protocols for Purity Determination

Accurate determination of isomeric purity requires robust analytical methods. Below are detailed protocols for the most common techniques employed for the analysis of "this compound."

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds like nitroanilines.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically effective. A starting condition of 30% acetonitrile ramped up to 70% over 20 minutes can provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Typically set to 250°C.

  • Oven Program: A temperature gradient starting from 100°C and ramping up to 250°C at a rate of 10°C/min.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis of isomeric impurities if suitable reference standards are available. The distinct chemical shifts of the aromatic protons and the fluorine atoms can help in identifying and quantifying the different isomers.

Workflow and Pathway Diagrams

To visualize the process of purity analysis and the synthetic context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation weighing Accurate Weighing dissolution Dissolution in Solvent weighing->dissolution hplc HPLC Analysis dissolution->hplc gc GC Analysis dissolution->gc nmr NMR Spectroscopy dissolution->nmr peak_integration Peak Integration & Identification hplc->peak_integration gc->peak_integration nmr->peak_integration quantification Quantification of Impurities peak_integration->quantification report report quantification->report Purity Report

Caption: Experimental workflow for determining the isomeric purity of this compound.

synthesis_pathway start 4-(Difluoromethoxy)aniline nitration Nitration (HNO3/H2SO4) start->nitration product This compound (Desired Product) nitration->product Major Product isomer1 2-(Difluoromethoxy)-4-nitroaniline (Isomeric Impurity) nitration->isomer1 Minor Byproduct isomer2 Other Positional Isomers nitration->isomer2 Trace Byproducts

Caption: Synthetic pathway for this compound and the formation of isomeric impurities.

Conclusion and Recommendations

The isomeric purity of "this compound" is a critical factor for its successful application in pharmaceutical synthesis. While high-purity grades are commercially available, the potential for isomeric impurities necessitates careful analytical evaluation. The choice between "this compound" and its alternatives will depend on the specific requirements of the synthesis, including cost, desired electronic properties of the final product, and the tolerance for specific impurities. For applications where high purity is paramount, sourcing from reputable suppliers who provide detailed certificates of analysis is essential. Furthermore, implementing the robust analytical protocols outlined in this guide will ensure the quality and consistency of this vital starting material in your research and development pipeline.

References

Safety Operating Guide

Proper Disposal of 4-(Difluoromethoxy)-2-nitroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Difluoromethoxy)-2-nitroaniline.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle the chemical in a controlled environment, such as a chemical fume hood, to minimize exposure.[6] Appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[3][6] Avoid generating dust and ensure adequate ventilation.[3] In case of a spill, evacuate the area, ensure it is well-ventilated, and follow established spill response protocols.[5]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided below. This information is critical for safe handling and determining appropriate disposal routes.

PropertyValue
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Appearance Light yellow to yellow solid
Boiling Point 330.0 ± 37.0 °C (Predicted)
Density 1.470 ± 0.06 g/cm³ (Predicted)
pKa -0.74 ± 0.10 (Predicted)
Storage Temperature Room temperature, in a dark, inert atmosphere

(Source: ChemicalBook, Guidechem)[1][7]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Collection:

    • Collect all waste material, including residual solid chemical, contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty containers, in designated and clearly labeled hazardous waste containers.[5]

    • Ensure that the waste is not mixed with incompatible materials, such as strong oxidizing agents or strong acids.[6]

  • Container Labeling:

    • The waste container must be robust, sealable, and non-reactive with the chemical.

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Include the CAS number (97963-76-3) for unambiguous identification.

  • Waste Storage:

    • Store the sealed hazardous waste containers in a secure, designated hazardous waste accumulation area.[5]

    • This area should be cool, dry, and well-ventilated, away from general laboratory traffic and incompatible materials.[4][6] The storage should be locked up to prevent unauthorized access.[4][6]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • The recommended method of disposal for similar nitroaniline compounds is through an industrial combustion plant or a specialized hazardous waste incinerator.[3]

    • Provide the waste disposal contractor with a complete and accurate description of the waste, including a copy of available safety data for analogous compounds.

    • Do not dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Waste Generation (e.g., residual chemical, contaminated PPE) B Step 1: Segregate Waste Place in a designated, compatible container. A->B C Step 2: Label Container 'Hazardous Waste' 'this compound' CAS: 97963-76-3 B->C D Step 3: Securely Seal Container C->D E Step 4: Store in Designated Area Secure, cool, dry, and well-ventilated. D->E F Step 5: Arrange for Professional Disposal Contact approved hazardous waste contractor. E->F G End: Transport to Approved Facility (e.g., Industrial Combustion Plant) F->G

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-(Difluoromethoxy)-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical synthesis. [1][2]

Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on structurally similar compounds, such as aromatic nitro compounds and halogenated substances. It is imperative to treat this chemical with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₇H₆F₂N₂O₃[1][3][4]
Molecular Weight 204.13 g/mol [1][4]
Appearance Light yellow to yellow solid[1]
Boiling Point (Predicted) 330.0 ± 37.0 °C[1][2]
Density (Predicted) 1.470 ± 0.06 g/cm³[1][2]
pKa (Predicted) -0.74 ± 0.10[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The recommended PPE for handling this compound is outlined below.

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[5]To protect eyes and face from splashes and airborne particles.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat.[5][6][7][8]To prevent skin contact. Double-gloving is recommended. Ensure gloves are inspected before use and changed immediately upon contamination. A buttoned lab coat protects skin and personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5][9]Required if handling the solid outside of a certified chemical fume hood or if dust generation is possible.[5]
Foot Protection Closed-toe, chemical-resistant shoes.[8]To protect feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for safely handling this compound.

1. Engineering Controls and Preparation:

  • Fume Hood: All handling of this compound, especially of the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Emergency Equipment: Verify that an emergency eyewash station, safety shower, and appropriate fire extinguisher are readily accessible and operational.[10]

2. Handling Procedures:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

  • Avoidance: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.[10]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12]

  • Keep in a dark place under an inert atmosphere.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][14] Seek medical attention.[14]

  • Inhalation: Move to fresh air immediately.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[14] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[5] Seek immediate medical attention.[14]

  • Spill: Evacuate the area.[10] For small spills, collect the powdered material in a safe manner and place it in a sealed container for disposal.[10] Ventilate and wash the area after cleanup is complete.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Classification: As a halogenated and nitrated organic compound, the waste should be classified as halogenated organic waste.[15]

  • Disposal Method: The recommended method for disposal is high-temperature incineration at a licensed hazardous waste facility.[16] This ensures the complete destruction of the hazardous compound. Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but it is less preferred.[16]

  • Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[10]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment & Consult SDS/Safety Info Engineering_Controls Verify Fume Hood & Emergency Equipment Risk_Assessment->Engineering_Controls Gather_PPE Gather Appropriate PPE Engineering_Controls->Gather_PPE Don_PPE Don All Required PPE Gather_PPE->Don_PPE Weigh_Transfer Weighing and Transferring (Solid or Solution) Don_PPE->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste (Halogenated Organic) Conduct_Experiment->Segregate_Waste Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Personal_Hygiene Wash Hands Thoroughly Doff_PPE->Personal_Hygiene End End Personal_Hygiene->End Label_Waste Label Waste Container Clearly Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Arrange_Disposal Arrange for Professional Disposal (e.g., Incineration) Store_Waste->Arrange_Disposal Arrange_Disposal->End Start Start Start->Risk_Assessment

Caption: Logical workflow for handling this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.